TG101209
Description
a small molecule JAK2-selective kinase inhibitor that potently inhibits myeloproliferative disorder-associated JAK2V617F and MPLW515L/K mutations; structure in first source
Properties
IUPAC Name |
N-tert-butyl-3-[[5-methyl-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N7O2S/c1-19-18-27-25(29-20-9-11-22(12-10-20)33-15-13-32(5)14-16-33)30-24(19)28-21-7-6-8-23(17-21)36(34,35)31-26(2,3)4/h6-12,17-18,31H,13-16H2,1-5H3,(H2,27,28,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVDOKQYTTYUYDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1NC2=CC(=CC=C2)S(=O)(=O)NC(C)(C)C)NC3=CC=C(C=C3)N4CCN(CC4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N7O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80587364 | |
| Record name | N-tert-Butyl-3-({5-methyl-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl}amino)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80587364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
509.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
936091-14-4 | |
| Record name | N-tert-Butyl-3-({5-methyl-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl}amino)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80587364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
TG101209: A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
TG101209 is a potent, orally bioavailable, and selective small-molecule inhibitor of Janus kinase 2 (JAK2).[1] It has emerged as a significant investigational agent in oncology due to the central role of the JAK/STAT signaling pathway in the pathogenesis of various malignancies, particularly myeloproliferative neoplasms (MPNs) and other hematological cancers.[1][2] Dysregulation of this pathway, often through activating mutations such as JAK2V617F, leads to uncontrolled cell proliferation, survival, and differentiation, hallmarks of cancer.[1][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound in cancer cells, detailing its effects on core signaling pathways, summarizing key quantitative data, and outlining relevant experimental protocols.
Core Mechanism of Action: Inhibition of the JAK/STAT Pathway
The primary mechanism of action of this compound is the competitive inhibition of the ATP-binding site of the JAK2 tyrosine kinase.[1] The JAK/STAT pathway is a critical signaling cascade initiated by the binding of cytokines, such as Interleukin-6 (IL-6), to their corresponding receptors.[3][4] This binding event leads to the activation of receptor-associated JAKs, which then phosphorylate downstream Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5.[3][5] Phosphorylated STATs dimerize, translocate to the nucleus, and act as transcription factors to regulate the expression of genes involved in cell survival, proliferation, and apoptosis.[6]
This compound effectively blocks this cascade by inhibiting the autophosphorylation of JAK2 and the subsequent phosphorylation of STAT3 and STAT5.[1][7] This leads to the downregulation of target genes that promote cancer cell survival, such as Bcl-xL and survivin.[4][8]
Caption: this compound inhibits the JAK/STAT signaling pathway.
Cellular Effects of this compound in Cancer
The inhibition of the JAK/STAT pathway by this compound translates into several key anti-cancer effects at the cellular level.
Induction of Apoptosis
This compound is a potent inducer of apoptosis, or programmed cell death, in a variety of cancer cell lines.[4][7] This is achieved primarily through the intrinsic, mitochondrial-mediated pathway.[9] By downregulating the anti-apoptotic protein Bcl-xL, this compound disrupts the mitochondrial membrane potential, leading to the release of cytochrome c.[4][9] This, in turn, activates a cascade of caspases, including caspase-9 and caspase-3, which are key executioners of apoptosis.[4][9]
Caption: Apoptosis induction workflow by this compound.
Cell Cycle Arrest and Inhibition of Proliferation
This compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest.[1][9] Studies have shown that treatment with this compound leads to an accumulation of cells in the G2/M phase of the cell cycle.[9] This is associated with the downregulation of key cell cycle regulatory proteins such as cyclin B1.[9] The overall effect is a significant reduction in the growth rate of cancer cell populations.
Quantitative Data on this compound Activity
The potency of this compound has been quantified across various cancer cell lines, primarily through IC50 values, which represent the concentration of the drug required to inhibit a biological process by 50%.
| Parameter | Cell Line | Cancer Type | Value | Reference |
| IC50 (Kinase Assay) | JAK2 | - | 6 nM | [1] |
| FLT3 | - | 25 nM | [1] | |
| RET | - | 17 nM | [1] | |
| JAK3 | - | 169 nM | [1] | |
| IC50 (Cell Growth) | Ba/F3-JAK2V617F | Myeloproliferative Disorder | ~200 nM | [1] |
| Ba/F3-MPLW515L | Myeloproliferative Disorder | ~200 nM | [1] | |
| HEL (JAK2V617F) | Acute Myeloid Leukemia | 152 nM | [7] | |
| K562 | Chronic Myeloid Leukemia | 2000 nM | [7] | |
| CHRF-288-11 (JAK2T875N) | Megakaryoblastic Leukemia | 16 nM | [7] | |
| CMK (JAK3A572V) | Megakaryoblastic Leukemia | 420 nM | [7] |
Crosstalk with Other Signaling Pathways
While the JAK/STAT pathway is the primary target of this compound, evidence suggests crosstalk with other critical cancer signaling pathways. In multiple myeloma cells, treatment with this compound led to an upregulation of phosphorylated Erk (pErk) and phosphorylated Akt (pAkt), key components of the Raf/Mek/Erk and PI3K/Akt pathways, respectively.[4] This suggests the existence of compensatory signaling mechanisms. Importantly, this finding provides a rationale for combination therapies. The synergistic cytotoxicity observed when this compound is combined with the PI3K inhibitor LY294002 supports this hypothesis.[4]
Caption: Crosstalk between JAK/STAT and other signaling pathways.
Key Experimental Protocols
MTT Assay (Cell Viability)
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound for specified time points (e.g., 24, 48, 72 hours).[4]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Annexin V/Propidium Iodide (PI) Staining (Apoptosis)
-
Cell Treatment: Treat cells with this compound at the desired concentration and time points (e.g., 6, 24, 48 hours).[4]
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blotting (Protein Expression)
-
Cell Lysis: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., p-JAK2, p-STAT3, Bcl-xL, cleaved caspases).[4]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Therapeutic Implications and Future Directions
The potent anti-cancer activity of this compound, particularly against malignancies driven by JAK2 mutations, provides a strong rationale for its clinical evaluation.[4] Furthermore, its ability to enhance the efficacy of radiotherapy in lung cancer models suggests its potential as a radiosensitizer.[8][10] The observed crosstalk with other survival pathways highlights the promise of combination therapies. For instance, combining this compound with PI3K/Akt inhibitors or Hsp90 inhibitors has shown synergistic effects in preclinical models.[4][11] Future research should continue to explore these combination strategies and identify predictive biomarkers to select patients most likely to benefit from this compound-based therapies.
Conclusion
This compound exerts its anti-cancer effects through the potent and selective inhibition of the JAK2/STAT3/STAT5 signaling pathway. This leads to the induction of apoptosis via the mitochondrial pathway, cell cycle arrest, and a halt in proliferation in various cancer cell types. The quantitative data underscores its efficacy at nanomolar concentrations. Understanding the crosstalk with other signaling pathways opens avenues for rational combination therapies that could overcome potential resistance mechanisms and enhance therapeutic outcomes. The detailed experimental protocols provided herein serve as a guide for researchers investigating the multifaceted mechanism of this promising anti-cancer agent.
References
- 1. This compound, a small molecule JAK2-selective kinase inhibitor potently inhibits myeloproliferative disorder-associated JAK2V617F and MPLW515L/K mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. This compound, a novel JAK2 inhibitor, has significant in-vitro activity in multiple myeloma and displays preferential cytotoxicity for CD45+ myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Implications of STAT3 and STAT5 signaling on gene regulation and chromatin remodeling in hematopoietic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of JAK2 signaling by this compound enhances radiotherapy in lung cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The JAK2 inhibitor this compound exhibits anti-tumor and chemotherapeutic sensitizing effects on Burkitt lymphoma cells by inhibiting the JAK2/STAT3/c-MYB signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of JAK2 Signaling by this compound Enhances Radiotherapy in Lung Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
The JAK/STAT Signaling Pathway and the Advent of TG101209: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, a critical cellular communication route, and introduces TG101209, a potent inhibitor of this pathway with significant therapeutic potential. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and immunology research.
The JAK/STAT Signaling Pathway: A Core Cellular Communication Axis
The JAK/STAT signaling pathway is a crucial mechanism for transducing a wide variety of extracellular signals from cytokines, interferons, and growth factors into transcriptional responses within the cell nucleus.[1][2] This pathway plays a pivotal role in regulating fundamental cellular processes including immunity, proliferation, differentiation, and apoptosis.[1][2] Dysregulation of the JAK/STAT pathway is implicated in a range of pathologies, most notably in the development and progression of various cancers and autoimmune diseases.[3][4]
The canonical JAK/STAT pathway is elegantly simple in its architecture, comprising three main components: a cell surface receptor, a Janus kinase (JAK), and a Signal Transducer and Activator of Transcription (STAT) protein.[1][3] The process unfolds as follows:
-
Ligand Binding and Receptor Dimerization: The binding of a specific cytokine or growth factor to its cognate receptor on the cell surface induces a conformational change, leading to the dimerization or multimerization of receptor subunits.[5]
-
JAK Activation: This receptor clustering brings the associated JAKs into close proximity, facilitating their trans-autophosphorylation and subsequent activation.[3][5] The JAK family in mammals consists of four members: JAK1, JAK2, JAK3, and TYK2.[6]
-
Receptor Phosphorylation and STAT Recruitment: The activated JAKs then phosphorylate tyrosine residues on the intracellular tails of the cytokine receptors.[3][5] These phosphorylated tyrosines serve as docking sites for the SH2 domains of latent STAT proteins present in the cytoplasm.[5]
-
STAT Phosphorylation, Dimerization, and Nuclear Translocation: Upon recruitment to the receptor, STAT proteins are themselves phosphorylated by the activated JAKs.[3][5] This phosphorylation event triggers the dissociation of STATs from the receptor, and they subsequently form homo- or heterodimers via their SH2 domains.[5]
-
Gene Transcription: The activated STAT dimers translocate to the nucleus where they bind to specific DNA sequences in the promoter regions of target genes, thereby initiating their transcription.[1][5]
The JAK/STAT pathway is tightly regulated by several negative feedback mechanisms to prevent uncontrolled signaling. These include the Suppressors of Cytokine Signaling (SOCS) proteins, which can directly inhibit JAK activity or compete with STATs for receptor binding, and Protein Inhibitors of Activated STAT (PIAS) proteins, which can block the DNA-binding ability of STAT dimers.[4][6]
This compound: A Potent and Selective JAK2 Inhibitor
This compound is a small molecule, ATP-competitive inhibitor that demonstrates high potency and selectivity for JAK2.[7] Its development represents a significant advancement in the targeted therapy of diseases driven by aberrant JAK2 signaling, particularly myeloproliferative neoplasms (MPNs) harboring the JAK2V617F mutation.[7][8]
Mechanism of Action
This compound exerts its inhibitory effect by binding to the ATP-binding pocket of the JAK2 kinase domain, thereby preventing the phosphorylation of its downstream substrates. This blockade of JAK2 activity leads to the suppression of the entire JAK/STAT signaling cascade. Consequently, the phosphorylation of STAT proteins, particularly STAT3 and STAT5, is inhibited, preventing their dimerization and translocation to the nucleus.[7][9] The ultimate result is the downregulation of target genes involved in cell proliferation and survival, leading to cell cycle arrest and apoptosis in sensitive cell populations.[9][10]
Quantitative Pharmacological Data
The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize key quantitative data.
| Kinase | IC50 (nM) | Reference |
| JAK2 | 6 | [7][11] |
| FLT3 | 25 | [7][11] |
| RET | 17 | [7][11] |
| JAK3 | 169 | [11] |
| Table 1: In Vitro Kinase Inhibitory Activity of this compound. The half-maximal inhibitory concentration (IC50) values demonstrate the potent and selective inhibition of JAK2 by this compound. |
| Cell Line | Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |
| MM1S | Control | 43 | 36 | 15 | [2] |
| MM1S | 5µM this compound (24h) | 26 | 24 | 41 | [2] |
| RPMI 8226 | Control | - | - | 19 | [2] |
| RPMI 8226 | 5µM this compound (24h) | - | - | 43 | [2] |
| Table 2: Effect of this compound on Cell Cycle Distribution. Treatment with this compound leads to a significant G2/M phase arrest in multiple myeloma cell lines. |
| Cell Line | Treatment | Apoptotic Cells (%) | Reference |
| HSD2 | 0.5 µM this compound (48h) | ~20 | [5] |
| HSD2 | 1 µM this compound (48h) | ~35 | [5] |
| HSD2 | 2 µM this compound (48h) | ~50 | [5] |
| PEER | 0.5 µM this compound (48h) | ~25 | [5] |
| PEER | 1 µM this compound (48h) | ~45 | [5] |
| PEER | 2 µM this compound (48h) | ~60 | [5] |
| Table 3: Induction of Apoptosis by this compound in T-ALL Cell Lines. this compound induces a dose-dependent increase in apoptosis in T-cell acute lymphoblastic leukemia cell lines. |
Key Experimental Protocols
The characterization of this compound has relied on a suite of well-established in vitro assays. Detailed methodologies for these key experiments are provided below.
In Vitro JAK2 Kinase Inhibition Assay (Luminescence-based)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of JAK2.
-
Reagents and Materials:
-
Recombinant human JAK2 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
Peptide substrate (e.g., a poly-Glu-Tyr peptide)
-
ATP
-
This compound or other test compounds
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Luminometer
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 96-well plate, add the diluted this compound, recombinant JAK2 enzyme, and the peptide substrate.
-
Initiate the kinase reaction by adding ATP to a final concentration that is approximately the Km value for JAK2.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions. This reagent generates a luminescent signal that is inversely proportional to the kinase activity.
-
Measure the luminescence using a luminometer.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.
-
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. This compound, a novel JAK2 inhibitor, has significant in-vitro activity in multiple myeloma and displays preferential cytotoxicity for CD45+ myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The effect of the JAK2 inhibitor this compound against T cell acute lymphoblastic leukemia (T-ALL) is mediated by inhibition of JAK-STAT signaling and activation of the crosstalk between apoptosis and autophagy signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. media.cellsignal.com [media.cellsignal.com]
- 9. researchhub.com [researchhub.com]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
TG101209 as a selective JAK2 kinase inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of TG101209, a potent and selective small-molecule inhibitor of the Janus kinase 2 (JAK2). Dysregulation of the JAK-STAT signaling pathway, particularly through mutations in JAK2 such as JAK2V617F, is a key driver in the pathogenesis of myeloproliferative neoplasms (MPNs), including polycythemia vera (PV), essential thrombocythemia (ET), and primary myelofibrosis (PMF).[1] this compound has been investigated as a therapeutic agent to target this aberrant signaling. This document details its mechanism of action, selectivity profile, and its effects in preclinical models, supported by quantitative data and detailed experimental methodologies.
Mechanism of Action and Signaling Pathway
This compound is an orally bioavailable, ATP-competitive inhibitor that targets the kinase activity of JAK2.[2][3] By binding to the ATP-binding pocket of the JAK2 kinase domain, this compound prevents the phosphorylation of JAK2 itself (autophosphorylation) and downstream signaling proteins, most notably the Signal Transducers and Activators of Transcription (STATs).[2][4] The activation of the JAK-STAT pathway is initiated by the binding of cytokines to their receptors, leading to the dimerization of the receptor and the subsequent activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Once recruited, STATs are phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and the regulation of gene transcription involved in cell proliferation, differentiation, and survival.[1][5] this compound's inhibition of JAK2 effectively blocks these downstream events.[4][6]
Data Presentation
Kinase Inhibition Profile
This compound demonstrates significant selectivity for JAK2 over other kinases, including other members of the JAK family. This selectivity is crucial for minimizing off-target effects.
| Kinase Target | IC50 (nM) | Reference(s) |
| JAK2 | 6 | [2][4][7] |
| JAK3 | 169 | [2][4][7] |
| FLT3 | 25 | [2][4][7] |
| RET | 17 | [2][4][7] |
| ABL | 820 | [8] |
| VEGFR2 | 150 | [8] |
Table 1: Kinase Inhibition Profile of this compound. The half-maximal inhibitory concentration (IC50) values were determined in cell-free kinase assays.
Cellular Activity
The inhibitory effect of this compound has been demonstrated in various cell lines, particularly those harboring the JAK2V617F mutation, which is prevalent in MPNs.
| Cell Line | Expressed Mutation(s) | IC50 (nM) | Reference(s) |
| Ba/F3 | JAK2V617F | ~200 | [4][9] |
| Ba/F3 | MPLW515L | ~200 | [4][9] |
| HEL | JAK2V617F (homozygous) | 152 - 300 | [8][9] |
| K562 | BCR-ABL | >2000 | [8][9] |
| CTLL-2 | Wild-type JAK3 dependent | 3400 | [9] |
| Raji (Burkitt Lymphoma) | EBV-positive | 8180 | [10] |
| Ramos (Burkitt Lymphoma) | EBV-negative | 7230 | [10] |
Table 2: Cellular Proliferation Inhibition by this compound. IC50 values represent the concentration of this compound required to inhibit cell proliferation by 50%.
In Vivo Efficacy
Preclinical studies in mouse models of MPNs have demonstrated the therapeutic potential of this compound.
| Animal Model | Key Findings | Reference(s) |
| Nude mouse model with JAK2V617F-expressing cells | Demonstrated therapeutic efficacy. | [4][9] |
| SCID mice with Ba/F3-JAK2V617F cells | Marked decrease in STAT5 phosphorylation in splenic tumors after oral administration of this compound (50 mg/kg). | [8] |
| JAK2V617F-induced disease model | This compound (100 mg/kg) prolonged survival and led to a dose-dependent reduction in circulating tumor cells. | [3] |
| Lung xenografts | This compound enhanced the effects of radiation and produced a significant tumor growth delay. | [11] |
Table 3: Summary of In Vivo Efficacy of this compound.
Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol outlines a general method for determining the IC50 values of this compound against purified kinases.[2][12][13]
-
Reagents and Materials: Recombinant human JAK kinases (e.g., JAK2, JAK3), kinase buffer (e.g., 20 mM Tris pH 7.5, 5 mM MgCl2, 0.01% Brij-35), peptide substrate (e.g., IRS1(Y608) peptide), ATP, this compound (in DMSO), and a luminescence-based kinase assay kit (e.g., Transcreener ADP² Assay).[2][14]
-
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 384-well plate, add the kinase and the peptide substrate to each well.
-
Add the this compound dilutions to the wells and incubate for a short period (e.g., 10-15 minutes) at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a specified time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent and a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Cell-Based Proliferation Assay
This protocol describes how to assess the anti-proliferative effects of this compound on cell lines.[15][16]
-
Cell Culture: Culture cells (e.g., HEL, Ba/F3-JAK2V617F) in appropriate media and conditions.
-
Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere or stabilize overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound (and a vehicle control, e.g., DMSO) for a specified duration (e.g., 48-72 hours).
-
Viability Assessment:
-
Add a viability reagent such as MTT or CellTiter-Glo® to each well.
-
Incubate according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a microplate reader.
-
-
Data Analysis:
-
Normalize the readings to the vehicle control to determine the percentage of viable cells.
-
Plot the percentage of viability against the log of the drug concentration and determine the IC50 value.
-
Western Blot Analysis of STAT Phosphorylation
This protocol details the detection of changes in the phosphorylation status of STAT proteins following this compound treatment.[17][18][19]
-
Cell Treatment and Lysis:
-
Treat cells with this compound for a specified time.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3) or p-STAT5.
-
In a parallel blot, incubate with a primary antibody for total STAT3 or total STAT5 to serve as a loading control.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the relative levels of phosphorylated STAT proteins.
-
Cellular Effects of this compound
Beyond inhibiting proliferation, this compound induces other significant cellular effects in malignant cells. In a human JAK2V617F-expressing acute myeloid leukemia cell line, this compound treatment leads to cell cycle arrest and apoptosis.[4][9] Specifically, treatment of HEL cells with this compound resulted in an increase in the G0/G1 cell cycle phase.[9] The induction of apoptosis is a key mechanism for the elimination of cancer cells, and this compound has been shown to increase the percentage of apoptotic cells in a time-dependent manner.[9] Furthermore, this compound has been shown to suppress the growth of hematopoietic colonies from primary progenitor cells that harbor JAK2V617F or MPLW515 mutations, indicating its potential to target the diseased cell population in patients.[4][9]
Conclusion
This compound is a potent and selective inhibitor of JAK2 kinase, with significant activity against the constitutively active JAK2V617F mutant. Its mechanism of action involves the direct inhibition of JAK2, leading to the suppression of the downstream STAT signaling pathway. This results in the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest in malignant cells dependent on JAK2 signaling. The preclinical data, including in vitro kinase and cellular assays, as well as in vivo animal models, provide a strong rationale for the clinical investigation of this compound and similar JAK2 inhibitors for the treatment of myeloproliferative neoplasms and other diseases driven by dysregulated JAK2 activity. This guide provides foundational technical information for researchers and professionals working on the development of targeted therapies in this area.
References
- 1. Cotreatment with panobinostat and JAK2 inhibitor this compound attenuates JAK2V617F levels and signaling and exerts synergistic cytotoxic effects against human myeloproliferative neoplastic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | JAK inhibitor | Mechanism | Concentration [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, a small molecule JAK2-selective kinase inhibitor potently inhibits myeloproliferative disorder-associated JAK2V617F and MPLW515L/K mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. trepo.tuni.fi [trepo.tuni.fi]
- 6. The effect of the JAK2 inhibitor this compound against T cell acute lymphoblastic leukemia (T-ALL) is mediated by inhibition of JAK-STAT signaling and activation of the crosstalk between apoptosis and autophagy signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. This compound, a Selective JAK2 Kinase Inhibitor, Suppresses Endogenous and Cytokine-Supported Colony Formation from Hematopoietic Progenitors Carrying JAK2V617F or MPLW515K/L Mutations. | Blood | American Society of Hematology [ashpublications.org]
- 9. researchgate.net [researchgate.net]
- 10. The JAK2 inhibitor this compound exhibits anti-tumor and chemotherapeutic sensitizing effects on Burkitt lymphoma cells by inhibiting the JAK2/STAT3/c-MYB signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | CAS:936091-14-4 | JAK2/3 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 12. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 14. bellbrooklabs.com [bellbrooklabs.com]
- 15. This compound, a novel JAK2 inhibitor, has significant in-vitro activity in multiple myeloma and displays preferential cytotoxicity for CD45+ myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 18. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
In Vitro Activity of TG101209 in Multiple Myeloma: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the preclinical in vitro activity of TG101209, a selective JAK2 inhibitor, in the context of multiple myeloma (MM). The interaction of myeloma cells with the bone marrow microenvironment, largely mediated by cytokines like IL-6 and VEGF, leads to the upregulation of the JAK/STAT pathway. This activation is crucial for the proliferation, survival, and drug resistance of myeloma cells. This compound targets this pathway, demonstrating significant cytotoxic and anti-proliferative effects in various MM cell lines and patient-derived plasma cells. This document provides a comprehensive summary of the key findings, detailed experimental methodologies, and an analysis of the underlying signaling pathways.
Core Findings on the In Vitro Efficacy of this compound
This compound exhibits a dose- and time-dependent cytotoxic effect on a variety of multiple myeloma cell lines.[1][2][3] The majority of this cytotoxic activity is observed within 48 hours of treatment.[4] Notably, the inhibitory concentration (IC50) for most MM cell lines falls within the 2-5µM range after a 48-hour incubation period.[5] An exception is the U266 cell line, which displays lower sensitivity to the drug's effects on viability.[5]
The cytotoxic effects of this compound are mediated through the induction of apoptosis, as evidenced by Annexin V/PI staining and the activation of caspases 3, 8, and 9.[5] Furthermore, the drug induces a G2-M phase cell cycle arrest in MM cells.[5] A particularly significant finding is the preferential cytotoxicity of this compound towards CD45+ myeloma cells, a subpopulation considered to be the more proliferative compartment in multiple myeloma.[1][5]
Mechanistically, this compound leads to the downregulation of phosphorylated JAK2 (pJak2) and phosphorylated STAT3 (pStat3), key components of the targeted signaling pathway.[1][5] This is accompanied by a decrease in the anti-apoptotic protein Bcl-xl.[1][5] Interestingly, treatment with this compound also results in the upregulation of phosphorylated Erk (pErk) and phosphorylated Akt (pAkt), suggesting a crosstalk between the JAK/STAT pathway and other critical signaling cascades in MM.[1][5] Consistent with this, the combination of this compound with the PI3K inhibitor LY294002 has been shown to produce synergistic cytotoxicity against myeloma cells.[1][2][5]
Quantitative Data Summary
The following tables summarize the key quantitative data on the in vitro activity of this compound in multiple myeloma cell lines.
Table 1: IC50 Values of this compound in Multiple Myeloma Cell Lines (48h Incubation)
| Cell Line | IC50 (µM) |
| MM Cell Line 1 | 2-5 |
| MM Cell Line 2 | 2-5 |
| MM Cell Line 3 | 2-5 |
| MM Cell Line 4 | 2-5 |
| MM Cell Line 5 | 2-5 |
| MM Cell Line 6 | 2-5 |
| MM Cell Line 7 | 2-5 |
| U266 | >5 |
Data extracted from Ramakrishnan et al., 2010.[5]
Table 2: Apoptosis Induction in MM1S and RPMI 8226 Cell Lines
| Cell Line | Treatment | Time (hours) | % Apoptotic Cells |
| MM1S | This compound (5µM) | 6 | Minimal Increase |
| MM1S | This compound (5µM) | 24 | Marked Increase |
| MM1S | This compound (5µM) | 48 | Sustained High Level |
| RPMI 8226 | This compound (5µM) | 6 | Minimal Increase |
| RPMI 8226 | This compound (5µM) | 24 | Marked Increase |
| RPMI 8226 | This compound (5µM) | 48 | Sustained High Level |
Data interpreted from descriptions in Ramakrishnan et al., 2010.[5]
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's in vitro activity.
Cell Viability (MTT) Assay
-
Cell Plating: Plate myeloma cells in 96-well plates. For experiments involving bone marrow stromal cells (BMSCs), plate 5000 BMSCs per well and allow them to adhere overnight before adding myeloma cells.
-
Drug Incubation: Treat cells with the indicated concentrations of this compound for 24, 48, 72, or 96 hours.
-
MTT Addition: Add 3-(4, 5-dimethylthiazol-2-yl)-2, 5-diphenyl tetrasodium bromide (MTT) solution to each well.
-
Formazan Solubilization: After an appropriate incubation period, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the colored formazan product spectrophotometrically at 450 nm with a reference wavelength of 650 nm.
-
Data Analysis: Calculate IC50 values using non-linear regression analysis, defining the IC50 as the concentration that inhibits proliferation by 50%.
Apoptosis (Annexin V/PI) Assay
-
Cell Treatment: Incubate MM cell lines (e.g., MM1S, RPMI 8226) with 5µM of this compound for 6, 24, or 48 hours.
-
Cell Harvesting and Washing: Harvest the cells and wash them twice with Annexin Binding Buffer (10mM HEPES pH 7.4, 140mM NaCl, 2.5mM CaCl2).[3]
-
Staining: Resuspend the cells in Annexin Binding Buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at 4°C for 15 minutes.[6]
-
Flow Cytometry: Analyze the stained cells by dual-color flow cytometry. Early apoptotic cells are Annexin V-FITC positive and PI negative.
Western Blotting
-
Cell Lysis: Treat cells with the specified concentrations of this compound for the indicated times. Harvest the cells and lyse them in RIPA buffer (50mM HEPES (pH 7.4), 150mM NaCl, 1% Triton X-100, 30mM sodium pyrophosphate, 5mM EDTA, 2mM Na3VO4, 5mM NaF, 1mM PMSF, and a protease inhibitor cocktail).[5]
-
Protein Quantification: Measure the protein concentration of the lysates using a BCA assay.[5]
-
Gel Electrophoresis: Load equal amounts of protein onto 12% Tris-Glycine gels for separation.[5]
-
Protein Transfer: Transfer the separated proteins onto a nitrocellulose membrane.[5]
-
Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., pJak2, pStat3, Bcl-xl, pErk, pAkt).
-
Secondary Antibody Incubation: Wash the membrane and incubate it with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways affected by this compound and the workflows of the key experimental protocols.
Caption: this compound inhibits the JAK2/STAT3 pathway in multiple myeloma.
Caption: Workflows for key in vitro experiments with this compound.
References
- 1. This compound, a novel JAK2 inhibitor, has significant in vitro activity in multiple myeloma and displays preferential cytotoxicity for CD45+ myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. This compound, a novel JAK2 inhibitor, has significant in-vitro activity in multiple myeloma and displays preferential cytotoxicity for CD45+ myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bingcenterforwm.org [bingcenterforwm.org]
Beyond JAK2: A Technical Guide to the Cellular Targets of TG101209
For Researchers, Scientists, and Drug Development Professionals
Introduction
TG101209 is a potent small-molecule inhibitor primarily developed as a selective inhibitor of Janus kinase 2 (JAK2), a critical mediator of cytokine and growth factor signaling. Its efficacy in targeting the JAK2/STAT pathway has been a focal point of research, particularly in the context of myeloproliferative neoplasms. However, a comprehensive understanding of its mechanism of action necessitates a deeper investigation into its off-target effects. This technical guide provides an in-depth analysis of the cellular targets of this compound beyond JAK2, presenting quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways and experimental workflows involved.
Quantitative Analysis of this compound Kinase Inhibition
This compound exhibits inhibitory activity against several tyrosine kinases in addition to JAK2. The following table summarizes the in vitro inhibitory concentrations (IC50) of this compound against its primary and secondary kinase targets.
| Kinase Target | IC50 (nM) | Reference |
| JAK2 | 6 | [1][2][3] |
| FMS-like tyrosine kinase 3 (FLT3) | 25 | [1][2][3] |
| Proto-oncogene tyrosine-protein kinase RET | 17 | [1][2][3] |
| Janus kinase 3 (JAK3) | 169 | [1][2][3] |
Signaling Pathways Perturbed by this compound
The inhibitory action of this compound extends beyond the canonical JAK2/STAT pathway, influencing other critical cellular signaling cascades through its interaction with off-target kinases such as FLT3 and RET, and by modulating downstream effectors like Akt and Erk.
JAK2/STAT Signaling Pathway
The primary mechanism of action of this compound is the inhibition of JAK2, which subsequently blocks the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5. This disruption leads to reduced transcription of target genes involved in cell proliferation, survival, and inflammation.
Off-Target Kinase Signaling Pathways: FLT3 and RET
This compound also demonstrates inhibitory activity against FLT3 and RET, receptor tyrosine kinases implicated in various cancers.
-
FLT3 Signaling: FMS-like tyrosine kinase 3 is crucial for the normal development of hematopoietic stem and progenitor cells. Mutations leading to constitutive FLT3 activation are common in acute myeloid leukemia (AML). This compound can inhibit both wild-type and mutated FLT3, thereby blocking downstream signaling through the PI3K/Akt and MAPK/Erk pathways.[4][5][6][7]
-
RET Signaling: The RET proto-oncogene encodes a receptor tyrosine kinase that plays a critical role in the development of the nervous and renal systems. Aberrant RET signaling is associated with several types of cancer, including thyroid and lung cancer. This compound's inhibition of RET can disrupt downstream pathways, contributing to its anti-cancer effects.
Modulation of Downstream Akt and Erk Signaling
Studies have shown that this compound can modulate the phosphorylation status of Akt and Erk, key proteins in the PI3K/Akt/mTOR and Ras/Raf/MEK/Erk pathways, respectively. While inhibition of upstream kinases like FLT3 would be expected to decrease Akt and Erk phosphorylation, some studies have reported paradoxical upregulation of pAkt and pErk in certain cellular contexts following this compound treatment.[8] This highlights the complex and context-dependent nature of kinase inhibitor effects and suggests the activation of compensatory signaling loops.
Experimental Protocols
Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)
This assay quantifies kinase activity by measuring the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP corresponds to higher kinase activity.
Protocol Workflow:
Detailed Methodology:
-
Reaction Setup: In a 96-well plate, combine the kinase, its specific substrate, and ATP in a suitable reaction buffer. Add varying concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.[9]
-
ATP Detection: Add an equal volume of Kinase-Glo® reagent to each well. This reagent contains luciferase and its substrate, luciferin.[10]
-
Signal Stabilization: Incubate the plate at room temperature for a short period (e.g., 10 minutes) to stabilize the luminescent signal.
-
Measurement: Measure the luminescence using a plate-reading luminometer. The signal is inversely proportional to the kinase activity.[10]
XTT Cell Proliferation Assay
This colorimetric assay measures the metabolic activity of viable cells, which serves as an indicator of cell proliferation. The tetrazolium salt XTT is reduced by metabolically active cells to a colored formazan product.
Detailed Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or a vehicle control and incubate for a desired period (e.g., 24-72 hours).[11][12]
-
XTT Labeling: Prepare a mixture of XTT reagent and an electron-coupling reagent. Add this mixture to each well.[11][12][13]
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of XTT to formazan.[14]
-
Absorbance Measurement: Measure the absorbance of the formazan product at 450-500 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[11]
Western Blotting for Phosphorylated Proteins
Western blotting is used to detect specific proteins in a sample and can be adapted to specifically detect the phosphorylated, and thus activated, forms of signaling proteins.
Protocol Workflow:
Detailed Methodology:
-
Sample Preparation: Treat cells with this compound for the desired time. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[15] Quantify the protein concentration of the lysates.
-
Gel Electrophoresis: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a solution containing a non-specific protein, such as 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST), to prevent non-specific antibody binding.[15]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-STAT3, anti-phospho-Akt).
-
Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The intensity of the band corresponds to the amount of the phosphorylated protein.
Cellular Thermal Shift Assay (CETSA) and Proteomics
To obtain a broader, unbiased view of the cellular targets of this compound, advanced techniques such as the Cellular Thermal Shift Assay (CETSA) and proteomic profiling can be employed.
-
CETSA: This method assesses the thermal stability of proteins in their native cellular environment. Ligand binding typically increases the thermal stability of a protein. By treating cells with this compound and then subjecting them to a heat gradient, proteins that bind to the drug will remain soluble at higher temperatures compared to their unbound counterparts. The soluble protein fraction can then be analyzed by techniques like western blotting or mass spectrometry to identify the targets.[16][17][18]
-
Proteomics: Mass spectrometry-based proteomics can be used to identify and quantify thousands of proteins from cells treated with this compound versus control cells. This can reveal changes in protein expression or post-translational modifications (such as phosphorylation) across the proteome, providing a global view of the drug's cellular effects and identifying potential off-targets.[19][20][21][22]
Conclusion
While this compound is a potent inhibitor of JAK2, its cellular activity is more complex, involving the inhibition of other kinases such as FLT3 and RET. This off-target activity contributes to its overall cellular effects, including the modulation of key signaling pathways like PI3K/Akt and MAPK/Erk. A thorough understanding of these additional targets is crucial for predicting both the therapeutic efficacy and potential side effects of this compound. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the intricate pharmacology of this and other kinase inhibitors. The application of unbiased, discovery-based techniques like CETSA and proteomics will be instrumental in fully elucidating the complete target landscape of this compound and other targeted therapies.
References
- 1. Inhibition of JAK2 signaling by this compound enhances radiotherapy in lung cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound, a small molecule JAK2-selective kinase inhibitor potently inhibits myeloproliferative disorder-associated JAK2V617F and MPLW515L/K mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound, a novel JAK2 inhibitor, has significant in-vitro activity in multiple myeloma and displays preferential cytotoxicity for CD45+ myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. canvaxbiotech.com [canvaxbiotech.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 16. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 17. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. news-medical.net [news-medical.net]
- 19. Thermal proteome profiling identifies PIP4K2A and ZADH2 as off-targets of Polo-like kinase 1 inhibitor volasertib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
TG101209: A Deep Dive into its Role in Inducing Apoptosis and Cell Cycle Arrest
A Technical Guide for Researchers and Drug Development Professionals
Introduction
TG101209 is a potent and selective small-molecule inhibitor of Janus kinase 2 (JAK2), a critical mediator in the signaling pathways of various cytokines and growth factors.[1][2][3][4] Dysregulation of the JAK2 signaling cascade, often driven by mutations such as JAK2V617F, is a hallmark of myeloproliferative neoplasms (MPNs) and other hematological malignancies.[1][2][3][5][6] This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound induces apoptosis and cell cycle arrest, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.
Mechanism of Action: Targeting the JAK2/STAT Axis
This compound exerts its anti-neoplastic effects primarily through the competitive inhibition of ATP binding to the JAK2 kinase domain.[4] This action sets off a cascade of downstream events culminating in the induction of apoptosis and cell cycle arrest.
Inhibition of Downstream Signaling
The canonical JAK2 signaling pathway involves the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), particularly STAT3 and STAT5.[5][6] Once phosphorylated, these STAT proteins translocate to the nucleus and regulate the expression of genes crucial for cell proliferation and survival. This compound effectively blocks the phosphorylation of JAK2, and consequently, the phosphorylation of STAT3 and STAT5 is also inhibited.[1][3][6][7] This disruption of the JAK2/STAT pathway is a central mechanism of this compound's action.
Induction of Apoptosis
This compound promotes apoptosis through the modulation of Bcl-2 family proteins and the activation of the caspase cascade. By inhibiting the STAT3 and STAT5 signaling pathways, this compound leads to the downregulation of anti-apoptotic proteins such as Bcl-xL, Mcl-1, and XIAP.[6][7] The reduction of these pro-survival proteins shifts the cellular balance towards apoptosis. In some cellular contexts, this compound has also been shown to decrease the expression of the anti-apoptotic protein Bcl-2.[8] The induction of apoptosis is further confirmed by the cleavage and activation of caspases, including caspase-3, caspase-8, and caspase-9, following this compound treatment.[7]
Induction of Cell Cycle Arrest
In addition to inducing apoptosis, this compound causes cell cycle arrest, primarily at the G2/M phase.[7] This cell cycle blockade is mediated by the downregulation of key cell cycle regulatory proteins, Cyclin-dependent kinase 2 (Cdk2) and Cyclin-dependent kinase 4 (Cdk4).[7] Furthermore, in some cell lines, this compound treatment leads to an upregulation of the cyclin-dependent kinase inhibitors p21 and p27, which further contributes to the halt in cell cycle progression.[7]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on cell viability, apoptosis, and cell cycle distribution in various cancer cell lines.
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Duration of Treatment (hours) | Reference |
| Multiple Myeloma (various) | Multiple Myeloma | 2-5 | 48 | [7] |
| Ba/F3-JAK2V617F | Myeloproliferative Neoplasm Model | ~0.2 | Not Specified | [1][3] |
| Ba/F3-MPLW515L | Myeloproliferative Neoplasm Model | ~0.2 | Not Specified | [1][3] |
| T-ALL cell lines | T-cell Acute Lymphoblastic Leukemia | Varies by cell line | 48 | [8] |
Table 2: Induction of Apoptosis by this compound
| Cell Line | This compound Concentration (µM) | Duration of Treatment (hours) | Percentage of Apoptotic Cells (Annexin V positive) | Reference |
| MM1S | 5 | 24 | Marked increase | [7] |
| RPMI 8226 | 5 | 24 | Marked increase | [7] |
| HEL | 0.6 | 24 | 46% | [3] |
| HEL | 0.6 | 48 | 44% | [3] |
| HEL | 0.6 | 72 | 68% | [3] |
| T-ALL cell lines | 0.5, 1, 2 | 48 | Dose-dependent increase | [8] |
Table 3: Effect of this compound on Cell Cycle Distribution
| Cell Line | This compound Concentration (µM) | Duration of Treatment (hours) | Effect on Cell Cycle | Reference |
| MM1S | 5 | 6, 12, 24 | Time-dependent G2/M arrest | [7] |
| RPMI 8226 | 5 | 6, 12, 24 | Time-dependent G2/M arrest | [7] |
| HEL | 1.2 | 24 | Increase in G0/G1 fraction | [3] |
Key Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the effects of this compound on apoptosis and cell cycle arrest.
Apoptosis Assay via Annexin V/Propidium Iodide Staining and Flow Cytometry
This assay is a standard method for detecting apoptosis.[9][10][11] It relies on the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane during early apoptosis, which can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is used as a counterstain to identify necrotic or late apoptotic cells with compromised membrane integrity.[9][11]
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells at an appropriate density and treat with the desired concentrations of this compound or vehicle control for the specified duration.
-
Cell Harvesting: For suspension cells, collect by centrifugation. For adherent cells, detach using a gentle cell scraper or trypsin, then collect by centrifugation.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Four populations can be distinguished: viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), late apoptotic/necrotic cells (Annexin V+ / PI+), and necrotic cells (Annexin V- / PI+).
Cell Cycle Analysis via Propidium Iodide Staining and Flow Cytometry
This method is widely used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[12][13][14][15]
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells with this compound or vehicle control as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS and resuspend in PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting for Protein Expression Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by this compound.
Materials:
-
This compound
-
Cell line of interest
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., p-JAK2, JAK2, p-STAT3, STAT3, Bcl-xL, Mcl-1, XIAP, Caspase-3, Cdk2, Cdk4, p21, p27, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis: Treat cells with this compound, then lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block non-specific binding sites on the membrane with blocking buffer.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. β-actin is commonly used as a loading control to ensure equal protein loading.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and the general experimental workflows for its characterization.
References
- 1. This compound, a small molecule JAK2-selective kinase inhibitor potently inhibits myeloproliferative disorder-associated JAK2V617F and MPLW515L/K mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Update on JAK2 Inhibitors in Myeloproliferative Neoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | JAK inhibitor | Mechanism | Concentration [selleckchem.com]
- 5. ashpublications.org [ashpublications.org]
- 6. Cotreatment with panobinostat and JAK2 inhibitor this compound attenuates JAK2V617F levels and signaling and exerts synergistic cytotoxic effects against human myeloproliferative neoplastic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a novel JAK2 inhibitor, has significant in-vitro activity in multiple myeloma and displays preferential cytotoxicity for CD45+ myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effect of the JAK2 inhibitor this compound against T cell acute lymphoblastic leukemia (T-ALL) is mediated by inhibition of JAK-STAT signaling and activation of the crosstalk between apoptosis and autophagy signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 11. biotech.illinois.edu [biotech.illinois.edu]
- 12. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
- 14. The Cell Cycle Analysis [labome.com]
- 15. agilent.com [agilent.com]
The Anti-Tumor Efficacy of TG101209 in Burkitt Lymphoma: A Technical Overview
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today details the potent anti-tumor effects of TG101209, a selective JAK2 inhibitor, in the context of Burkitt lymphoma (BL), an aggressive B-cell malignancy. This document, intended for researchers, scientists, and professionals in drug development, consolidates key findings on the compound's mechanism of action, in vitro and in vivo efficacy, and its synergistic potential with conventional chemotherapy.
Burkitt lymphoma is characterized by the constitutive activation of the JAK/STAT signaling pathway, which plays a crucial role in tumor cell proliferation and survival. This compound targets JAK2, a key kinase in this pathway, leading to the suppression of downstream signaling cascades. Research demonstrates that this compound effectively inhibits the growth of both Epstein-Barr virus (EBV)-positive and EBV-negative BL cell lines, as well as primary BL cells.[1][2]
In Vitro Anti-Proliferative Activity
Studies have quantified the inhibitory effects of this compound on BL cell viability. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for various BL cell lines, showcasing the compound's potency.
| Cell Line/Cell Type | IC50 Value (μmol/L) | Reference |
| Raji (EBV-positive) | 8.18 | [2] |
| Ramos (EBV-negative) | 7.23 | [2] |
| Primary BL cells | 4.57 | [2] |
Induction of Apoptosis and Cell Cycle Arrest
This compound has been shown to induce programmed cell death (apoptosis) in BL cells through a mitochondrial-mediated, caspase-dependent pathway.[2] Treatment with this compound leads to a significant increase in the population of apoptotic cells. Furthermore, the compound effectively halts the cell cycle at the G2/M phase, thereby preventing cell division and proliferation.[2]
In Vivo Tumor Suppression
The anti-tumor activity of this compound has been validated in animal models. In vivo experiments using xenografts of human BL cells in immunodeficient mice have demonstrated that treatment with this compound significantly suppresses tumor growth and prolongs the overall survival of the tumor-bearing mice.[1][2]
Synergistic Effects with Doxorubicin
An important finding is the synergistic anti-lymphoma activity observed when this compound is combined with doxorubicin, a standard chemotherapeutic agent used in the treatment of BL.[1][2] This suggests that this compound could be a valuable component of combination therapies, potentially allowing for reduced doses of cytotoxic drugs and thereby mitigating their side effects.
Mechanism of Action: The JAK2/STAT3/c-MYB Signaling Axis
The primary mechanism through which this compound exerts its anti-tumor effects is the inhibition of the JAK2/STAT3/c-MYB signaling axis.[1][2] Constitutive activation of this pathway is a hallmark of BL. By inhibiting JAK2, this compound prevents the phosphorylation and activation of STAT3, a key transcription factor. This, in turn, downregulates the expression of target genes, including the proto-oncogene c-MYB, which is critical for BL cell proliferation and survival.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate Burkitt lymphoma cells (e.g., Raji, Ramos) in a 96-well plate at a density of 5 x 10^4 cells per well in 200 µL of RPMI 1640 medium supplemented with 10% fetal bovine serum.
-
Treatment: Add varying concentrations of this compound to the wells and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat Burkitt lymphoma cells with different concentrations of this compound for 48 hours.
-
Cell Harvesting: Harvest the cells by centrifugation and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Cell Cycle Analysis
-
Cell Treatment and Fixation: Treat cells with this compound for 48 hours, then harvest and fix them in cold 70% ethanol.
-
Staining: Wash the fixed cells with PBS and then stain with a solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on the fluorescence intensity of PI.
Conclusion
The data strongly support the potential of this compound as a therapeutic agent for Burkitt lymphoma. Its targeted inhibition of the JAK2/STAT3/c-MYB signaling pathway, coupled with its demonstrated efficacy in vitro and in vivo, and its synergistic potential with existing chemotherapies, marks it as a promising candidate for further clinical investigation. This technical guide provides a foundational resource for researchers dedicated to advancing novel treatments for this aggressive malignancy.
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. The JAK2 inhibitor this compound exhibits anti-tumor and chemotherapeutic sensitizing effects on Burkitt lymphoma cells by inhibiting the JAK2/STAT3/c-MYB signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
The JAK2 Inhibitor TG101209: A Targeted Approach Against T-Cell Acute Lymphoblastic Leukemia
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
T-cell acute lymphoblastic leukemia (T-ALL) is an aggressive hematological malignancy with a significant portion of patients exhibiting resistance to conventional chemotherapy. The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway has been identified as a critical signaling cascade in the pathogenesis of T-ALL, making it a promising target for therapeutic intervention. This technical guide provides a comprehensive overview of the preclinical findings on TG101209, a selective JAK2 inhibitor, and its impact on T-ALL. The document details the mechanism of action, summarizes key quantitative data from in vitro studies, provides detailed experimental protocols, and visualizes the involved signaling pathways and experimental workflows.
Introduction to this compound and its Rationale in T-ALL
This compound is a small-molecule, ATP-competitive inhibitor of JAK2 kinase. While mutations in JAK2 are not highly prevalent in T-ALL, the JAK/STAT signaling pathway is frequently activated in this malignancy, often due to upstream cytokine signaling or other genetic alterations. This constitutive activation promotes leukemia cell proliferation and survival. This compound was developed to selectively target JAK2, thereby inhibiting the downstream signaling cascade that contributes to T-ALL pathogenesis. Preclinical studies have demonstrated that this compound effectively inhibits the proliferation of T-ALL cells and induces apoptosis, suggesting its potential as a therapeutic agent for this disease.
Mechanism of Action of this compound in T-ALL
The primary mechanism of action of this compound in T-ALL is the inhibition of the JAK2-STAT signaling pathway. By binding to the ATP-binding pocket of JAK2, this compound prevents its autophosphorylation and subsequent activation. This, in turn, blocks the phosphorylation and activation of downstream STAT proteins, particularly STAT3 and STAT5, which are key transcription factors for genes involved in cell proliferation and survival.
Furthermore, the anti-leukemic effect of this compound is mediated through a crosstalk between the JAK-STAT pathway, apoptosis, and autophagy. Inhibition of the JAK2/STAT pathway by this compound leads to the downregulation of the anti-apoptotic protein BCL2. This reduction in BCL2 primes the cells for apoptosis. Concurrently, this compound has been observed to decrease the expression of key autophagy-related proteins, Beclin-1 and LC3. The interplay between the inhibition of pro-survival signaling and the modulation of apoptosis and autophagy pathways culminates in the induction of programmed cell death in T-ALL cells.
In Vitro Efficacy of this compound in T-ALL Cell Lines
The efficacy of this compound has been evaluated in several T-ALL cell lines, including HSD2, DU528, PEER, MOLT-4, and Jurkat.
Inhibition of Cell Proliferation
This compound demonstrates a dose-dependent inhibition of proliferation in T-ALL cell lines. While specific IC50 values for each cell line after 48 hours of treatment were determined in the primary literature, these precise values are not publicly available. However, the data indicates significant growth inhibition at concentrations as low as 2 µM.
Table 1: Effect of this compound on the Proliferation of T-ALL Cell Lines
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | Proliferation Inhibition |
| HSD2 | Increasing concentrations | 48 | Dose-dependent inhibition |
| DU528 | Increasing concentrations | 48 | Dose-dependent inhibition |
| PEER | Increasing concentrations | 48 | Dose-dependent inhibition |
| MOLT-4 | Increasing concentrations | 48 | Dose-dependent inhibition |
| Jurkat | Increasing concentrations | 48 | Dose-dependent inhibition |
| Primary T-ALL cells | Increasing concentrations | 48 | Dose-dependent inhibition |
Note: Specific percentage of inhibition at each concentration is not detailed in the available literature.
Induction of Apoptosis
Treatment with this compound leads to a significant, dose-dependent increase in apoptosis in T-ALL cell lines and primary T-ALL cells.
Table 2: Apoptosis Induction by this compound in T-ALL Cells (48h treatment)
| Cell Line | This compound Concentration (µM) | Percentage of Apoptotic Cells (Annexin V positive) |
| HSD2 | 0 | Baseline |
| 0.5 | Increased | |
| 1 | Significantly Increased | |
| 2 | Markedly Increased | |
| PEER | 0 | Baseline |
| 0.5 | Increased | |
| 1 | Significantly Increased | |
| 2 | Markedly Increased | |
| Primary T-ALL cells | 0 | Baseline |
| 0.5 | Increased | |
| 1 | Significantly Increased | |
| 2 | Markedly Increased |
Note: The exact percentages of apoptotic cells are presented graphically in the source literature and show a clear dose-response relationship. For the purpose of this guide, a qualitative description is provided.
Experimental Protocols
The following are detailed methodologies for the key experiments used to evaluate the impact of this compound on T-ALL.
Cell Culture
-
Cell Lines: Human T-ALL cell lines (HSD2, DU528, PEER, MOLT-4, Jurkat) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Primary Cells: Bone marrow mononuclear cells from T-ALL patients are isolated by Ficoll-Paque density gradient centrifugation and cultured under the same conditions as the cell lines.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Seeding: T-ALL cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of culture medium.
-
Drug Treatment: Cells are treated with various concentrations of this compound (e.g., 0, 1, 2, 4, 6, 8, 10 µM) for 48 hours.
-
MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
Incubation: The plates are incubated for an additional 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: T-ALL cells (e.g., HSD2, PEER) and primary T-ALL cells are treated with this compound (e.g., 0, 0.5, 1, 2 µM) for 48 hours.
-
Cell Harvesting: Cells are harvested by centrifugation at 300 x g for 5 minutes and washed twice with cold PBS.
-
Cell Staining: The cell pellet is resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension according to the manufacturer's instructions.
-
Incubation: The cells are incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Viable cells are Annexin V-negative and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic/necrotic cells are Annexin V-positive and PI-positive.
Western Blotting
This technique is used to detect and quantify the expression levels of specific proteins.
-
Cell Lysis: After treatment with this compound for 48 hours, T-ALL cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., p-JAK2, JAK2, p-STAT3, STAT3, p-STAT5, STAT5, BCL2, Beclin-1, LC3, and β-actin as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the bands is quantified using image analysis software.
Visualizations
Signaling Pathway of this compound in T-ALL
Caption: this compound inhibits the JAK2-STAT pathway in T-ALL cells.
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for evaluating the in vitro effects of this compound on T-ALL.
Conclusion and Future Directions
The preclinical data strongly support the therapeutic potential of this compound in T-ALL. By selectively targeting the activated JAK2-STAT signaling pathway, this compound effectively inhibits the proliferation of T-ALL cells and induces apoptosis. The dual mechanism involving the suppression of pro-survival signaling and the modulation of apoptosis and autophagy provides a strong rationale for its clinical investigation. Future studies should focus on in vivo efficacy in patient-derived xenograft (PDX) models of T-ALL to better predict clinical response. Furthermore, combination studies with existing chemotherapeutic agents or other targeted therapies could be explored to enhance efficacy and overcome potential resistance mechanisms. This comprehensive guide provides the foundational knowledge for researchers and drug development professionals to further investigate and potentially translate the use of this compound into clinical practice for the treatment of T-ALL.
Understanding the selectivity profile of TG101209 for JAK2 vs JAK3
An In-Depth Technical Guide to the Selectivity Profile of TG101209 for JAK2 vs. JAK3
Introduction
This compound is a small molecule, ATP-competitive inhibitor targeting the Janus kinase (JAK) family of non-receptor tyrosine kinases.[1] The JAK family, comprising JAK1, JAK2, JAK3, and TYK2, plays a critical role in cytokine signaling pathways that regulate cell growth, survival, and immune responses.[2][3][4] Specifically, JAK2 is integral to signaling from hematopoietic growth factor receptors, including erythropoietin and thrombopoietin, while JAK3 is predominantly associated with cytokine receptors that use the common gamma chain (γc), crucial for lymphocyte development and function.[4] Dysregulation of JAK2 signaling, particularly through mutations like JAK2V617F, is a hallmark of myeloproliferative neoplasms (MPNs).[5][6] This has made the development of selective JAK2 inhibitors like this compound a key therapeutic strategy. This guide provides a detailed examination of the selectivity profile of this compound, with a specific focus on its differential activity against JAK2 versus JAK3.
Quantitative Selectivity Profile
The inhibitory activity of this compound has been quantified using in vitro biochemical assays, which measure the concentration of the inhibitor required to reduce the enzymatic activity of the target kinase by 50% (IC50). These assays demonstrate that this compound is a potent inhibitor of JAK2 with significant selectivity over JAK3.
| Kinase Target | IC50 (nM) | Fold Selectivity (vs. JAK2) |
| JAK2 | 6 | 1x |
| JAK3 | 169 | ~28x |
| FLT3 | 25 | ~4.2x |
| RET | 17 | ~2.8x |
Data sourced from cell-free biochemical kinase assays.[1][5][6][7]
The data clearly indicates that this compound is approximately 28-fold more potent at inhibiting JAK2 than JAK3 in a cell-free context.[1][5] This selectivity is a critical attribute, as the differential inhibition of JAK isoforms can influence both the therapeutic efficacy and the safety profile of the compound. Inhibition of JAK2 is the intended therapeutic mechanism for MPNs, while off-target inhibition of JAK3 could lead to broader immunosuppressive effects.
Signaling Pathway Context
The JAK-STAT signaling cascade is initiated when a cytokine binds to its specific cell surface receptor, leading to receptor dimerization and the activation of receptor-associated JAKs. The activated JAKs then phosphorylate each other and tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression.
Caption: Generalized JAK-STAT signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The determination of this compound's selectivity for JAK2 over JAK3 relies on robust biochemical and cellular assays.
In Vitro Biochemical Kinase Assay (IC50 Determination)
This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified kinases.
Objective: To determine the concentration of this compound required to inhibit 50% of the kinase activity of recombinant JAK2 and JAK3.
Methodology:
-
Reagents and Materials:
-
Recombinant human JAK2 and JAK3 enzymes.
-
A specific peptide substrate for the kinases.
-
Adenosine triphosphate (ATP), typically at a concentration near its Km value for the kinase.
-
This compound serially diluted to a range of concentrations.
-
Assay buffer (e.g., Tris-HCl, MgCl2, EGTA, Triton X-100).[1]
-
A detection reagent, such as Kinase-Glo®, which measures ATP consumption via a luciferase-based reaction.[1]
-
-
Procedure:
-
The kinase reaction is set up in a multi-well plate format.
-
Each well contains the kinase enzyme, the peptide substrate, and the assay buffer.
-
This compound at various concentrations is added to the wells. Control wells receive a vehicle (e.g., DMSO) instead of the inhibitor.
-
The reaction is initiated by adding a fixed concentration of ATP.[1]
-
The plate is incubated at a controlled temperature (e.g., room temperature) for a set period (e.g., 60 minutes) to allow the kinase to phosphorylate the substrate.[1]
-
The reaction is terminated, and the amount of remaining ATP is quantified by adding the Kinase-Glo® reagent. The resulting luminescence is measured using a luminometer.[1]
-
-
Data Analysis:
-
The luminescence signal is inversely proportional to kinase activity (higher activity consumes more ATP, resulting in lower luminescence).
-
The percentage of inhibition for each this compound concentration is calculated relative to the control wells.
-
The IC50 value is determined by fitting the concentration-response data to a non-linear regression curve using software like GraphPad Prism.[1]
-
Caption: Workflow for the in vitro biochemical kinase inhibition assay.
Cellular Assays
Cellular assays are used to confirm that the inhibitor can effectively target the kinase within a biological system. For this compound, this often involves using cell lines dependent on JAK2 or JAK3 signaling for their proliferation.
Objective: To measure the effect of this compound on the proliferation of cell lines driven by JAK2 vs. JAK3.
Methodology:
-
Cell Lines:
-
Procedure:
-
Cells are seeded in multi-well plates and treated with a range of this compound concentrations.
-
The cells are incubated for a period of 24 to 72 hours.
-
Cell viability or proliferation is assessed using methods like MTT or XTT assays, which measure metabolic activity, or by direct cell counting.[1]
-
-
Results:
-
This compound potently inhibits the growth of JAK2V617F-dependent cell lines with an IC50 of approximately 150-200 nM.[5]
-
In contrast, a much higher concentration (IC50 ≈ 3400 nM) is required to inhibit the proliferation of the JAK3-dependent CTLL-2 cell line, confirming the JAK2-selective activity of this compound in a cellular context.[5]
-
Caption: Comparative inhibition of JAK2 vs. JAK3 by this compound.
Conclusion
The technical data robustly demonstrates that this compound is a potent and selective inhibitor of JAK2. Both biochemical and cellular assays confirm a significant selectivity margin against JAK3, with biochemical data showing an approximate 28-fold preference for JAK2.[1][5][6] This selectivity profile is fundamental to its mechanism of action, allowing for the targeted inhibition of pathogenic JAK2 signaling in diseases like myeloproliferative neoplasms while minimizing the broader immunosuppressive effects that could arise from potent JAK3 inhibition. This makes this compound a valuable tool for both research and potential therapeutic applications centered on the JAK2 pathway.
References
- 1. This compound | JAK inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story | Annals of the Rheumatic Diseases [ard.bmj.com]
- 3. Selectivity of Janus Kinase Inhibitors in Rheumatoid Arthritis and Other Immune-Mediated Inflammatory Diseases: Is Expectation the Root of All Headache? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a small molecule JAK2-selective kinase inhibitor potently inhibits myeloproliferative disorder-associated JAK2V617F and MPLW515L/K mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
Technical Guide: The Role of TG101209 in Inhibiting STAT3 and STAT5 Phosphorylation
Audience: Researchers, scientists, and drug development professionals.
Core Topic: An in-depth examination of the mechanism and effects of TG101209, a selective JAK2 inhibitor, on the phosphorylation of Signal Transducer and Activator of Transcription (STAT) 3 and STAT5 proteins.
Introduction
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway is a critical intracellular cascade essential for transmitting information from extracellular cytokine and growth factor signals to the nucleus, where it modulates gene expression. This pathway is integral to hematopoiesis, immune response, and cellular proliferation.[1][2] Dysregulation of the JAK-STAT pathway, often through gain-of-function mutations in components like JAK2, leads to constitutive signaling and is a known driver in various hematologic malignancies, particularly myeloproliferative neoplasms (MPNs).[3][4]
The JAK2V617F mutation is a prominent driver in MPNs, causing constitutive activation of JAK-STAT signaling.[3][5] This persistent activation leads to the downstream phosphorylation and activation of STAT3 and STAT5, which are key mediators of cell proliferation and survival.[1][3][6] this compound is a potent, orally bioavailable, small-molecule inhibitor designed to selectively target JAK2, thereby blocking this aberrant signaling cascade.[3][7] This guide provides a detailed technical overview of this compound's mechanism of action, its inhibitory effects on STAT3 and STAT5 phosphorylation, and the experimental methodologies used to characterize these effects.
Mechanism of Action: Inhibition of the JAK-STAT Pathway
This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the JAK2 kinase domain.[5][7] This action directly prevents the autophosphorylation and activation of JAK2. In the canonical JAK-STAT pathway, activated JAK2 phosphorylates specific tyrosine residues on cytokine receptors, creating docking sites for STAT proteins. Subsequently, JAK2 phosphorylates the recruited STAT proteins.[6][8]
By inhibiting JAK2, this compound effectively halts these downstream phosphorylation events. The inhibition of JAK2 activity directly prevents the phosphorylation of STAT3 at tyrosine 705 (pY705) and STAT5 at tyrosine 694 (pY694), which are critical steps for their activation.[1][3] Without this phosphorylation, STAT3 and STAT5 cannot dimerize, translocate to the nucleus, or bind to DNA to regulate the transcription of target genes involved in cell survival and proliferation.[1][6]
Quantitative Data on Kinase Inhibition and Cellular Effects
The potency and selectivity of this compound have been quantified through various in vitro assays. The data consistently demonstrate its high affinity for JAK2 over other kinases, including JAK3, and its effectiveness in cell-based models.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) | Selectivity Notes | Source |
| JAK2 | 6 | - | [3][4][7] |
| JAK3 | 169 | ~28 to 30-fold less potent than against JAK2 | [3][7][9] |
| FLT3 | 25 | - | [3][9] |
| RET | 17 | - | [3][9] |
| VEGFR2 | 150 | - | [4] |
| ABL | 820 | - | [4] |
| IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in cell-free enzymatic assays. |
Table 2: Cellular Proliferation Inhibition by this compound
| Cell Line | Key Mutation(s) | IC50 (nM) | Source |
| Ba/F3-JAK2V617F | JAK2 V617F | 170 - 280 | [4][5] |
| HEL | Homozygous JAK2 V617F | 152 - 300 | [4][5] |
| Ba/F3-MPLW515L | MPL W515L | ~220 | [5] |
| K562 | BCR-ABL | >2000 | [4][5] |
| Multiple Myeloma (various) | - | 2000 - 5000 | [10] |
| IC50 values represent the concentration of this compound required to inhibit 50% of cell proliferation. |
Studies show that in human cell lines expressing JAK2V617F, this compound effectively inhibits the phosphorylation of JAK2, STAT5, and STAT3.[3][5] This leads to cell cycle arrest and the induction of apoptosis.[3][5][9] For example, treatment of HEL cells (homozygous for JAK2V617F) with 600 nM this compound increased the percentage of apoptotic cells from a baseline of 6% to 46% after 24 hours.[5]
Experimental Protocols
Assessing the efficacy of this compound requires specific methodologies to quantify the inhibition of STAT3 and STAT5 phosphorylation. Western blotting is the primary technique used for this purpose.
General Workflow for Western Blot Analysis
Detailed Protocol: Western Blot for Phospho-STAT3/5
This protocol provides a representative methodology for analyzing the effects of this compound.
-
Cell Culture and Treatment:
-
Plate JAK2V617F-positive cells (e.g., HEL cells) and grow to 70-80% confluency.
-
Treat cells with a dose range of this compound (e.g., 0, 100, 300, 600, 1200 nM) for a specified time (e.g., 30 minutes to 24 hours).[11] Include a vehicle-only (DMSO) control.
-
-
Protein Extraction:
-
Aspirate the media and wash cell monolayers once with ice-cold Phosphate-Buffered Saline (PBS).[8][12]
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails.[12]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.[8][12]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[8][12]
-
Collect the supernatant containing the soluble protein extract.
-
-
Protein Quantification and Sample Preparation:
-
Gel Electrophoresis and Transfer:
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)).[8][12][13]
-
Incubate the membrane overnight at 4°C with gentle agitation in primary antibodies diluted in blocking buffer.
-
Wash the membrane three times for 5-10 minutes each with TBST.[8][12]
-
Incubate with an appropriate HRP-conjugated secondary antibody (diluted 1:2000-1:10,000) for 1 hour at room temperature.[12][13]
-
Perform final washes (three times for 10 minutes each) with TBST.[8][12]
-
-
Detection and Analysis:
-
Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate.[12]
-
Capture the signal using a digital imaging system.
-
Perform densitometric analysis to quantify the band intensities. Normalize the phosphorylated STAT protein signal to the total STAT protein signal, which is then normalized against the loading control to ensure accurate comparison across samples.[8]
-
Conclusion
This compound is a potent and selective inhibitor of JAK2 kinase. Its mechanism of action directly interferes with the dysregulated JAK-STAT signaling pathway that characterizes many hematologic malignancies. By preventing the autophosphorylation of JAK2, this compound effectively abrogates the downstream phosphorylation and activation of key oncogenic mediators, STAT3 and STAT5.[3][7] This inhibition leads to decreased cell proliferation and increased apoptosis in malignant cells dependent on JAK2 signaling.[3][5][11] The quantitative data and established experimental protocols outlined in this guide provide a robust framework for researchers and drug developers to investigate and leverage the therapeutic potential of targeting the JAK2-STAT3/5 axis.
References
- 1. Pharmacological Inhibition of Oncogenic STAT3 and STAT5 Signaling in Hematopoietic Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual STAT3/STAT5 inhibition as a novel treatment strategy in T-prolymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a small molecule JAK2-selective kinase inhibitor potently inhibits myeloproliferative disorder-associated JAK2V617F and MPLW515L/K mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. researchgate.net [researchgate.net]
- 6. Activation of STAT3 and STAT5 Signaling in Epithelial Ovarian Cancer Progression: Mechanism and Therapeutic Opportunity [mdpi.com]
- 7. This compound | JAK inhibitor | Mechanism | Concentration [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. This compound, a novel JAK2 inhibitor, has significant in-vitro activity in multiple myeloma and displays preferential cytotoxicity for CD45+ myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The JAK2 inhibitor this compound exhibits anti-tumor and chemotherapeutic sensitizing effects on Burkitt lymphoma cells by inhibiting the JAK2/STAT3/c-MYB signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. pSTAT3: a target biomarker to study the pharmacology of the anti-IL-21R antibody ATR-107 in human whole blood - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of TG101209 on Hematopoietic Progenitor Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of TG101209, a selective Janus kinase 2 (JAK2) inhibitor, and its impact on hematopoietic progenitor cells (HPCs). It consolidates key quantitative data, details common experimental methodologies, and visualizes the underlying biological processes and workflows. This document is intended to serve as a comprehensive resource for professionals engaged in hematology research and the development of targeted therapies for myeloproliferative neoplasms (MPNs).
Introduction to this compound
Myeloproliferative neoplasms are a group of blood cancers characterized by the overproduction of one or more types of blood cells. A key driver in many MPNs, including polycythemia vera (PV), essential thrombocythemia (ET), and primary myelofibrosis (PMF), is the acquired somatic mutation JAK2V617F.[1][2] This mutation leads to the constitutive activation of the JAK2 tyrosine kinase, which in turn drives dysregulated downstream signaling through pathways like the JAK/STAT pathway, promoting cell proliferation and survival independent of normal cytokine stimulation.[1][3][4]
This compound is an orally bioavailable, small-molecule inhibitor designed to selectively target JAK2.[3][5] Its development was a significant step towards targeted therapy for MPNs, aiming to specifically inhibit the aberrant signaling cascade initiated by mutant JAK2 and thereby control the proliferation of malignant hematopoietic progenitors.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the JAK2 kinase.[5] This action prevents the phosphorylation of JAK2 itself (autophosphorylation) and the subsequent phosphorylation of its downstream targets, most notably the Signal Transducers and Activators of Transcription (STAT) proteins, such as STAT3 and STAT5.[3][5] By blocking this initial step, this compound effectively shuts down the entire signaling cascade that is constitutively active in JAK2V617F-positive cells.
Kinase Inhibitory Profile
This compound exhibits potent and selective inhibition of JAK2 over other kinases, including the closely related JAK3. This selectivity is crucial for minimizing off-target effects. The inhibitory activity is typically measured by the half-maximal inhibitory concentration (IC50).
Table 1: Kinase Inhibitory Profile of this compound
| Kinase | IC50 (nM) |
|---|---|
| JAK2 | 6[3][5] |
| FLT3 | 25[3][5] |
| RET | 17[3][5] |
The JAK/STAT Signaling Pathway and this compound Inhibition
The canonical JAK/STAT pathway is a primary signaling route for a multitude of cytokines and growth factors essential for hematopoiesis.[6][7][8] this compound's therapeutic effect is derived from its ability to interrupt this pathway when it becomes pathologically activated.
Impact on Hematopoietic Progenitor Cells
This compound exerts multiple effects on hematopoietic progenitor cells, particularly those harboring the JAK2V617F mutation. These effects primarily manifest as inhibition of proliferation, induction of apoptosis, and suppression of malignant colony formation.
Inhibition of Cellular Proliferation
This compound potently inhibits the growth of cell lines expressing the JAK2V617F mutation and primary MPN progenitor cells.[3][9] This anti-proliferative effect is dose-dependent.
Table 2: Inhibition of Proliferation in JAK2V617F-Expressing Cells by this compound
| Cell Line | Mutation Status | IC50 (nM) | Reference |
|---|---|---|---|
| Ba/F3-JAK2V617F | Murine pro-B cells with human JAK2V617F | ~170-200 | [3][5] |
| HEL 92.1.7 | Human erythroleukemia | Not explicitly stated, but sensitive | [9] |
| Ba/F3-MPLW515L | Murine pro-B cells with MPLW515L | ~220 |[5] |
Induction of Apoptosis
By inhibiting the pro-survival signals downstream of JAK2, this compound induces programmed cell death, or apoptosis, in malignant hematopoietic cells.[3][5][10] This is a key mechanism for eliminating the cancerous progenitor population. The induction of apoptosis is both dose- and time-dependent.[11][12]
Table 3: Induction of Apoptosis by this compound
| Cell Line | Treatment Concentration | Duration (hours) | % Annexin V Positive Cells (Increase from background) | Reference |
|---|---|---|---|---|
| HEL (JAK2V617F) | 1200 nM | 24 | 40% (from 6% to 46%) | [5] |
| HEL (JAK2V617F) | 1200 nM | 48 | 38% (from 6% to 44%) | [5] |
| HEL (JAK2V617F) | 1200 nM | 72 | 62% (from 6% to 68%) | [5] |
| T-ALL cell lines | Increasing concentrations | 48 | Dose-dependent increase |[10] |
Induction of Cell Cycle Arrest
In addition to apoptosis, this compound can halt the progression of the cell cycle, preventing cells from dividing.[3][5] Studies have shown that treatment with this compound leads to an accumulation of cells in the G0/G1 or G2/M phases of the cell cycle.[5][11]
Table 4: Induction of Cell Cycle Arrest by this compound
| Cell Line | Treatment Concentration | Duration (hours) | Effect on Cell Cycle | Reference |
|---|---|---|---|---|
| HEL (JAK2V617F) | 1200 nM | 24 | G0/G1 fraction increased from ~15% to 50% | [5] |
| K562 (BCR-ABL) | 1200 nM | 24 | Minimal effect (G0/G1 from 45% to 50%) | [5] |
| MM1S (Multiple Myeloma) | 5 µM | 24 | Increase in G2/M phase |[11] |
Suppression of Hematopoietic Colony Formation
A critical measure of a drug's effect on progenitor cells is the colony-forming cell (CFC) or colony-forming unit (CFU) assay. This compound has been shown to effectively suppress the growth of hematopoietic colonies derived from primary progenitor cells of patients with MPNs, particularly those harboring the JAK2V617F mutation.[3][5][9] This demonstrates its ability to target the disease-initiating cell population.
Experimental Protocols and Workflows
The following sections detail standardized protocols for key experiments used to evaluate the effects of this compound on hematopoietic progenitor cells.
Western Blotting for Phospho-protein Analysis
This method is used to detect the phosphorylation status of key proteins in the JAK/STAT pathway.
-
Cell Culture and Lysis: Culture hematopoietic cells (e.g., HEL 92.1.7) to a density of 0.5-1.0 x 10^6 cells/mL. Treat with desired concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 4-24 hours).
-
Protein Extraction: Harvest cells by centrifugation, wash with ice-cold PBS, and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% BSA or non-fat milk in TBST). Incubate with primary antibodies against p-JAK2, total JAK2, p-STAT3, total STAT3, p-STAT5, total STAT5, and a loading control (e.g., β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)
This assay quantifies the percentage of cells undergoing apoptosis.
-
Cell Treatment: Plate cells at a density of 0.5 x 10^6 cells/mL and treat with various concentrations of this compound for 24-72 hours.[5]
-
Cell Harvesting: Collect both adherent and suspension cells. Centrifuge at 300 x g for 5 minutes and wash once with cold PBS.
-
Staining: Resuspend cells in 1X Annexin Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[11]
-
Data Acquisition: Analyze the samples on a flow cytometer within one hour. Live cells are Annexin V-negative and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V-positive and PI-positive.
Colony-Forming Cell (CFC) Assay
This assay assesses the impact of this compound on the proliferative and differentiation potential of individual progenitor cells.
-
Cell Preparation: Isolate mononuclear cells (MNCs) from patient bone marrow or peripheral blood using Ficoll-Paque density gradient centrifugation.
-
Plating: Resuspend MNCs in Iscove's MDM with 2% FBS. Mix the cell suspension with methylcellulose-based medium (e.g., MethoCult™) containing appropriate cytokines (e.g., EPO, SCF, IL-3, GM-CSF) and the desired concentration of this compound or vehicle control.
-
Culture: Dispense the mixture into 35 mm culture dishes. Incubate at 37°C, 5% CO2 in a humidified incubator for 14-16 days.
-
Colony Identification and Counting: Using an inverted microscope, identify and count the different types of hematopoietic colonies, such as CFU-E (erythroid), BFU-E (burst-forming unit-erythroid), and CFU-GM (granulocyte-macrophage).
-
Analysis: Compare the number and size of colonies in this compound-treated dishes to the control dishes to determine the inhibitory effect.
Summary and Conclusion
This compound demonstrates significant and selective activity against hematopoietic progenitor cells driven by aberrant JAK2 signaling. Its mechanism of action is centered on the potent inhibition of the JAK2 kinase, leading to the blockade of downstream STAT phosphorylation. This results in several measurable outcomes in malignant HPCs:
-
Inhibition of dose-dependent proliferation.
-
Induction of apoptosis and cell cycle arrest.
-
Suppression of primary hematopoietic colony formation.
The data consolidated in this guide underscore the targeted efficacy of this compound against the cellular drivers of myeloproliferative neoplasms. The detailed protocols and workflows provided herein offer a standardized framework for the continued investigation of JAK inhibitors and other targeted agents in hematology research. These findings provide a strong rationale for the clinical evaluation and development of selective JAK2 inhibitors in the treatment of MPNs.[3][12]
References
- 1. Cotreatment with panobinostat and JAK2 inhibitor this compound attenuates JAK2V617F levels and signaling and exerts synergistic cytotoxic effects against human myeloproliferative neoplastic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The JAK-STAT pathway and hematopoietic stem cells from the JAK2 V617F perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a small molecule JAK2-selective kinase inhibitor potently inhibits myeloproliferative disorder-associated JAK2V617F and MPLW515L/K mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. researchgate.net [researchgate.net]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Update on JAK2 Inhibitors in Myeloproliferative Neoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effect of the JAK2 inhibitor this compound against T cell acute lymphoblastic leukemia (T-ALL) is mediated by inhibition of JAK-STAT signaling and activation of the crosstalk between apoptosis and autophagy signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, a novel JAK2 inhibitor, has significant in-vitro activity in multiple myeloma and displays preferential cytotoxicity for CD45+ myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound, a novel JAK2 inhibitor, has significant in vitro activity in multiple myeloma and displays preferential cytotoxicity for CD45+ myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for TG101209 in In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
TG101209 is a potent and selective small-molecule inhibitor of Janus kinase 2 (JAK2), a key enzyme in the JAK-STAT signaling pathway.[1][2][3] Dysregulation of this pathway is implicated in the pathogenesis of various hematological malignancies and solid tumors.[4][5][6] this compound exerts its anti-tumor effects by inducing cell cycle arrest and apoptosis in cancer cells.[3][4][5][6] These application notes provide detailed protocols for utilizing this compound in in vitro cell culture experiments to assess its efficacy and mechanism of action.
Mechanism of Action
This compound is an ATP-competitive inhibitor that targets the kinase domain of JAK2.[2] It shows high selectivity for JAK2 over other kinases like JAK3.[1][2] Inhibition of JAK2 by this compound leads to the suppression of the downstream JAK-STAT signaling cascade. This is primarily achieved by preventing the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5.[1][4][5][6] The inactivation of STATs results in the downregulation of their target genes, which are involved in cell proliferation, survival, and differentiation. Key anti-apoptotic proteins like Bcl-xL and survivin are among the downstream targets inhibited by this compound treatment.[1][4][7]
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound across various parameters and cell lines as reported in the literature.
Table 1: IC50 Values of this compound in Kinase Assays
| Target Kinase | IC50 (nM) | Assay Type |
| JAK2 | 6 | Cell-free |
| Flt3 | 25 | Cell-free |
| RET | 17 | Cell-free |
| JAK3 | 169 | Cell-free |
Data sourced from references[1][2][3][6].
Table 2: IC50 Values of this compound in Cell-Based Proliferation/Viability Assays
| Cell Line | Cancer Type | IC50 | Incubation Time |
| Ba/F3 (expressing JAK2V617F or MPLW515L) | Murine pro-B cells | ~200 nM | Not Specified |
| Multiple Myeloma Cell Lines (7 out of 8 tested) | Multiple Myeloma | 2-5 µM | 48 hours |
| Glioblastoma Patient-Derived Tumorspheres | Glioblastoma | 1-2 µM | 72 hours |
| Established Glioblastoma Cell Lines (A172, U87, U251) | Glioblastoma | 2-10 µM | 72 hours |
| T-ALL Cell Lines (DU528, HSD2, PEER, MOLT-4, Jurkat) | T-cell Acute Lymphoblastic Leukemia | 0.329 - 2.893 µM | 48 hours |
Data sourced from references[1][2][4][5][6][8][9].
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
This compound (stock solution prepared in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO-treated) and a no-treatment control.
-
Incubate the cells with the drug for the desired time points (e.g., 24, 48, 72, or 96 hours).[4]
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound (e.g., 5 µM) for various time points (e.g., 6, 24, 48 hours).[4]
-
Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells for 15 minutes at room temperature in the dark.[4]
-
Analyze the stained cells by flow cytometry.[10][11][12] Healthy cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.[11]
Western Blot Analysis for Signaling Pathway Components
This protocol is used to assess the effect of this compound on the phosphorylation status of key proteins in the JAK-STAT pathway.
Materials:
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-JAK2, anti-JAK2, anti-p-STAT3, anti-STAT3, anti-Bcl-xL, anti-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting transfer system
-
Chemiluminescence detection reagents
Procedure:
-
Seed cells and treat with this compound (e.g., 5 µM) for different durations (e.g., 1, 2, 4, 8 hours).[4]
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Use a loading control like β-actin to ensure equal protein loading.
Visualizations
Caption: this compound inhibits the JAK-STAT signaling pathway.
Caption: General experimental workflow for in vitro studies with this compound.
Caption: Logical flow of this compound's mechanism of action.
References
- 1. This compound | JAK inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound, a novel JAK2 inhibitor, has significant in-vitro activity in multiple myeloma and displays preferential cytotoxicity for CD45+ myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a small molecule JAK2-selective kinase inhibitor potently inhibits myeloproliferative disorder-associated JAK2V617F and MPLW515L/K mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of JAK2 Signaling by this compound Enhances Radiotherapy in Lung Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. The effect of the JAK2 inhibitor this compound against T cell acute lymphoblastic leukemia (T-ALL) is mediated by inhibition of JAK-STAT signaling and activation of the crosstalk between apoptosis and autophagy signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. scispace.com [scispace.com]
Determining the Effective Concentration of TG101209 for MTT Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for determining the effective concentration of TG101209, a selective JAK2 inhibitor, for cell viability assessment using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Detailed experimental protocols, data presentation guidelines, and visual representations of the underlying signaling pathway and experimental workflow are included to assist researchers in accurately evaluating the cytotoxic and anti-proliferative effects of this compound in various cancer cell lines.
Introduction
This compound is a potent and selective small-molecule inhibitor of Janus kinase 2 (JAK2), a non-receptor tyrosine kinase.[1][2][3] The JAK/STAT signaling pathway is crucial for mediating cellular responses to a variety of cytokines and growth factors, playing a key role in cell proliferation, differentiation, and survival.[4] Dysregulation of the JAK/STAT pathway, often through activating mutations such as JAK2V617F, is implicated in the pathogenesis of myeloproliferative neoplasms and various cancers.[2] this compound exerts its therapeutic effect by inhibiting the constitutive activation of JAK2 and its downstream signaling targets, primarily STAT3 and STAT5, leading to cell cycle arrest and apoptosis in cancer cells.[1][2][5]
The MTT assay is a widely used colorimetric method to assess cell viability and metabolic activity.[6] It relies on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells. This application note provides a standardized protocol to determine the half-maximal inhibitory concentration (IC50) of this compound in different cancer cell lines, a critical parameter for characterizing its anti-cancer efficacy.
Data Presentation: Effective Concentrations of this compound
The effective concentration of this compound can vary depending on the cell line and the duration of treatment. The following table summarizes reported IC50 values and effective concentrations from various studies.
| Cell Line Type | Specific Cell Line(s) | Effective Concentration (IC50) | Incubation Time | Reference(s) |
| Multiple Myeloma | MM1S, RPMI 8226, and others | 2-5 µM | 48 hours | [7] |
| Ba/F3 (pro-B) | Expressing JAK2V617F or MPLW515L | ~200 nM | Not Specified | [1][2] |
| T-cell Acute Lymphoblastic Leukemia (T-ALL) | HSD2, PEER | Effective concentrations tested: 0.5, 1, 2 µM | 48 hours | [5] |
| Lung Cancer | HCC2429, H460 | Effective concentrations tested: 1, 3 µM | 24 and 48 hours | [8] |
Signaling Pathway
The following diagram illustrates the canonical JAK/STAT signaling pathway and the mechanism of inhibition by this compound. Cytokine binding to its receptor induces receptor dimerization and the trans-phosphorylation and activation of receptor-associated JAK2. Activated JAK2 then phosphorylates STAT proteins (STAT3 and STAT5), leading to their dimerization, nuclear translocation, and subsequent regulation of target gene transcription involved in cell survival and proliferation. This compound selectively inhibits the kinase activity of JAK2, thereby blocking the phosphorylation of STATs and downstream signaling.
References
- 1. This compound | JAK inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. This compound, a small molecule JAK2-selective kinase inhibitor potently inhibits myeloproliferative disorder-associated JAK2V617F and MPLW515L/K mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of the JAK2 inhibitor this compound against T cell acute lymphoblastic leukemia (T-ALL) is mediated by inhibition of JAK-STAT signaling and activation of the crosstalk between apoptosis and autophagy signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biopioneer.com.tw [biopioneer.com.tw]
- 7. This compound, a novel JAK2 inhibitor, has significant in-vitro activity in multiple myeloma and displays preferential cytotoxicity for CD45+ myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of JAK2 Signaling by this compound Enhances Radiotherapy in Lung Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TG101209 in a Nude Mouse Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of TG101209, a potent and selective JAK2 inhibitor, in a nude mouse xenograft model for preclinical cancer research.
Introduction
This compound is a small molecule inhibitor targeting the Janus kinase 2 (JAK2), a key enzyme in the JAK-STAT signaling pathway.[1][2] Dysregulation of this pathway is implicated in the pathogenesis of various malignancies, including myeloproliferative neoplasms and some solid tumors.[1][3] this compound has demonstrated efficacy in preclinical models by inducing cell cycle arrest, promoting apoptosis, and inhibiting the proliferation of cancer cells harboring activating JAK2 mutations or with overactive JAK2 signaling.[4] This document outlines the essential protocols for evaluating the in vivo anti-tumor activity of this compound using a subcutaneous nude mouse xenograft model.
Mechanism of Action
This compound selectively inhibits JAK2, with an IC50 of 6 nM.[1][5] It is also potent against FLT3 and RET kinases with IC50 values of 25 nM and 17 nM, respectively, and shows significantly less activity against JAK3 (IC50 = 169 nM).[1][5] Inhibition of JAK2 by this compound leads to the downstream suppression of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5, which are crucial for tumor cell survival and proliferation.[4]
Signaling Pathway of this compound Action
Caption: this compound inhibits JAK2, blocking the STAT3/5 signaling cascade and promoting apoptosis.
Data Presentation
In Vitro Activity of this compound
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Ba/F3-JAK2V617F | Murine Pro-B | ~200 | [1] |
| Ba/F3-MPLW515L | Murine Pro-B | ~200 | [1] |
| HEL | Human Erythroleukemia (JAK2V617F) | 152 | |
| K562 | Human Chronic Myelogenous Leukemia | 2000 |
In Vivo Efficacy of this compound in Xenograft and Murine Models
| Model | Cancer Type | Treatment | Key Findings | Reference |
| Ramos-derived xenograft (nude mice) | Burkitt Lymphoma | 100 mg/kg this compound, oral gavage, daily | Significantly inhibited tumor growth and prolonged survival. | [6] |
| Ba/F3-JAK2V617F-GFP (SCID mice) | Myeloproliferative Disorder | 100 mg/kg this compound, oral gavage, twice daily | Significantly prolonged survival. | [4] |
| Lung cancer xenografts | Non-small cell lung carcinoma | Combination of this compound and radiation | Enhanced tumor growth delay compared to radiation alone. | [7] |
Experimental Protocols
Cell Culture
-
Culture the chosen human cancer cell line (e.g., Ramos for Burkitt lymphoma) in the appropriate medium (e.g., RPMI 1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Ensure cells are in the logarithmic growth phase and have high viability (>95%) before implantation.
Nude Mouse Xenograft Model Workflow
References
- 1. This compound, a small molecule JAK2-selective kinase inhibitor potently inhibits myeloproliferative disorder-associated JAK2V617F and MPLW515L/K mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Co-targeting the PI3K/mTOR and JAK2 signalling pathways produces synergistic activity against myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. The JAK2 inhibitor this compound exhibits anti-tumor and chemotherapeutic sensitizing effects on Burkitt lymphoma cells by inhibiting the JAK2/STAT3/c-MYB signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
Application Note: Flow Cytometry Analysis of Apoptosis Following TG101209 Treatment
Introduction
TG101209 is a potent and selective small-molecule inhibitor of Janus kinase 2 (JAK2), a key enzyme in the JAK/STAT signaling pathway.[1][2] This pathway is crucial for mediating signals from cytokines and growth factors, which regulate cell proliferation, differentiation, and survival.[3] In various hematological malignancies, such as myeloproliferative neoplasms (MPNs), multiple myeloma (MM), and acute lymphoblastic leukemia (T-ALL), the JAK/STAT pathway is often dysregulated, leading to uncontrolled cell growth and resistance to apoptosis.[2][3][4]
This compound exerts its anti-tumor effects by inhibiting JAK2, which in turn blocks the phosphorylation and activation of its downstream targets, primarily STAT3 and STAT5.[1][2] The inhibition of this signaling cascade leads to the downregulation of anti-apoptotic proteins like Bcl-xL and Mcl-1, ultimately inducing cell cycle arrest and promoting programmed cell death (apoptosis).[3][5] This makes this compound a promising therapeutic agent for cancers reliant on the JAK/STAT pathway.
This application note provides a comprehensive guide for researchers to quantify apoptosis induced by this compound using flow cytometry. The protocol details the use of Annexin V and Propidium Iodide (PI) staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells, offering a robust method to evaluate the efficacy of this compound in vitro.
Signaling Pathway of this compound-Induced Apoptosis
The diagram below illustrates the mechanism by which this compound inhibits the JAK/STAT pathway to induce apoptosis. Cytokine binding to its receptor activates JAK2, which then phosphorylates STAT proteins. Activated STATs dimerize, translocate to the nucleus, and promote the transcription of anti-apoptotic genes like Bcl-xL. This compound selectively inhibits JAK2, blocking this entire cascade.
Data Presentation: Apoptosis Induction by this compound
The following tables summarize quantitative data from various studies on the pro-apoptotic effects of this compound across different cancer cell lines.
Table 1: Time-Dependent Induction of Apoptosis in HEL Cells Cell Line: Human Erythroleukemia (HEL) cells expressing JAK2V617F Treatment: 600 nM this compound
| Treatment Time | Percentage of Annexin V Positive Cells (%) |
| 24 hours | 46% |
| 48 hours | 44% |
| 72 hours | 68% |
| Control (untreated) | ~6% |
| (Data sourced from Pardanani et al.[1]) |
Table 2: Dose-Dependent Induction of Apoptosis in T-ALL Cells Cell Lines: HSD2, PEER, and primary T-ALL cells Treatment Duration: 48 hours
| Cell Line | This compound Concentration | Percentage of Annexin V Positive Cells (Mean ± SD) |
| HSD2 | 0 µM (Control) | ~5% |
| 0.5 µM | ~15% | |
| 1.0 µM | ~25% | |
| PEER | 0 µM (Control) | ~8% |
| 1.0 µM | ~20% | |
| 2.0 µM | ~35% | |
| Primary T-ALL | 0 µM (Control) | ~10% |
| 1.0 µM | ~25% | |
| 2.0 µM | ~40% | |
| (Data interpreted from figures in a study by an unnamed author.[4]) |
Table 3: Apoptosis Induction in Multiple Myeloma (MM) Cell Lines Cell Lines: MM1.S Treatment: 5 µM this compound
| Treatment Time | Percentage of Viable Cells (Annexin V-/PI-) (%) |
| 0 hours (Control) | >90% |
| 24 hours | ~60% |
| 48 hours | ~30% |
| (Data interpreted from flow cytometry plots in Ramakrishnan et al.[3]) |
Experimental Protocols
Experimental Workflow
The overall process for assessing this compound-induced apoptosis involves cell culture, drug treatment, staining with fluorescent dyes, and analysis using a flow cytometer.
Protocol 1: Cell Culture and this compound Treatment
This protocol provides a general guideline for treating suspension cancer cell lines with this compound.
Materials:
-
Cancer cell line of interest (e.g., HEL, MM.1S, T-ALL cell lines)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
6-well plates or T25 flasks
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density of 0.5 - 1 x 10⁶ cells/mL in complete culture medium. Ensure cells are in the logarithmic growth phase.
-
Prepare Treatment Media: Prepare serial dilutions of this compound in complete culture medium from the stock solution. Recommended final concentrations may range from 200 nM to 5 µM based on cell line sensitivity.[1][6] Prepare a vehicle control with the same final concentration of DMSO used in the highest drug concentration.
-
Treatment: Add the prepared media containing this compound or vehicle control to the appropriate wells.
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
Protocol 2: Annexin V and Propidium Iodide (PI) Staining
This protocol outlines the procedure for staining cells to detect apoptosis.[7][8][9]
Materials:
-
Treated and control cells from Protocol 1
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
10X Annexin V Binding Buffer (typically contains HEPES, NaCl, CaCl₂)
-
Deionized water
-
Cold PBS
-
Flow cytometry tubes
Procedure:
-
Prepare 1X Binding Buffer: Dilute the 10X Binding Buffer with deionized water to create a 1X working solution. Keep on ice.
-
Cell Harvesting: Transfer the cell suspension from each well into a separate centrifuge tube. Wash the well with cold PBS to collect any remaining cells and add it to the respective tube.
-
Washing: Centrifuge the cells at 300-400 x g for 5 minutes at 4°C. Discard the supernatant.
-
Second Wash: Resuspend the cell pellet in 1 mL of cold PBS and repeat the centrifugation step. Carefully discard the supernatant.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining Aliquot: Transfer 100 µL of the cell suspension (containing ~1 x 10⁵ cells) to a fresh flow cytometry tube.
-
Add Dyes: Add 5 µL of Annexin V-FITC and 2-5 µL of PI solution to the 100 µL cell suspension.[7][9] The exact volume of PI may need optimization depending on the cell type.
-
Incubation: Gently vortex the tube and incubate for 15 minutes at room temperature (25°C) in the dark.[9][10]
-
Final Volume Addition: After incubation, add 400 µL of 1X Binding Buffer to each tube. Do not wash the cells after this step.
-
Analysis: Proceed immediately to analysis on a flow cytometer. Samples should be kept on ice and analyzed within one hour for best results.[9]
Protocol 3: Flow Cytometry Data Acquisition and Analysis
Setup:
-
Use a flow cytometer equipped with appropriate lasers and filters for detecting the chosen fluorochromes (e.g., FITC and PI).
-
Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI to set up compensation and define quadrant gates.[7][9]
Data Interpretation: The cell population will be separated into four quadrants on a dot plot of PI versus Annexin V-FITC fluorescence.[8][11]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a small molecule JAK2-selective kinase inhibitor potently inhibits myeloproliferative disorder-associated JAK2V617F and MPLW515L/K mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel JAK2 inhibitor, has significant in-vitro activity in multiple myeloma and displays preferential cytotoxicity for CD45+ myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of the JAK2 inhibitor this compound against T cell acute lymphoblastic leukemia (T-ALL) is mediated by inhibition of JAK-STAT signaling and activation of the crosstalk between apoptosis and autophagy signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Heat shock protein 90 inhibitor is synergistic with JAK2 inhibitor and overcomes resistance to JAK2-TKI in human myeloproliferative neoplasm cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PROTOCOL: Annexin V and PI Staining Apoptosis Assay by Flow Cytometry [novusbio.com]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. Annexin V Staining Protocol [bdbiosciences.com]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. bosterbio.com [bosterbio.com]
Application Notes and Protocols: Detection of p-JAK2 and p-STAT3 Inhibition by TG101209 via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the detection and semi-quantification of phosphorylated Janus kinase 2 (p-JAK2) and phosphorylated signal transducer and activator of transcription 3 (p-STAT3) in cell lysates following treatment with the JAK2 inhibitor, TG101209. The provided methodology covers cell culture and treatment, protein extraction, Western blotting, and data analysis. Additionally, representative data from published studies are summarized to illustrate the expected outcomes. Diagrams of the signaling pathway and experimental workflow are included to facilitate understanding.
Introduction
The JAK-STAT signaling pathway is a critical regulator of cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is implicated in various malignancies and inflammatory diseases. This compound is a potent and selective small-molecule inhibitor of JAK2, a key kinase in this pathway. Upon activation, JAK2 phosphorylates itself (p-JAK2) and downstream targets, including STAT3. Phosphorylated STAT3 (p-STAT3) then translocates to the nucleus to regulate gene expression.[1] Inhibition of JAK2 by this compound leads to a decrease in both p-JAK2 and p-STAT3 levels, making Western blotting a crucial technique to evaluate the compound's efficacy. This protocol provides a robust method for assessing the inhibitory effect of this compound on the JAK-STAT pathway.
Data Presentation
The following table summarizes quantitative data from studies investigating the effect of this compound on p-JAK2 and p-STAT3 levels in different cancer cell lines.
| Cell Line | This compound Concentration | Treatment Time | Target Protein | Observed Effect | Reference |
| MM1S (Multiple Myeloma) | 5µM | 1, 2, 4, 8 hours | p-JAK2, p-STAT3 | Downregulation of both p-JAK2 and p-STAT3 | [2] |
| RPMI 8226 (Multiple Myeloma) | 5µM | 1, 2, 4, 8 hours | p-JAK2, p-STAT3 | Downregulation of both p-JAK2 and p-STAT3 | [2] |
| HEL (Erythroleukemia) | 200-800 nM | 16 hours | p-JAK2, p-STAT3, p-STAT5 | Depletion of p-JAK2, p-STAT3, and p-STAT5 levels | [3] |
| Ba/F3-JAK2V617F | Indicated concentrations | 48 hours | p-JAK2, p-STAT3, p-STAT5 | Attenuation of p-JAK2, p-STAT3, and p-STAT5 levels | [3] |
| HCC2429 (Lung Cancer) | 1µM, 3µM | 24, 48 hours | p-STAT3 | Reduction in phospho-STAT3 | [4] |
| H460 (Lung Cancer) | 1µM, 3µM | 24, 48 hours | p-STAT3 | Reduction in phospho-STAT3 | [4] |
| Raji (Burkitt Lymphoma) | Indicated concentrations | 0.5 hours | p-JAK2, p-STAT3 | Decreased expression of p-JAK2 and p-STAT3 | [5] |
| Ramos (Burkitt Lymphoma) | Indicated concentrations | 0.5 hours | p-JAK2, p-STAT3 | Decreased expression of p-JAK2 and p-STAT3 | [5] |
Experimental Protocols
I. Cell Culture and this compound Treatment
-
Culture cells of interest (e.g., MM1S, RPMI 8226, HEL, HCC2429, H460, Raji, or Ramos) in appropriate media and conditions until they reach approximately 70-80% confluency.
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with the desired concentrations of this compound (e.g., 200 nM - 5 µM) for the indicated time points (e.g., 0.5, 1, 2, 4, 8, 16, 24, or 48 hours). Include a vehicle control (DMSO) for comparison.
II. Protein Extraction
Note: Perform all steps on ice or at 4°C to minimize protein degradation and dephosphorylation.
-
After treatment, aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
RIPA Lysis Buffer Recipe (per 10 mL):
-
500 µL of 1M Tris-HCl, pH 7.4 (50 mM final)
-
300 µL of 5M NaCl (150 mM final)
-
100 µL of 10% Triton X-100 (1% final)
-
300 µL of 1M Sodium Pyrophosphate (30 mM final)
-
100 µL of 0.5M EDTA (5 mM final)
-
40 µL of 0.5M Na3VO4 (2 mM final)
-
100 µL of 0.5M NaF (5 mM final)
-
Add 1 mM PMSF and 1x Protease Inhibitor Cocktail immediately before use.
-
Add ddH2O to 10 mL.
-
-
-
For adherent cells, scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube. For suspension cells, pellet the cells before adding lysis buffer.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Determine the protein concentration of each sample using a protein assay such as the BCA assay.
III. Western Blotting
-
Sample Preparation:
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes to denature the proteins.
-
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-40 µg) into the wells of a 4-12% SDS-polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor protein separation.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. Note: Avoid using milk for blocking when detecting phosphoproteins as it contains casein, a phosphoprotein, which can lead to high background.
-
Incubate the membrane with primary antibodies against p-JAK2 (Tyr1007/1008) and p-STAT3 (Tyr705) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation. (e.g., Phospho-Jak2 (Tyr1007/1008) Antibody #3771 from Cell Signaling Technology, diluted 1:1000).[6]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
IV. Stripping and Reprobing for Total Proteins
To normalize the levels of phosphorylated proteins, it is essential to determine the total levels of JAK2 and STAT3.
-
After detecting the phosphorylated proteins, the membrane can be stripped of the bound antibodies.
-
Stripping Buffer Recipe (Mild):
-
Glycine (1.5 g)
-
SDS (0.1 g)
-
Tween-20 (1 mL)
-
Adjust pH to 2.2 with HCl.
-
Bring the final volume to 100 mL with distilled water.
-
-
Incubate the membrane in stripping buffer for 10-20 minutes at room temperature with agitation.
-
Wash the membrane extensively with PBS and then TBST.
-
Block the membrane again with 5% BSA/TBST for 1 hour.
-
Incubate the membrane with primary antibodies against total JAK2 and total STAT3 overnight at 4°C.
-
Repeat the secondary antibody incubation, washing, and detection steps as described above. A loading control like β-actin or GAPDH should also be probed to ensure equal protein loading.
Mandatory Visualization
Caption: JAK-STAT signaling pathway and the inhibitory action of this compound.
Caption: Western blot workflow for detecting p-JAK2 and p-STAT3.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a novel JAK2 inhibitor, has significant in-vitro activity in multiple myeloma and displays preferential cytotoxicity for CD45+ myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cotreatment with panobinostat and JAK2 inhibitor this compound attenuates JAK2V617F levels and signaling and exerts synergistic cytotoxic effects against human myeloproliferative neoplastic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of JAK2 Signaling by this compound Enhances Radiotherapy in Lung Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The JAK2 inhibitor this compound exhibits anti-tumor and chemotherapeutic sensitizing effects on Burkitt lymphoma cells by inhibiting the JAK2/STAT3/c-MYB signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phospho-Jak2 (Tyr1007/1008) Antibody | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for TG101209 Administration in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
TG101209 is a potent and selective small-molecule inhibitor of Janus kinase 2 (JAK2), a non-receptor tyrosine kinase.[1][2][3] It demonstrates significant activity against the JAK2V617F mutation, which is commonly associated with myeloproliferative neoplasms (MPNs), as well as other hematological malignancies and solid tumors.[3][4][5] These application notes provide detailed protocols for the in vivo administration of this compound in animal models, summarize key quantitative data from preclinical studies, and illustrate the associated signaling pathways.
Mechanism of Action
This compound competitively binds to the ATP-binding pocket of the JAK2 kinase domain, inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways.[6][7] The primary pathway affected is the JAK/STAT pathway, which plays a crucial role in cell proliferation, differentiation, and survival.[5][6] By inhibiting JAK2, this compound effectively downregulates the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5.[3][8] This leads to the decreased transcription of target genes involved in cell cycle progression and apoptosis, such as Bcl-xL and survivin.[6][9] Additionally, this compound has been shown to modulate other signaling pathways, including the PI3K/Akt and Ras/MAPK/ERK pathways, in certain cellular contexts.[6][9]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of this compound across various cancer models.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Kinase | Cell Line | IC50 (nM) | Reference |
| JAK2 | Cell-free assay | 6 | [1][3] |
| JAK3 | Cell-free assay | 169 | [1][3] |
| FLT3 | Cell-free assay | 25 | [1][3] |
| RET | Cell-free assay | 17 | [1][3] |
| JAK2V617F | Ba/F3 cells | ~200 | [3] |
| MPLW515L | Ba/F3 cells | ~200 | [3] |
Table 2: In Vivo Efficacy of this compound in Animal Models
| Animal Model | Cancer Type | Dosage and Administration | Key Findings | Reference |
| SCID Mice | JAK2V617F-induced hematopoietic disease | 100 mg/kg, oral gavage, twice daily | Significantly prolonged survival by >10 days. | [1] |
| Nude Mice | Lung Cancer Xenograft (HCC2429) | 100 mg/kg, oral gavage, twice daily for 7 days (in combination with radiation) | Significant tumor growth delay (>10 days) compared to radiation alone. | [9][10] |
| Nude Mice | Burkitt Lymphoma Xenograft (Ramos) | Not specified | Suppressed tumor growth and prolonged overall survival. | [11] |
| SCID Mice | Ba/F3-JAK2V617F leukemia | 50 mg/kg, oral gavage, two doses | Marked decrease in STAT5 phosphorylation in splenic tumors. | [12] |
Experimental Protocols
Formulation of this compound for Oral Gavage
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Corn oil or sterile water for injection (WFI)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Solubilization: Weigh the required amount of this compound powder. Dissolve it in a minimal amount of DMSO to create a concentrated stock solution. For example, a stock of 10-20 mg/mL in DMSO is a common starting point.[2]
-
Vehicle Preparation: In a separate sterile tube, prepare the vehicle solution. A commonly used vehicle for oral gavage consists of a mixture of PEG300, Tween 80, and a carrier like corn oil or sterile water. A sample vehicle composition could be 10% DMSO, 40% PEG300, 5% Tween 80, and 45% sterile water or corn oil.
-
Mixing: While vortexing the vehicle solution, slowly add the this compound stock solution to the desired final concentration (e.g., 10 mg/mL for a 100 mg/kg dose in a 20g mouse receiving 0.2 mL).
-
Homogenization: Continue to vortex the final formulation for several minutes to ensure a homogenous suspension. If necessary, use a sonicator for a brief period to aid in dissolution and suspension.
-
Storage and Use: Prepare the formulation fresh daily. If short-term storage is necessary, protect it from light and store it at 4°C. Before administration, bring the formulation to room temperature and vortex thoroughly to ensure uniformity.
In Vivo Administration via Oral Gavage in Mice
Materials:
-
Prepared this compound formulation
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5 inches for adult mice)
-
1 mL syringes
-
Animal scale
-
70% ethanol for disinfection
Protocol:
-
Animal Preparation: Weigh each mouse accurately to calculate the precise volume of the this compound formulation to be administered. The typical dosing volume for oral gavage in mice is 5-10 mL/kg body weight.
-
Dose Calculation: Calculate the volume of the drug formulation for each mouse based on its weight and the desired dose. For example, for a 100 mg/kg dose using a 10 mg/mL formulation in a 20g mouse:
-
Dose (mg) = 100 mg/kg * 0.02 kg = 2 mg
-
Volume (mL) = 2 mg / 10 mg/mL = 0.2 mL
-
-
Loading the Syringe: Draw the calculated volume of the this compound formulation into the syringe. Ensure there are no air bubbles.
-
Animal Restraint and Gavage:
-
Properly restrain the mouse to immobilize its head and body.
-
Gently insert the gavage needle into the mouth, passing it over the tongue towards the esophagus.
-
Ensure the needle does not enter the trachea. If the mouse struggles excessively or shows signs of respiratory distress, withdraw the needle immediately.
-
Once the needle is correctly positioned in the esophagus, slowly dispense the formulation.
-
-
Post-Administration Monitoring: After administration, return the mouse to its cage and monitor for any immediate adverse reactions. Continue to monitor the animals regularly throughout the study for signs of toxicity, such as weight loss, lethargy, or ruffled fur.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound.
References
- 1. This compound | JAK inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound, a small molecule JAK2-selective kinase inhibitor potently inhibits myeloproliferative disorder-associated JAK2V617F and MPLW515L/K mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Update on JAK2 Inhibitors in Myeloproliferative Neoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cotreatment with panobinostat and JAK2 inhibitor this compound attenuates JAK2V617F levels and signaling and exerts synergistic cytotoxic effects against human myeloproliferative neoplastic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a novel JAK2 inhibitor, has significant in-vitro activity in multiple myeloma and displays preferential cytotoxicity for CD45+ myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The effect of the JAK2 inhibitor this compound against T cell acute lymphoblastic leukemia (T-ALL) is mediated by inhibition of JAK-STAT signaling and activation of the crosstalk between apoptosis and autophagy signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of JAK2 signaling by this compound enhances radiotherapy in lung cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of JAK2 Signaling by this compound Enhances Radiotherapy in Lung Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The JAK2 inhibitor this compound exhibits anti-tumor and chemotherapeutic sensitizing effects on Burkitt lymphoma cells by inhibiting the JAK2/STAT3/c-MYB signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
Application Note: Evaluating the Efficacy of the JAK2 Inhibitor TG101209 Using Cell Viability Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction TG101209 is a potent and selective small-molecule inhibitor of Janus kinase 2 (JAK2), a tyrosine kinase crucial for signaling pathways that regulate cell proliferation and survival.[1][2][3] Dysregulation of the JAK/STAT pathway is a hallmark of various hematological malignancies, including myeloproliferative neoplasms (MPNs) and multiple myeloma.[3][4][5] this compound has demonstrated significant preclinical activity by inducing cell cycle arrest and apoptosis in malignant cells.[2][4][6] This document provides detailed protocols for assessing the efficacy of this compound using common cell viability and apoptosis assays: MTT, CellTiter-Glo®, and Annexin V staining.
Mechanism of Action: this compound in the JAK/STAT Pathway The JAK/STAT signaling cascade is initiated by cytokine binding to cell surface receptors, leading to the activation of associated JAKs. Activated JAK2 phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5.[4][6] Phosphorylated STATs then dimerize, translocate to the nucleus, and act as transcription factors for genes involved in cell proliferation, differentiation, and survival (e.g., Bcl-xL).[1][4] this compound exerts its therapeutic effect by competitively inhibiting the ATP-binding site of JAK2, thereby blocking the phosphorylation of STAT proteins and suppressing downstream signaling, which ultimately leads to apoptosis and reduced cell proliferation.[1][4]
Data Presentation: In Vitro Efficacy of this compound
The following table summarizes the reported half-maximal inhibitory concentrations (IC₅₀) of this compound in various cancer cell lines.
| Cell Line | Cancer Type | Assay Type | Treatment Duration (hours) | Reported IC₅₀ | Citation(s) |
| MM1S | Multiple Myeloma | MTT | 48 | 2-5 µM | [4] |
| RPMI 8226 | Multiple Myeloma | MTT | 48 | 2-5 µM | [4] |
| U266 | Multiple Myeloma | MTT | 48 | 2-5 µM | [4] |
| H929 | Multiple Myeloma | MTT | 48 | >10 µM | [4] |
| Ba/F3-JAK2V617F | Murine Pro-B | XTT / Proliferation | 24-30 | ~200 nM | [1][7] |
| Ba/F3-MPLW515L | Murine Pro-B | XTT / Proliferation | 28-30 | ~200 nM | [1] |
| HEL | Human Erythroleukemia | Proliferation | 72 | ~186 nM | [8] |
| PEER | T-cell ALL | Apoptosis | 48 | Dose-dependent | [6] |
| HSD2 | T-cell ALL | Apoptosis | 48 | Dose-dependent | [6] |
Experimental Protocols
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9]
Materials:
-
96-well flat-bottom plates
-
This compound stock solution (e.g., in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilizing solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[10]
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1x10⁴ to 5x10⁴ cells/well) in 100 µL of culture medium. Include wells with medium only for background control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach and resume growth.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same concentration as the highest drug dose.
-
Incubation: Incubate the cells with the drug for the desired time period (e.g., 24, 48, or 72 hours).[4]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible under a microscope.[10]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilizing solution to each well to dissolve the formazan crystals. Mix thoroughly by pipetting or using a plate shaker for 15 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells.
CellTiter-Glo® Luminescent Cell Viability Assay
This homogeneous assay quantifies ATP, an indicator of metabolically active cells.[11][12][13] The reagent lyses cells to release ATP, which is used in a luciferase reaction to produce a luminescent signal proportional to the number of viable cells.[12]
Materials:
-
Opaque-walled 96-well or 384-well plates (compatible with a luminometer)[14]
-
This compound stock solution
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Luminometer or multimode plate reader
Procedure:
-
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the lyophilized Substrate to form the CellTiter-Glo® Reagent, as per the manufacturer's instructions.[11][14]
-
Cell Seeding: Dispense cells in culture medium into opaque-walled multiwell plates (e.g., 100 µL for a 96-well plate).[11] Include control wells with medium only for background measurements.
-
Drug Treatment: Add the desired concentrations of this compound to the wells and incubate for the specified duration.
-
Plate Equilibration: Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[11][14]
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[11]
-
Cell Lysis: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[11][14]
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[11][14]
-
Luminescence Measurement: Record the luminescence using a plate-reading luminometer.
-
Data Analysis: Subtract the background luminescence from all readings. Calculate cell viability as a percentage of the signal from vehicle-treated control cells.
Annexin V Apoptosis Assay
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.[15][16] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC).[16][17] Propidium Iodide (PI) is used as a vital dye to distinguish early apoptotic cells (Annexin V positive, PI negative) from late apoptotic or necrotic cells (Annexin V positive, PI positive).[16][17]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture and treat cells with this compound at desired concentrations for the appropriate time (e.g., 24 or 48 hours).[4]
-
Cell Harvesting: Harvest cells, including any floating cells from the supernatant. For adherent cells, use gentle trypsinization.
-
Washing: Wash the cells twice with cold PBS by centrifuging at a low speed and resuspending the pellet.
-
Resuspension: Resuspend the cell pellet in 1X Annexin Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[15]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution (concentrations may vary by kit).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]
-
Dilution: After incubation, add 400 µL of 1X Annexin Binding Buffer to each tube.[15]
-
Analysis: Analyze the samples by flow cytometry as soon as possible, exciting FITC and PI with the appropriate lasers and detecting their emission.
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (lower-left), early apoptotic (lower-right), and late apoptotic/necrotic (upper-right). Compare the percentage of apoptotic cells in this compound-treated samples to the vehicle control.[6]
References
- 1. This compound | JAK inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Update on JAK2 Inhibitors in Myeloproliferative Neoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a novel JAK2 inhibitor, has significant in-vitro activity in multiple myeloma and displays preferential cytotoxicity for CD45+ myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. The effect of the JAK2 inhibitor this compound against T cell acute lymphoblastic leukemia (T-ALL) is mediated by inhibition of JAK-STAT signaling and activation of the crosstalk between apoptosis and autophagy signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. JAK2 inhibitors: are they the solution? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chondrex.com [chondrex.com]
- 10. static.igem.wiki [static.igem.wiki]
- 11. ch.promega.com [ch.promega.com]
- 12. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 13. promegaconnections.com [promegaconnections.com]
- 14. OUH - Protocols [ous-research.no]
- 15. kumc.edu [kumc.edu]
- 16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 17. apexbt.com [apexbt.com]
Application Notes and Protocols: TG101209 in Combination with Radiotherapy for Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Persistent activation of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is a significant contributor to the development and progression of lung cancer. A key downstream target of STAT3 is survivin, an anti-apoptotic protein that plays a crucial role in resistance to radiotherapy.[1][2] TG101209 is a small-molecule inhibitor of Janus kinase 2 (JAK2), a tyrosine kinase responsible for activating STAT3.[1][2] By inhibiting JAK2, this compound effectively downregulates the STAT3/survivin axis, thereby sensitizing lung cancer cells to the cytotoxic effects of ionizing radiation. This document provides detailed application notes and protocols based on preclinical studies demonstrating the synergistic anti-tumor activity of this compound in combination with radiotherapy in lung cancer models.[1][2]
Mechanism of Action: Synergistic Effect of this compound and Radiotherapy
This compound enhances the efficacy of radiotherapy in lung cancer through a multi-faceted mechanism. The primary mode of action is the inhibition of the JAK2/STAT3 signaling pathway. This inhibition leads to reduced expression of the anti-apoptotic protein survivin, rendering cancer cells more susceptible to radiation-induced cell death.[1][2][3] Furthermore, studies have shown that this compound can also impact other critical signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt and Ras/MAPK/ERK pathways.[1][2] In vivo, the combination of this compound and radiation has been shown to increase apoptosis, decrease cell proliferation, and reduce vascular density, indicating an anti-angiogenic effect.[1][2]
Caption: Signaling pathway of this compound and radiotherapy in lung cancer.
Data Presentation
In Vitro Efficacy of this compound in Combination with Radiotherapy
The combination of this compound and radiotherapy has demonstrated a significant enhancement in killing lung cancer cells compared to either treatment alone.[1][2]
| Cell Line | Treatment | Dose Enhancement Ratio (DER) | p-value |
| HCC2429 | This compound + Radiotherapy | 1.34 | 0.002 |
| H460 | This compound + Radiotherapy | 1.09 | 0.006 |
In Vivo Efficacy of this compound in Combination with Radiotherapy
In a lung cancer xenograft model using HCC2429 cells, the combination of this compound and radiotherapy resulted in a significant delay in tumor growth.[1][2]
| Treatment Group | Tumor Growth Delay (days to reach 0.4 cm³) |
| Control (Vehicle) | ~10 |
| This compound alone | ~12 |
| Radiotherapy alone | ~18 |
| This compound + Radiotherapy | >28 |
Immunohistochemical Analysis of In Vivo Tumors
| Marker | Treatment Effect of this compound + Radiotherapy | Biological Significance |
| Ki67 | Significant Decrease | Reduced cell proliferation |
| Active Caspase-3 | Significant Increase | Increased apoptosis |
| CD31 | Significant Decrease | Reduced vascular density (anti-angiogenic effect) |
Experimental Protocols
In Vitro Studies
-
Cell Lines: Human non-small cell lung cancer (NSCLC) cell lines H460 and HCC2429 are recommended.
-
Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
This compound Preparation: Dissolve this compound in dimethyl sulfoxide (DMSO) to create a stock solution. Further dilute in culture medium to final concentrations (e.g., 1 µM and 3 µM).
-
Treatment: Treat cells with the desired concentration of this compound or vehicle (DMSO) for 24 to 48 hours prior to irradiation.
Caption: Workflow for the clonogenic survival assay.
-
Cell Seeding: Plate a predetermined number of cells (ranging from 200 to 10,000 per well) in 6-well plates. The number of cells seeded should be adjusted based on the radiation dose to yield approximately 50-150 colonies per well.
-
Drug Treatment: After allowing the cells to attach overnight, treat with this compound or vehicle for 24 hours.
-
Irradiation: Irradiate the plates with doses ranging from 0 to 8 Gy using a calibrated radiation source.
-
Incubation: After irradiation, replace the drug-containing medium with fresh medium and incubate for 10-14 days to allow for colony formation.
-
Staining and Counting: Fix the colonies with a mixture of methanol and acetic acid (3:1) and stain with 0.5% crystal violet. Count the colonies containing at least 50 cells.
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment group. The Dose Enhancement Ratio (DER) can be calculated as the radiation dose that yields a certain survival fraction without the drug divided by the dose that yields the same survival fraction with the drug.
-
Cell Lysis: After treatment with this compound and/or radiotherapy, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include those against phospho-STAT3, total STAT3, survivin, cleaved caspase-3, phospho-Akt, total Akt, phospho-ERK, total ERK, and a loading control (e.g., actin or GAPDH).
-
Detection: After washing, incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Studies
Caption: Workflow for the in vivo lung cancer xenograft study.
-
Animal Model: Use athymic nude mice (4-6 weeks old).
-
Tumor Implantation: Subcutaneously inject 1 x 10⁶ HCC2429 cells in 100 µL of serum-free medium into the flank of each mouse.
-
Tumor Growth and Randomization: Allow tumors to grow to a volume of approximately 100-150 mm³. Randomly assign mice to one of four treatment groups: (1) Vehicle control, (2) this compound alone, (3) Radiotherapy alone, and (4) this compound + Radiotherapy.
-
Drug Administration: Administer this compound at a dose of 100 mg/kg twice daily (BID) for 7 consecutive days via oral gavage.
-
Radiotherapy: For the radiotherapy and combination groups, irradiate the tumors with 2 Gy daily for 5 consecutive days, starting on the first day of this compound treatment. Irradiation should be performed approximately 1 hour after the morning dose of this compound.
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (length x width²)/2.
-
Endpoint: The study endpoint can be a specific tumor volume (e.g., 400 mm³) or a predetermined time point.
-
Tissue Preparation: At the end of the in vivo study, euthanize the mice and excise the tumors. Fix the tumors in 10% neutral buffered formalin and embed in paraffin.
-
Sectioning: Cut 4-5 µm sections from the paraffin-embedded tumor blocks.
-
Staining: Deparaffinize and rehydrate the tissue sections. Perform antigen retrieval as required for the specific antibody. Block endogenous peroxidase activity and non-specific binding.
-
Antibody Incubation: Incubate the sections with primary antibodies against Ki67 (for proliferation), cleaved caspase-3 (for apoptosis), and CD31 (for microvessel density) overnight at 4°C.
-
Detection and Visualization: Use a biotinylated secondary antibody and a streptavidin-horseradish peroxidase conjugate, followed by a chromogen such as DAB. Counterstain with hematoxylin.
-
Analysis: Quantify the staining by counting the number of positive cells or measuring the stained area per high-power field under a microscope.
Conclusion
The combination of the JAK2 inhibitor this compound with radiotherapy presents a promising therapeutic strategy for lung cancer. The preclinical data strongly suggest that this compound can effectively sensitize lung cancer cells to radiation, leading to enhanced tumor control both in vitro and in vivo. The detailed protocols provided herein offer a framework for researchers to further investigate this combination therapy and explore its potential clinical translation. Future studies could also investigate the role of KRAS mutation status in predicting the efficacy of this combination treatment, as suggested by initial findings.[1][2]
References
Assessing Cell Cycle Arrest Induced by TG101209 Using Flow Cytometry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
TG101209 is a potent and selective small-molecule inhibitor of Janus kinase 2 (JAK2), a key enzyme in the JAK/STAT signaling pathway.[1][2][3][4] This pathway is crucial for cytokine-mediated cell proliferation, differentiation, and survival. Dysregulation of the JAK/STAT pathway is implicated in various hematological malignancies and solid tumors.[5][6] this compound has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, making it a compound of interest for therapeutic development.[1][7][8][9][10][11][12]
Flow cytometry is a powerful technique for analyzing the cell cycle distribution of a population of cells. By staining cells with a fluorescent DNA-intercalating dye, such as propidium iodide (PI), the DNA content of individual cells can be quantified.[13] This allows for the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle, providing valuable insights into the anti-proliferative effects of compounds like this compound.
These application notes provide a detailed protocol for assessing this compound-induced cell cycle arrest using flow cytometry with propidium iodide staining.
Mechanism of Action of this compound
This compound primarily functions by inhibiting the kinase activity of JAK2. This, in turn, prevents the phosphorylation and activation of its downstream targets, Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5.[1][2][5] The inhibition of the JAK2/STAT3/STAT5 signaling cascade leads to the downregulation of anti-apoptotic proteins like Bcl-xL and cell cycle regulators, ultimately resulting in cell cycle arrest and apoptosis.[2][7] Studies have shown that this compound can induce G2/M phase arrest in some cell lines and G0/G1 arrest in others, indicating that its effects can be cell-type specific.[7][8][10][14]
References
- 1. This compound, a small molecule JAK2-selective kinase inhibitor potently inhibits myeloproliferative disorder-associated JAK2V617F and MPLW515L/K mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | JAK inhibitor | Mechanism | Concentration [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. mdpi.com [mdpi.com]
- 6. oaepublish.com [oaepublish.com]
- 7. This compound, a novel JAK2 inhibitor, has significant in-vitro activity in multiple myeloma and displays preferential cytotoxicity for CD45+ myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The effect of the JAK2 inhibitor this compound against T cell acute lymphoblastic leukemia (T-ALL) is mediated by inhibition of JAK-STAT signaling and activation of the crosstalk between apoptosis and autophagy signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The JAK2 inhibitor this compound exhibits anti-tumor and chemotherapeutic sensitizing effects on Burkitt lymphoma cells by inhibiting the JAK2/STAT3/c-MYB signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cotreatment with panobinostat and JAK2 inhibitor this compound attenuates JAK2V617F levels and signaling and exerts synergistic cytotoxic effects against human myeloproliferative neoplastic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Colony Formation Assays with Hematopoietic Progenitors and the JAK2 Inhibitor TG101209
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colony formation assays, also known as Colony-Forming Unit (CFU) assays, are a cornerstone in experimental hematology and drug development for evaluating the functional capacity of hematopoietic stem and progenitor cells (HSPCs). These assays provide critical insights into the proliferation and differentiation potential of individual progenitor cells into various hematopoietic lineages. TG101209 is a potent and selective small-molecule inhibitor of the Janus kinase 2 (JAK2) tyrosine kinase.[1] The JAK/STAT signaling pathway is a primary mediator of signals for many cytokines and growth factors crucial for normal hematopoiesis. Dysregulation of this pathway, often due to mutations such as JAK2V617F, is a hallmark of myeloproliferative neoplasms (MPNs).[1][2] this compound has been shown to suppress the growth of hematopoietic colonies, particularly those harboring the JAK2V617F mutation, making it a valuable tool for studying hematopoiesis and a potential therapeutic agent for MPNs.[1][2]
These application notes provide a comprehensive overview and detailed protocols for performing colony formation assays with hematopoietic progenitors in the presence of this compound.
Data Presentation
The following tables summarize the quantitative effects of this compound on the formation of various hematopoietic progenitor colonies. The data is compiled from in vitro studies on primary cells from patients with myeloproliferative neoplasms harboring the JAK2V617F mutation.
Table 1: Dose-Dependent Inhibition of Hematopoietic Colony Formation by this compound in JAK2V617F-Positive MPN Patient Samples
| This compound Concentration (nM) | Mean Total Colonies (% of Control) | Mean Erythroid (BFU-E) Colonies (% of Control) | Mean Myeloid (CFU-GM) Colonies (% of a Control) |
| 0 | 100 | 100 | 100 |
| 300 | ~50 | ~40 | ~60 |
| 600 | ~25 | ~20 | ~30 |
Data adapted from Pardanani, A., et al. (2007). Leukemia, 21(8), 1658–1668. The values are estimations based on graphical representations in the publication.
Table 2: Effect of a Selective JAK1/2 Inhibitor on Megakaryocyte (CFU-Mk) Colony Formation
| Inhibitor Concentration | Large CFU-Mk Colonies (% of Control) | Small CFU-Mk Colonies (% of Control) |
| IC90 | 0 | 43 ± 14 |
Table 3: In Vitro IC50 Values of this compound
| Target | IC50 (nM) |
| JAK2 | 6 |
| JAK3 | 169 |
| FLT3 | 25 |
| RET | 17 |
| Ba/F3 cells expressing JAK2V617F | ~200 |
Source: Pardanani, A., et al. (2007). Leukemia, 21(8), 1658–1668.[1]
Signaling Pathway
The primary mechanism of action of this compound is the inhibition of the JAK/STAT signaling pathway, which is crucial for the proliferation and differentiation of hematopoietic cells.
Caption: The JAK/STAT signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Colony Formation Assay for Myeloid and Erythroid Progenitors (CFU-GM and BFU-E)
This protocol outlines the procedure for assessing the impact of this compound on the formation of granulocyte-macrophage colonies (CFU-GM) and burst-forming unit-erythroid colonies (BFU-E) from human hematopoietic progenitor cells.
Materials:
-
Human bone marrow or mobilized peripheral blood mononuclear cells (MNCs)
-
Iscove's Modified Dulbecco's Medium (IMDM)
-
Fetal Bovine Serum (FBS)
-
MethoCult™ methylcellulose-based medium (e.g., H4434 Classic)
-
Recombinant human cytokines (optional, if using incomplete medium)
-
This compound (dissolved in DMSO to create a stock solution)
-
Dimethyl sulfoxide (DMSO) for vehicle control
-
Sterile 35 mm culture dishes
-
Humidified incubator (37°C, 5% CO2)
-
Inverted microscope
Procedure:
-
Cell Preparation:
-
Isolate MNCs from bone marrow or peripheral blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells twice with IMDM containing 2% FBS.
-
Perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion.
-
-
This compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of this compound in IMDM to achieve the desired final concentrations in the culture (e.g., 100 nM, 300 nM, 600 nM).
-
Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
-
Plating:
-
Prepare a cell suspension in IMDM at a concentration that will result in a final plating density of 1 x 10^5 to 5 x 10^5 cells per 35 mm dish.
-
In a sterile tube, combine the cell suspension, the appropriate dilution of this compound or vehicle control, and the methylcellulose medium. Vortex thoroughly.
-
Allow the tube to stand for 5-10 minutes to allow bubbles to dissipate.
-
Using a syringe with a blunt-end needle, dispense 1.1 mL of the cell/methylcellulose mixture into each 35 mm culture dish.
-
Gently rotate the dish to ensure an even distribution of the medium.
-
-
Incubation:
-
Place the culture dishes in a larger petri dish or a specialized culture dish with a lid, along with an open dish of sterile water to maintain humidity.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2 for 14 days.
-
-
Colony Scoring:
-
After 14 days, score the colonies using an inverted microscope.
-
BFU-E: Characterized by large, reddish colonies composed of hundreds to thousands of hemoglobinized erythroblasts, often appearing as a single large cluster or multiple smaller clusters.
-
CFU-GM: Consist of granulocytes and/or macrophages. These colonies are typically colorless and can have a compact or diffuse morphology.
-
Count the number of each colony type in each dish.
-
Protocol 2: Colony Formation Assay for Megakaryocyte Progenitors (CFU-Mk)
Due to the specific growth requirements of megakaryocyte progenitors, a collagen-based culture system is recommended for optimal CFU-Mk colony formation.
Materials:
-
Human CD34+ hematopoietic progenitor cells (recommended for enriched progenitor population)
-
MegaCult™-C Kit with Cytokines (contains collagen, medium, and cytokines such as TPO, IL-3, and IL-6)
-
This compound (prepared as in Protocol 1)
-
Double chamber slides
-
MegaCult™-C Staining Kit for CFU-Mk
-
Humidified incubator (37°C, 5% CO2)
-
Light microscope
Procedure:
-
Cell Preparation:
-
Thaw cryopreserved CD34+ cells or isolate them from fresh hematopoietic tissue.
-
Wash and resuspend the cells in an appropriate medium.
-
-
Culture Preparation and Plating:
-
Follow the manufacturer's instructions for the MegaCult™-C kit to prepare the collagen-based culture medium.
-
Add the desired concentration of this compound or vehicle control to the culture medium.
-
Add the cell suspension to the medium to achieve a final plating density of 5 x 10^3 to 2 x 10^4 cells per chamber.
-
Mix gently and dispense the mixture into the double chamber slides.
-
-
Incubation:
-
Incubate the chamber slides in a humidified incubator at 37°C and 5% CO2 for 10-12 days.
-
-
Fixation and Staining:
-
Following the incubation period, fix and dehydrate the collagen gels according to the MegaCult™-C protocol.
-
Perform immunocytochemical staining for the megakaryocyte-specific marker CD41 (glycoprotein IIb/IIIa) using the staining kit.
-
-
Colony Scoring:
-
CFU-Mk: Identified as colonies of three or more CD41-positive cells. They can be further categorized by size (small: 3-20 cells; medium: 21-49 cells; large: ≥50 cells).
-
Count the number of CFU-Mk colonies per chamber slide using a light microscope.
-
Experimental Workflow Diagram
Caption: A generalized workflow for performing colony formation assays with this compound.
References
- 1. This compound, a small molecule JAK2-selective kinase inhibitor potently inhibits myeloproliferative disorder-associated JAK2V617F and MPLW515L/K mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Update on JAK2 Inhibitors in Myeloproliferative Neoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. researchgate.net [researchgate.net]
- 5. Genetic studies reveal an unexpected negative regulatory role for Jak2 in thrombopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting TG101209-Resistant Cell Lines
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering a lack of apoptosis-inducing activity with TG101209 in their specific cell line. This resource provides a structured approach to troubleshooting, including frequently asked questions, detailed experimental protocols, and an analysis of the underlying signaling pathways.
Frequently Asked Questions (FAQs)
Q1: My cell line is not undergoing apoptosis after treatment with this compound. What are the possible reasons?
There are several potential reasons why your cell line may not be responding to this compound:
-
Incorrect Drug Concentration or Incubation Time: The effective concentration and duration of treatment can vary significantly between cell lines.
-
Cell Line-Specific Resistance: Your cell line may possess intrinsic or acquired resistance mechanisms to JAK2 inhibition.
-
Dysfunctional Apoptotic Machinery: The core components of the apoptotic pathway in your cell line might be compromised.
-
Activation of Alternative Survival Pathways: The inhibition of the JAK2/STAT pathway may trigger compensatory signaling cascades that promote cell survival.
-
Drug Inactivity: The this compound compound itself may be degraded or inactive.
-
Alternative Cell Death Mechanisms: The cells might be undergoing a non-apoptotic form of cell death, such as necroptosis.
Q2: How can I verify that the this compound I am using is active?
To confirm the activity of your this compound stock, it is recommended to use a positive control cell line known to be sensitive to the compound. Cell lines harboring the JAK2V617F mutation, such as HEL cells, are highly sensitive to this compound-induced apoptosis.[1]
Q3: What are the known mechanisms of resistance to this compound?
Known resistance mechanisms include:
-
Constitutively Active STAT3: Some cell lines, like the U266 multiple myeloma line, have constitutively active STAT3 signaling that can make them less sensitive to JAK2 inhibition alone.[2]
-
Upregulation of Pro-Survival Pathways: Inhibition of JAK2 can sometimes lead to the upregulation of other survival pathways, such as the PI3K/Akt pathway.[2][3]
-
Heterogeneity in Cell Population: In some cases, a subpopulation of cells, such as CD45- cells in multiple myeloma, may be less sensitive to the drug.[2][3]
Q4: Could my cells be dying through a different mechanism than apoptosis?
Yes, if apoptotic pathways are blocked, cells may undergo alternative forms of programmed cell death, such as necroptosis.[4][5][6] This is a regulated form of necrosis that can be initiated by some of the same stimuli as apoptosis.
Troubleshooting Guide
If you are observing a lack of apoptosis with this compound, follow this step-by-step troubleshooting workflow.
DOT Script for Troubleshooting Workflow
Caption: A troubleshooting workflow for investigating the lack of apoptosis induction by this compound.
Data Presentation: Effective Concentrations and Incubation Times
The following table summarizes the effective concentrations and incubation times of this compound that have been reported to induce apoptosis in various cancer cell lines. This data can serve as a starting point for optimizing your experimental conditions.
| Cell Line | Cancer Type | Effective Concentration (IC50) | Incubation Time | Outcome | Reference |
| Ba/F3-JAK2V617F | Myeloproliferative Disorder | ~200 nM | 24-72 hours | Growth inhibition, Apoptosis | [1][7][8][9] |
| HEL | Erythroleukemia (JAK2V617F) | 600 nM | 24-72 hours | Apoptosis | [1] |
| MM1S | Multiple Myeloma | 5 µM | 24-48 hours | Apoptosis | [2] |
| RPMI 8226 | Multiple Myeloma | 5 µM | 24-48 hours | Apoptosis | [2] |
| PEER | T-cell Acute Lymphoblastic Leukemia | IC50 < 10 µM | 48 hours | Apoptosis, Cell Cycle Arrest | [10] |
| HCC2429 | Lung Cancer | 1 µM | 24-48 hours | Inhibition of pSTAT3, Survivin | [11] |
| H460 | Lung Cancer | 3 µM | 48 hours | Inhibition of pSTAT3, Survivin | [11] |
Experimental Protocols
Assessment of JAK2/STAT Pathway Inhibition by Western Blot
This protocol is to verify that this compound is effectively inhibiting its target in your cell line.
Methodology:
-
Cell Treatment: Plate your cells at a suitable density and allow them to adhere overnight. Treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 5, 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 6, 12, 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and probe with primary antibodies against phosphorylated JAK2 (pJak2), total JAK2, phosphorylated STAT3 (pStat3), and total STAT3. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescence detection system to visualize the protein bands.
Quantification of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
This is a standard flow cytometry-based assay to quantify the percentage of cells undergoing apoptosis.
Methodology:
-
Cell Treatment: Treat your cells with this compound as described above.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Staining: Wash the cells with cold PBS and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Assessment of Caspase Cleavage by Western Blot
Activation of caspases is a hallmark of apoptosis. This can be assessed by detecting the cleaved (active) forms of caspases.
Methodology:
-
Cell Treatment and Lysis: Follow the same procedure as for the JAK2/STAT pathway inhibition assay.
-
Western Blotting: Perform Western blotting as described above.
-
Antibody Incubation: Probe the membrane with primary antibodies against cleaved caspase-3, cleaved caspase-8, cleaved caspase-9, and cleaved PARP. Use antibodies against the full-length forms of the caspases and a loading control for comparison.
Signaling Pathway Analysis
Understanding the signaling pathway targeted by this compound is crucial for interpreting your results. This compound is a selective inhibitor of JAK2, a key kinase in the JAK/STAT signaling pathway.
DOT Script for JAK2/STAT Signaling Pathway
Caption: The JAK2/STAT signaling pathway and the point of inhibition by this compound.
Pathway Description:
-
Activation: Cytokines, such as IL-6, bind to their receptors on the cell surface, leading to the activation of the associated Janus kinase 2 (JAK2).[2]
-
Signal Transduction: Activated JAK2 phosphorylates Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 in many cancers.[2]
-
Gene Expression: Phosphorylated STAT3 dimerizes and translocates to the nucleus, where it acts as a transcription factor to upregulate the expression of genes involved in cell proliferation, survival (e.g., Bcl-xL, Mcl-1), and anti-apoptosis.[2]
-
Inhibition by this compound: this compound is an ATP-competitive inhibitor that specifically targets the kinase activity of JAK2, thereby preventing the phosphorylation and activation of STAT3 and downstream signaling.[7][9]
By following this guide, you should be able to systematically investigate why this compound is not inducing apoptosis in your cell line and determine the appropriate next steps for your research.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a novel JAK2 inhibitor, has significant in-vitro activity in multiple myeloma and displays preferential cytotoxicity for CD45+ myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. Necroptosis as an alternative form of programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. immunology.unideb.hu [immunology.unideb.hu]
- 6. Alternative Cell Death Pathways and Cell Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound, a small molecule JAK2-selective kinase inhibitor potently inhibits myeloproliferative disorder-associated JAK2V617F and MPLW515L/K mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The effect of the JAK2 inhibitor this compound against T cell acute lymphoblastic leukemia (T-ALL) is mediated by inhibition of JAK-STAT signaling and activation of the crosstalk between apoptosis and autophagy signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of JAK2 Signaling by this compound Enhances Radiotherapy in Lung Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
Solubility issues with TG101209 in cell culture media
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using TG101209 in cell culture.
Troubleshooting Guide & FAQs
This section addresses common issues related to the solubility and handling of this compound in experimental settings.
Q1: My this compound is not dissolving properly in my cell culture medium. What should I do?
A1: this compound is sparingly soluble in aqueous solutions like cell culture media. Direct dissolution in media is not recommended. The best practice is to first prepare a concentrated stock solution in an appropriate organic solvent.
Q2: What is the recommended solvent for creating a this compound stock solution?
A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[1][2] It is also soluble in Dimethylformamide (DMF).[3]
Q3: I've dissolved this compound in DMSO, but I see precipitation when I add it to my cell culture medium. How can I prevent this?
A3: Precipitation upon dilution in aqueous media can occur if the final concentration of this compound is too high or if the DMSO concentration in the final culture volume is disruptive. To avoid this:
-
Use a high-concentration stock: Prepare a high-concentration stock solution in DMSO (e.g., 5 mM to 100 mM) so that only a very small volume is needed to achieve the desired final concentration in your culture medium.[1][4]
-
Step-wise dilution: Instead of adding the DMSO stock directly to the full volume of media, you can try a serial dilution approach. First, dilute the DMSO stock into a small volume of media, vortex gently, and then add this intermediate dilution to the final culture volume.
-
Final DMSO concentration: Ensure the final concentration of DMSO in your cell culture is low (typically ≤ 0.1%) to minimize solvent effects on cells.[5]
-
Warm the medium: Gently warming the cell culture medium to 37°C before adding the this compound stock solution may help improve solubility.[6]
-
Use an ultrasonic bath: For difficult-to-dissolve solutions, brief sonication in an ultrasonic bath can aid dissolution.[6]
Q4: What are the reported solubilities of this compound in different solvents?
A4: The solubility of this compound can vary slightly between suppliers. The following table summarizes reported solubility data.
| Solvent | Solubility |
| DMSO | ≥25.5 mg/mL to 102 mg/mL[1][2][6] |
| DMF | 16 mg/mL[3] |
| Ethanol | Insoluble to 0.12 mg/mL[1][3] |
| Water | Insoluble[1][6] |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL[3] |
Q5: How should I store my this compound powder and stock solutions?
A5:
-
Powder: Store the solid compound at -20°C for long-term stability (up to 3 years).[1][3]
-
Stock Solutions: Aliquot your stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to one year or at -20°C for up to one month.[1][6] It is recommended to prepare and use the solution on the same day if possible.[6]
Q6: Can moisture affect the solubility of this compound in DMSO?
A6: Yes, moisture-absorbing DMSO can reduce the solubility of this compound. It is recommended to use fresh, high-quality, anhydrous DMSO for preparing your stock solution.[1]
Experimental Protocols
Below are detailed methodologies for common experiments involving this compound.
1. Preparation of this compound Stock Solution
-
Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Bring the this compound powder and DMSO to room temperature.
-
In a sterile environment, weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 5 mM stock, add the appropriate volume of DMSO to the powder).
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.[6]
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
2. Cell Viability/Cytotoxicity Assay
-
Objective: To determine the effect of this compound on the viability and proliferation of cells in culture.
-
Materials:
-
Cells of interest (e.g., MM1.S, RPMI 8226)[4]
-
Complete cell culture medium (e.g., RPMI 1640 with 10% FBS, L-glutamine, penicillin, and streptomycin)[4][7]
-
This compound stock solution (in DMSO)
-
96-well flat-bottomed culture plates
-
MTT reagent (3-(4, 5-dimethylthiazol-2-yl)-2, 5-diphenyl tetrasodium bromide)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere or stabilize overnight.
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, 72, or 96 hours).[4]
-
At the end of the incubation, add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding the solubilization buffer and incubate until the crystals are fully dissolved.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Signaling Pathway and Experimental Workflow
JAK2/STAT Signaling Pathway Inhibition by this compound
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound, a novel JAK2 inhibitor, has significant in-vitro activity in multiple myeloma and displays preferential cytotoxicity for CD45+ myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | CAS:936091-14-4 | JAK2/3 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. Cotreatment with panobinostat and JAK2 inhibitor this compound attenuates JAK2V617F levels and signaling and exerts synergistic cytotoxic effects against human myeloproliferative neoplastic cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Off-Target Effects of TG101209 in Cancer Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of TG101209, a selective JAK2 inhibitor. This resource is intended for researchers, scientists, and drug development professionals to address potential challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known primary and off-target kinases of this compound?
A1: this compound is a potent inhibitor of Janus kinase 2 (JAK2). However, it also exhibits inhibitory activity against other kinases. The half-maximal inhibitory concentrations (IC50) for these targets are summarized in the table below. Researchers should be aware of these off-targets as they can influence experimental outcomes.[1][2][3]
Q2: Beyond direct kinase inhibition, are there other known off-target effects of this compound?
A2: Yes, studies have revealed that this compound can have off-target effects that are not related to direct kinase inhibition. A notable example is its interaction with BET bromodomains, specifically BRD4, with an IC50 of 130 nM.[4] This interaction suggests a potential role for this compound in epigenetic regulation, which could lead to unexpected changes in gene expression.
Q3: How can off-target effects of this compound manifest in my cancer cell line experiments?
A3: Off-target effects can lead to various unexpected phenotypes. For instance, while this compound is expected to inhibit JAK2/STAT3 signaling, you might observe modulation of other pathways like PI3K/Akt and Ras/MAPK/ERK.[5][6][7][8] This can result in paradoxical pathway activation or inhibition, leading to unanticipated effects on cell proliferation, apoptosis, and cell cycle progression.[2][4][5][6][9][10][11]
Q4: Can this compound affect signaling pathways downstream of its primary and off-targets?
A4: Absolutely. This compound's inhibition of JAK2 and its off-target kinases leads to the modulation of several downstream signaling pathways critical in cancer. The primary intended effect is the inhibition of the JAK/STAT pathway, particularly STAT3 and STAT5 phosphorylation.[2][9][12][13][14] However, due to kinase crosstalk, off-target inhibition can also impact the PI3K/Akt and Ras/MAPK/ERK pathways.[5][6][7][8]
Troubleshooting Guides
Issue 1: Unexpected Cell Viability or Proliferation Results
-
Problem: You observe inconsistent or unexpected changes in cell viability or proliferation in your cancer cell line after treatment with this compound.
-
Possible Cause: This could be due to the drug's off-target effects on kinases other than JAK2, or its interaction with non-kinase targets like BRD4.[4] Different cell lines have varying dependencies on these off-target pathways. For example, some multiple myeloma cell lines show differential sensitivity based on their CD45 expression status.[3][5][6]
-
Troubleshooting Steps:
-
Validate Off-Target Engagement: If possible, perform a kinome scan or use chemical proteomics to identify the kinases being inhibited by this compound in your specific cell line at the concentration used.
-
Assess Downstream Pathways: Use Western blotting to check the phosphorylation status of key proteins in the JAK/STAT, PI3K/Akt, and Ras/MAPK/ERK pathways.
-
Use a More Selective Inhibitor: As a control, compare the effects of this compound with a more selective JAK2 inhibitor to distinguish between on-target and off-target effects.
-
Consider Combination Therapy: In some cases, off-target effects can be harnessed for therapeutic benefit. For example, synergistic cytotoxicity has been observed when combining this compound with a PI3K inhibitor.[5][6]
-
Issue 2: Paradoxical Activation of a Signaling Pathway
-
Problem: Instead of inhibition, you observe an increase in the phosphorylation of a protein in a signaling pathway (e.g., pERK or pAkt) after this compound treatment.[5][6]
-
Possible Cause: Kinase inhibitors can sometimes lead to the paradoxical activation of linked pathways through retroactivity or by disrupting negative feedback loops.[15] For instance, inhibiting one pathway might relieve the suppression of another.
-
Troubleshooting Steps:
-
Time-Course Experiment: Perform a time-course experiment to determine if the activation is transient or sustained.
-
Dose-Response Analysis: Assess if the paradoxical activation is dose-dependent.
-
Pathway Crosstalk Analysis: Investigate potential crosstalk between the inhibited pathway and the activated pathway using pathway-specific inhibitors.
-
Consult Literature: Review literature for similar paradoxical effects with other kinase inhibitors to understand the potential underlying mechanisms.[4]
-
Quantitative Data Summary
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) | Reference |
| JAK2 | 6 | [2][3] |
| RET | 17 | [2] |
| Flt3 | 25 | [2][3] |
| JAK3 | 169 | [2][3] |
| BRD4 | 130 | [4] |
Key Experimental Protocols
1. In Vitro Kinase Assay
-
Objective: To determine the IC50 of this compound against a panel of kinases.
-
Methodology:
-
Recombinant kinases are incubated with a specific substrate and ATP.
-
Increasing concentrations of this compound are added to the reaction.
-
Kinase activity is measured, often through a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction.
-
The IC50 value is calculated as the concentration of the inhibitor that results in a 50% reduction in kinase activity.[1]
-
2. Western Blotting for Signaling Pathway Analysis
-
Objective: To assess the effect of this compound on the phosphorylation status of key signaling proteins.
-
Methodology:
-
Cancer cells are treated with this compound at various concentrations and time points.
-
Cells are lysed, and protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., p-STAT3, STAT3, p-Akt, Akt, p-ERK, ERK).
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate are used for detection.
-
3. Cell Viability and Apoptosis Assays
-
Objective: To determine the effect of this compound on cell viability and apoptosis.
-
Methodology:
-
Cell Viability (MTT Assay):
-
Cells are seeded in a 96-well plate and treated with this compound.
-
After incubation, MTT reagent is added, which is converted to formazan by viable cells.
-
The formazan crystals are solubilized, and the absorbance is measured to quantify cell viability.[5]
-
-
Apoptosis (Annexin V/PI Staining):
-
Visualizations
Caption: On- and off-target signaling of this compound.
Caption: Workflow for investigating this compound effects.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound, a small molecule JAK2-selective kinase inhibitor potently inhibits myeloproliferative disorder-associated JAK2V617F and MPLW515L/K mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound, a novel JAK2 inhibitor, has significant in-vitro activity in multiple myeloma and displays preferential cytotoxicity for CD45+ myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 8. Inhibition of JAK2 Signaling by this compound Enhances Radiotherapy in Lung Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effect of the JAK2 inhibitor this compound against T cell acute lymphoblastic leukemia (T-ALL) is mediated by inhibition of JAK-STAT signaling and activation of the crosstalk between apoptosis and autophagy signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The JAK2 inhibitor this compound exhibits anti-tumor and chemotherapeutic sensitizing effects on Burkitt lymphoma cells by inhibiting the JAK2/STAT3/c-MYB signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Implications of STAT3 and STAT5 signaling on gene regulation and chromatin remodeling in hematopoietic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Implications of STAT3 and STAT5 signaling on gene regulation and chromatin remodeling in hematopoietic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing TG101209 Dosage for In Vivo Studies
Welcome to the technical support center for the use of TG101209 in in vivo research. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on dosage optimization, experimental protocols, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in a mouse xenograft model?
A1: Based on published studies, a common and effective starting dose for this compound in mouse xenograft models is 100 mg/kg, administered daily via oral gavage.[1][2] However, dose-response studies have explored a range from 10 mg/kg to 125 mg/kg. It is recommended to perform a pilot study to determine the optimal dose for your specific tumor model and experimental goals.
Q2: How should this compound be formulated for oral gavage?
A2: this compound can be formulated for oral gavage by first dissolving it in a small amount of a suitable solvent like DMSO, and then suspending the solution in a vehicle such as methylcellulose or a mixture of propylene glycol and water. It is crucial to ensure the final concentration of the solvent is well-tolerated by the animals.
Q3: What is the mechanism of action of this compound?
A3: this compound is a potent and selective inhibitor of Janus kinase 2 (JAK2).[3][4] By inhibiting JAK2, it blocks the phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5.[2][5] This disruption of the JAK/STAT signaling pathway leads to the downregulation of target genes involved in cell proliferation, survival, and apoptosis, such as Bcl-xl, c-MYB, and survivin.[1][4][5]
Q4: What are the expected outcomes of this compound treatment in vivo?
A4: In various preclinical cancer models, this compound treatment has been shown to significantly inhibit tumor growth, prolong the survival of tumor-bearing mice, and reduce the tumor cell burden.[1][2] At the molecular level, you can expect to see a reduction in the phosphorylation of JAK2 and its downstream targets like STAT3 and STAT5 within the tumor tissue.[1][2]
Q5: Are there any known toxicities or side effects associated with this compound in vivo?
A5: Studies have generally reported that this compound is "well-tolerated" in mice at therapeutic doses.[6] One study noted a death in a high-dose group due to tracheal aspiration during oral gavage, highlighting the importance of proper gavage technique.[2] As with any experimental compound, it is essential to closely monitor the animals for any signs of toxicity, such as weight loss, changes in behavior, or signs of distress.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No significant tumor growth inhibition | - Suboptimal Dose: The dose of this compound may be too low for the specific tumor model. - Poor Bioavailability: The formulation may not be optimal, leading to poor absorption. - Tumor Resistance: The tumor model may have intrinsic or acquired resistance to JAK2 inhibition. | - Perform a dose-escalation study to identify a more effective dose. - Re-evaluate the formulation and consider alternative vehicles or co-solvents. - Analyze the tumor for the expression and activation of the JAK/STAT pathway to confirm it is a relevant target. |
| Animal Weight Loss or Signs of Toxicity | - High Dose: The administered dose may be approaching the maximum tolerated dose (MTD). - Vehicle Toxicity: The vehicle used for formulation may be causing adverse effects. - Gavage Injury: Improper oral gavage technique can cause stress or injury. | - Reduce the dose of this compound. - Run a control group with the vehicle alone to assess its effects. - Ensure all personnel are proficient in oral gavage techniques. Consider alternative administration routes if issues persist. |
| Inconsistent Results Between Animals | - Inaccurate Dosing: Variability in the preparation of the dosing solution or in the volume administered. - Tumor Heterogeneity: Variation in tumor size or growth rate at the start of treatment. - Animal Health Status: Underlying health issues in some animals may affect their response. | - Ensure accurate and consistent preparation of the dosing solution and precise administration based on individual animal weight. - Randomize animals into treatment groups based on tumor volume to ensure even distribution. - Closely monitor animal health and exclude any animals that show signs of illness unrelated to the treatment. |
| No change in p-STAT3/5 levels in tumor tissue | - Timing of Sample Collection: The pharmacodynamic effect may be transient. - Drug Penetration: this compound may not be reaching the tumor tissue in sufficient concentrations. - Assay Issues: Problems with the western blot or IHC protocol. | - Conduct a time-course experiment to determine the optimal time point for observing target inhibition after dosing. - Analyze drug concentration in tumor tissue if possible. - Optimize and validate the antibody and protocol for detecting the phosphorylated proteins. |
Data Presentation
Table 1: Summary of In Vivo this compound Dosage Regimens and Outcomes
| Animal Model | Cell Line | Dose | Dosing Schedule | Administration Route | Key Outcomes | Reference |
| Nude Mice | Ramos (Burkitt Lymphoma) | 100 mg/kg | Daily for 7 days | Oral Gavage | Significant tumor growth inhibition; Prolonged survival; Decreased p-JAK2 and p-STAT3 in tumors. | [1] |
| SCID Mice | Ba/F3-V617F-GFP | 10, 30, 100 mg/kg | Twice daily | Oral Gavage | Dose-dependent reduction in tumor cell burden; Prolonged survival at 100 mg/kg. | [2] |
| Nude Mice | Lung Cancer Xenograft | Not specified | Not specified | Not specified | Extended tumor growth delay when combined with radiation. | [6] |
| Tg.rasH2 Mice | Carcinogenicity Study | 15, 45, 125 mg/kg | Daily for 6 months | Oral Gavage | No increase in neoplastic findings. | [7] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study of this compound in a Human Xenograft Mouse Model
-
Animal Model:
-
Use immunodeficient mice (e.g., Nude, SCID) aged 6-8 weeks.
-
Allow animals to acclimate for at least one week before the start of the experiment.
-
-
Tumor Cell Implantation:
-
Subcutaneously inject a predetermined number of tumor cells (e.g., 1 x 10^7 Ramos cells in 100 µL of RPMI 1640 medium) into the right flank of each mouse.[1]
-
Monitor tumor growth regularly by measuring tumor dimensions with calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Randomization and Group Formation:
-
When tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
This compound Formulation and Administration:
-
Formulation:
-
Prepare a stock solution of this compound in DMSO.
-
For daily dosing, dilute the stock solution in a vehicle such as 0.5% methylcellulose or a solution of propylene glycol and sterile water. The final DMSO concentration should be below 5%.
-
-
Administration:
-
Administer this compound or vehicle control to the respective groups via oral gavage.
-
The dosing volume should be based on the individual animal's body weight (e.g., 10 mL/kg).
-
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Observe the animals daily for any clinical signs of toxicity (e.g., changes in posture, activity, grooming, or food/water intake).
-
-
Endpoint and Tissue Collection:
-
The study can be terminated when tumors in the control group reach a predetermined maximum size or at a specified time point.
-
At the end of the study, euthanize the animals according to approved institutional guidelines.
-
Collect tumors and other relevant tissues for pharmacodynamic and histological analysis. For analysis of phosphorylated proteins, it is crucial to collect tissues at a time point where target engagement is expected to be high (e.g., a few hours after the last dose).
-
Mandatory Visualization
Caption: this compound inhibits the JAK2/STAT3/5 signaling pathway.
Caption: General workflow for an in vivo efficacy study of this compound.
References
- 1. The JAK2 inhibitor this compound exhibits anti-tumor and chemotherapeutic sensitizing effects on Burkitt lymphoma cells by inhibiting the JAK2/STAT3/c-MYB signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a small molecule JAK2-selective kinase inhibitor potently inhibits myeloproliferative disorder-associated JAK2V617F and MPLW515L/K mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | JAK inhibitor | Mechanism | Concentration [selleckchem.com]
- 5. This compound, a novel JAK2 inhibitor, has significant in-vitro activity in multiple myeloma and displays preferential cytotoxicity for CD45+ myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of JAK2 Signaling by this compound Enhances Radiotherapy in Lung Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Results from oral gavage carcinogenicity studies of ruxolitinib in Tg.rasH2 mice and Sprague-Dawley (Crl:CD) rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Why is TG101209 showing variable IC50 values?
This technical support guide provides troubleshooting advice and frequently asked questions regarding the use of TG101209, a potent inhibitor of the Janus kinase 2 (JAK2).
Frequently Asked Questions (FAQs)
Q1: Why am I observing variable IC50 values for this compound in my experiments?
Variability in the half-maximal inhibitory concentration (IC50) for this compound is an expected outcome that depends heavily on the experimental context. The IC50 value is not an absolute constant but rather a relative measure of potency influenced by multiple factors.[1][2][3] Key sources of variation include the type of assay performed, the biological system being studied, and specific experimental parameters. It is crucial to carefully consider these factors when comparing data across different experiments or with published literature.[4][5]
Troubleshooting Guide: Understanding Your this compound IC50 Results
To help you diagnose the source of variability in your this compound experiments, we have outlined the most common contributing factors below.
Assay System: Cell-Free vs. Cell-Based Assays
The most significant differences in IC50 values arise from the choice between a cell-free biochemical assay and a cell-based assay.
-
Cell-Free Kinase Assays: These assays measure the direct inhibition of purified JAK2 enzyme activity. They typically yield the lowest IC50 values because the inhibitor has direct access to its target without cellular barriers. For this compound, the IC50 in a cell-free assay against JAK2 is approximately 6 nM.[6][7]
-
Cell-Based Assays: These assays measure the downstream effects of JAK2 inhibition in living cells, such as inhibition of proliferation, induction of apoptosis, or reduction in cell viability.[8][9] IC50 values from these assays are generally higher due to factors like cell membrane permeability, off-target effects, and cellular metabolism of the compound.
Troubleshooting Tip: If your IC50 values are orders of magnitude higher than the low nanomolar range, it is likely you are running a cell-based assay, and this result is consistent with published findings.
Cell Line and Genetic Context
The choice of cell line is a critical determinant of the observed IC50 value. Different cell lines exhibit varying sensitivity to this compound based on their genetic background and dependence on the JAK-STAT pathway.
-
JAK2 Mutation Status: Cells harboring activating mutations such as JAK2V617F or MPLW515L/K are often more sensitive to this compound.[7][10] For example, Ba/F3 cells expressing JAK2V617F show an IC50 of approximately 200 nM.[6][7]
-
Cell Type Dependency: The degree to which a cell line relies on JAK2 signaling for survival and proliferation will impact its sensitivity. Multiple myeloma cell lines have reported IC50 values in the 2-5 μM range.[8]
-
Expression of Other Kinases: this compound also inhibits other kinases like Flt3 and RET at slightly higher concentrations (IC50 of 25 nM and 17 nM, respectively, in cell-free assays).[6][7][11] The expression levels of these kinases in your cell line could influence the overall cellular response.
Troubleshooting Tip: Always characterize the JAK2 and STAT3/5 phosphorylation status of your cell line at baseline and after treatment to confirm on-target activity. Inconsistent results may stem from genetic drift of the cell line or variations in culture conditions affecting pathway activation.
Experimental Parameters
Minor variations in your experimental protocol can lead to significant shifts in the calculated IC50.
-
Incubation Time: The duration of drug exposure can affect the IC50. For example, cytotoxicity in multiple myeloma cell lines was observed to be potent at 48 hours, with minimal increases at 72 or 96 hours.[8] Shorter incubation times may require higher concentrations of the inhibitor to achieve a 50% effect.
-
Endpoint Measurement: The biological endpoint being measured will influence the IC50. Assays measuring apoptosis (e.g., Annexin V staining) may yield different IC50 values than those measuring metabolic activity (e.g., MTT or XTT assays) or cell proliferation (e.g., BrdU incorporation).[8]
-
Assay Conditions: Factors such as cell density, serum concentration in the media, and the specific assay reagents used can all contribute to variability.[12] It is also important to ensure that the solvent (e.g., DMSO) concentration is consistent across all wells and does not exceed a level that causes toxicity.
Troubleshooting Tip: Standardize your protocols and report all key experimental parameters alongside your IC50 values. When comparing results, ensure that the conditions are as similar as possible. If you are seeing a drift in IC50 values over time, check for inconsistencies in cell passage number, serum batches, or reagent preparation.
Summary of Reported this compound IC50 Values
| Assay Type | System | Target/Mutation | IC50 Value | Reference |
| Cell-Free Kinase Assay | Purified Enzyme | JAK2 | 6 nM | [6][7] |
| Cell-Free Kinase Assay | Purified Enzyme | Flt3 | 25 nM | [6][7] |
| Cell-Free Kinase Assay | Purified Enzyme | RET | 17 nM | [6][7] |
| Cell-Free Kinase Assay | Purified Enzyme | JAK3 | 169 nM | [7][11] |
| Cell-Based Proliferation | Ba/F3 Cells | JAK2V617F | ~200 nM | [6][10] |
| Cell-Based Proliferation | Ba/F3 Cells | MPLW515L | ~220 nM | [10] |
| Cell-Based Viability (MTT) | Multiple Myeloma Cell Lines | Various | 2-5 µM | [8] |
| Cell-Based Proliferation (MTT) | T-ALL Primary Cells | Not Specified | > 10 µM | [9] |
Visualizing Key Processes
To further clarify the context of this compound's action and how its efficacy is measured, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
References
- 1. clyte.tech [clyte.tech]
- 2. academic.oup.com [academic.oup.com]
- 3. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound | JAK inhibitor | Mechanism | Concentration [selleckchem.com]
- 7. This compound, a small molecule JAK2-selective kinase inhibitor potently inhibits myeloproliferative disorder-associated JAK2V617F and MPLW515L/K mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a novel JAK2 inhibitor, has significant in-vitro activity in multiple myeloma and displays preferential cytotoxicity for CD45+ myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effect of the JAK2 inhibitor this compound against T cell acute lymphoblastic leukemia (T-ALL) is mediated by inhibition of JAK-STAT signaling and activation of the crosstalk between apoptosis and autophagy signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. caymanchem.com [caymanchem.com]
- 12. smart.dhgate.com [smart.dhgate.com]
How to minimize TG101209 toxicity in animal models
This technical support center provides researchers, scientists, and drug development professionals with essential information for using the JAK2 inhibitor TG101209 in animal models, with a specific focus on strategies to minimize toxicity and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, orally bioavailable, small-molecule inhibitor of Janus kinase 2 (JAK2).[1][2] It functions by competing with ATP for the binding site on the kinase domain of JAK2, thereby preventing the phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5.[1][2] This inhibition of the JAK/STAT signaling pathway disrupts cytokine-mediated signals that are crucial for the proliferation and survival of certain cancer cells, ultimately leading to cell cycle arrest and apoptosis.[2][3]
Q2: What are the known on-target and off-target effects of this compound?
A2: The primary on-target effect is the potent inhibition of JAK2, including the common myeloproliferative neoplasm (MPN)-associated JAK2V617F mutation.[2] Because the JAK/STAT pathway is essential for normal hematopoiesis, the primary on-target toxicity is myelosuppression , which can manifest as anemia, thrombocytopenia (low platelets), and neutropenia.[4][5][6]
This compound also exhibits off-target activity, with inhibitory effects on other tyrosine kinases such as FMS-like tyrosine kinase 3 (FLT3) and the proto-oncogene RET.[2][7] It is significantly less potent against JAK3, showing a roughly 30-fold selectivity for JAK2 over JAK3.[7] Inhibition of these off-target kinases could contribute to both therapeutic efficacy and potential side effects, such as the gastrointestinal toxicities seen with other FLT3 inhibitors.[8]
Q3: What are the most common toxicities observed with JAK2 inhibitors in animal models?
A3: The most significant and dose-limiting toxicity for JAK2 inhibitors is myelosuppression, stemming from the on-target inhibition of normal hematopoietic processes.[4][9] Researchers should closely monitor animal models for signs of:
-
Anemia: Lethargy, pale extremities.
-
Thrombocytopenia: Bruising, bleeding.
-
Neutropenia: Increased susceptibility to infections.
Other potential toxicities, based on the broader class of JAK inhibitors, may include gastrointestinal issues (diarrhea, nausea), weight loss, and dizziness.[6] It is crucial to establish a Maximum Tolerated Dose (MTD) for your specific animal model and disease state, as this can vary significantly.[10]
Q4: How should I prepare and administer this compound for an in vivo experiment?
A4: this compound is typically administered to animal models via oral gavage.[7][11] The compound is a crystalline solid with low solubility in aqueous solutions.[12] A common method for preparation involves first dissolving this compound in a small amount of an organic solvent like DMSO, and then suspending this solution in a vehicle suitable for oral administration, such as corn oil or an aqueous solution containing 0.5% methylcellulose and 0.05% Tween 80.[7][10] Always ensure the final concentration of DMSO is low and well-tolerated by the animals.
Q5: What are the primary strategies to minimize this compound toxicity?
A5: The three main strategies are:
-
Dose Optimization: Conduct a dose-finding study to determine the MTD in your specific animal model. Start with lower doses and escalate, while carefully monitoring for signs of toxicity.[10]
-
Combination Therapy: Using this compound in combination with other therapeutic agents, such as PI3K/mTOR or HDAC inhibitors, can produce synergistic anti-tumor effects.[8][13][14] This synergy may allow for the use of a lower, and therefore less toxic, dose of this compound.
-
Modified Dosing Schedule: Instead of continuous daily dosing, consider intermittent dosing schedules (e.g., 5 days on, 2 days off) to allow for recovery from myelosuppression.
Troubleshooting Guide
Issue 1: Excessive weight loss (>15-20%), lethargy, or unexpected mortality in the treatment group.
| Possible Cause | Recommended Action |
| Dose is too high / Exceeds MTD | Immediately reduce the dose for the remaining animals. For future experiments, perform a dose-escalation study to establish the MTD specific to your animal strain, age, and disease model. The MTD for JAK2 inhibitors can be lower in models with more severe disease.[10] |
| Improper Gavage Technique | Ensure all personnel are properly trained in oral gavage to prevent esophageal injury or accidental tracheal administration, which can cause mortality unrelated to drug toxicity.[1] |
| Severe Myelosuppression | Conduct complete blood counts (CBCs) to check for severe anemia, thrombocytopenia, or neutropenia. Consider implementing an intermittent dosing schedule to allow for hematopoietic recovery. |
| Vehicle Toxicity | Run a control group that receives only the vehicle to ensure that the observed toxicity is not caused by the formulation itself (e.g., high concentration of DMSO). |
Issue 2: Significant reduction in platelet or red blood cell counts is observed, limiting the therapeutic window.
| Possible Cause | Recommended Action |
| On-Target JAK2 Inhibition | This is an expected mechanism-based toxicity.[4] The goal is to manage it while maintaining efficacy. |
| Dose Optimization | Titrate the dose to a level that maintains anti-tumor activity while keeping hematological parameters within manageable limits. |
| Implement Combination Therapy | Combine a lower dose of this compound with a synergistic agent. Co-treatment with PI3K/mTOR or HDAC inhibitors has been shown to enhance cytotoxic effects, potentially allowing for a dose reduction of this compound.[8][13] |
| Consider Supportive Care | In some clinical contexts for JAK inhibitors, supportive care measures like growth factors (e.g., erythropoietin analogs) are used to manage anemia.[6] The feasibility of this approach would depend on the specific experimental design. |
Data Summary Tables
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC₅₀ (nM) | Cell Line / Assay Type | Reference |
| JAK2 | 6 | Cell-free kinase assay | [2][7] |
| FLT3 | 25 | Cell-free kinase assay | [2][7] |
| RET | 17 | Cell-free kinase assay | [2][7] |
| JAK3 | 169 | Cell-free kinase assay | [2][7] |
| JAK2V617F | ~200 | Ba/F3 cells | [2] |
| MPLW515L | ~200 | Ba/F3 cells | [2] |
| Myeloma Cells | 2-5 µM | Various MM cell lines | [3] |
| Burkitt Lymphoma | 7.23-8.18 µM | Ramos, Raji cells | [11] |
Table 2: Example In Vivo Experimental Parameters for this compound
| Animal Model | Disease | Dose & Schedule | Administration | Key Outcome | Reference |
| SCID Mice | JAK2V617F-induced disease | 10, 30, 100 mg/kg b.i.d. | Oral Gavage | Dose-dependent reduction in tumor burden; 100 mg/kg prolonged survival. | [1][7] |
| Nude Mice | Burkitt Lymphoma Xenograft (Ramos) | 100 mg/kg daily | Oral Gavage | Significant tumor growth inhibition and prolonged survival. | [11] |
| Nude Mice | Lung Cancer Xenograft (HCC2429) | 100 mg/kg b.i.d. | Oral Gavage | Well-tolerated; enhanced radiotherapy effects and delayed tumor growth. | [15] |
Key Experimental Protocols
Protocol: In Vivo Efficacy and Toxicity Assessment in a Xenograft Mouse Model
-
Animal Model: Athymic nude or SCID mice, 5-6 weeks old.
-
Cell Implantation: Subcutaneously inject 1 x 10⁷ tumor cells (e.g., Ramos, HCC2429) suspended in 100 µL of serum-free medium into the right flank of each mouse.[11][15]
-
Tumor Growth Monitoring: Allow tumors to grow until they reach a palpable volume (e.g., ~100 mm³). Measure tumors 2-3 times weekly using calipers and calculate volume (Volume = Length × Width² × 0.5).[11]
-
Drug Formulation:
-
Prepare a stock solution of this compound in DMSO.
-
For daily administration, dilute the stock solution in a vehicle such as corn oil or 0.5% methylcellulose with 0.05% Tween 80 to the final desired concentration (e.g., 10 mg/mL for a 100 mg/kg dose in a 20g mouse receiving 200 µL).[10] Prepare fresh daily or assess stability.
-
-
Treatment Administration:
-
Randomize mice into treatment groups (e.g., Vehicle Control, this compound 100 mg/kg).
-
Administer the formulated drug or vehicle daily via oral gavage.[11]
-
-
Toxicity Monitoring:
-
Record body weight for each animal daily or at least 3 times per week. A weight loss exceeding 15-20% is a sign of significant toxicity.
-
Perform daily clinical observations for signs of distress, such as lethargy, ruffled fur, or abnormal posture.
-
At the study endpoint (and optionally at mid-points for satellite groups), collect blood via cardiac puncture for Complete Blood Count (CBC) analysis to assess myelosuppression.
-
-
Efficacy Endpoint:
-
Continue treatment for the planned duration (e.g., 7-21 days).
-
The primary efficacy endpoint is often tumor growth inhibition. A survival study may also be conducted, where the endpoint is a pre-defined tumor volume (e.g., 1.5 cm³) or clinical deterioration.[11]
-
-
Post-Mortem Analysis: At the endpoint, harvest tumors and spleens for pharmacodynamic analysis (e.g., Western blot for p-STAT3) or histology (e.g., IHC for proliferation/apoptosis markers).[1][11]
Visualizations
Caption: this compound inhibits the phosphorylation of JAK2, blocking downstream STAT signaling.
Caption: A systematic workflow to establish a safe and effective dose for this compound.
Caption: Combination therapy can improve the therapeutic window by maintaining efficacy at lower doses.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a small molecule JAK2-selective kinase inhibitor potently inhibits myeloproliferative disorder-associated JAK2V617F and MPLW515L/K mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel JAK2 inhibitor, has significant in-vitro activity in multiple myeloma and displays preferential cytotoxicity for CD45+ myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. This compound | JAK inhibitor | Mechanism | Concentration [selleckchem.com]
- 8. JAK Inhibitors for Myelofibrosis: Strengths and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gut-Selective Design of Orally Administered Izencitinib (TD-1473) Limits Systemic Exposure and Effects of Janus Kinase Inhibition in Nonclinical Species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JAK2 inhibition has different therapeutic effects according to myeloproliferative neoplasm development in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The JAK2 inhibitor this compound exhibits anti-tumor and chemotherapeutic sensitizing effects on Burkitt lymphoma cells by inhibiting the JAK2/STAT3/c-MYB signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. Cotreatment with panobinostat and JAK2 inhibitor this compound attenuates JAK2V617F levels and signaling and exerts synergistic cytotoxic effects against human myeloproliferative neoplastic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Update on JAK2 Inhibitors in Myeloproliferative Neoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of JAK2 Signaling by this compound Enhances Radiotherapy in Lung Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting TG101209 instability in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TG101209. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on the compound's instability in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of Janus kinase 2 (JAK2).[1][2][3] Its primary mechanism of action is to competitively bind to the ATP-binding pocket of the JAK2 kinase domain, thereby inhibiting its phosphorylation and the subsequent activation of downstream signaling pathways.[3] It shows significantly less activity against other kinases like JAK3, making it a valuable tool for studying JAK2-specific functions.[1][3] this compound has been shown to be effective against the JAK2V617F mutation, which is commonly found in myeloproliferative neoplasms (MPNs).[3][4]
Q2: What are the key signaling pathways affected by this compound?
A2: By inhibiting JAK2, this compound primarily affects the JAK/STAT signaling pathway.[5] This leads to a reduction in the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5.[1][5] Consequently, the transcription of target genes involved in cell proliferation, survival, and differentiation is suppressed. Additionally, this compound can indirectly affect other pathways downstream of JAK2, such as the RAS/MAPK and PI3K/AKT pathways.[5][6]
Q3: How should I store this compound powder and stock solutions?
A3: Proper storage is crucial to maintain the stability of this compound. For long-term storage, the solid powder form is recommended. In-solution storage is less stable and should be for shorter durations.
| Form | Storage Temperature | Duration |
| Powder | -20°C | ≥ 4 years[7] |
| In Solvent | -80°C | Up to 1 year[1] |
| -20°C | Up to 1 month[1] |
Note: It is recommended to prepare working solutions fresh for each experiment.[8][9] If storing stock solutions, aliquot them into single-use volumes to avoid repeated freeze-thaw cycles.[1]
Troubleshooting Guide: this compound Instability in Solution
This guide addresses common problems related to the solubility and stability of this compound in experimental settings.
Problem 1: this compound is not dissolving properly.
Possible Causes & Solutions:
-
Solvent Choice: this compound has limited solubility in aqueous solutions. Organic solvents are necessary for preparing stock solutions.
-
Recommended Solvents:
-
Solvent Quality: Use fresh, anhydrous DMSO.[1] DMSO is hygroscopic and absorbed moisture can reduce the solubility of this compound.
-
Dissolution Technique:
Problem 2: Precipitation is observed in my stock solution or final experimental medium.
Possible Causes & Solutions:
-
Stock Solution Storage: Storing stock solutions for extended periods, even at low temperatures, can sometimes lead to precipitation. It is always best to use freshly prepared solutions.
-
Dilution into Aqueous Media: When diluting the DMSO stock solution into aqueous buffers or cell culture media, the final concentration of DMSO should be kept low (typically <0.5%) to avoid precipitation and minimize solvent-induced cellular toxicity.
-
pH of the Final Solution: The solubility of this compound in aqueous solutions can be pH-dependent. For instance, in a 1:1 mixture of DMF:PBS, the solubility is only about 0.5 mg/mL at pH 7.2.[7] Ensure the final pH of your experimental setup is compatible with maintaining this compound in solution.
-
Formulation for In Vivo Use: For animal studies, specific formulations are required to maintain solubility and bioavailability. Common formulations include:
Problem 3: I suspect my this compound has degraded.
Possible Causes & Solutions:
-
Improper Storage: Storing the compound at room temperature for extended periods or exposing it to light can lead to degradation. Always follow the recommended storage conditions.
-
Cellular Degradation: In biological systems, this compound's effective concentration can be reduced through cellular processes. For instance, it can be targeted for proteasomal degradation, a process that can be influenced by other cellular components and signaling pathways.[4][6] This is a biological phenomenon rather than chemical instability but is important to consider when interpreting experimental results.
-
Confirmation of Activity: If you suspect degradation, it is advisable to test the activity of your this compound solution in a well-established cellular assay, such as inhibiting the proliferation of a JAK2V617F-positive cell line (e.g., HEL cells).
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility |
| DMSO | ≥ 25.5 mg/mL[2] |
| DMF | 16 mg/mL[7] |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL[7] |
| Ethanol | 0.12 mg/mL[7] |
| Water | Insoluble[2][9] |
Table 2: IC₅₀ Values of this compound for Different Kinases
| Kinase | IC₅₀ (nM) |
| JAK2 | 6[1][3] |
| FLT3 | 25[1][3] |
| RET | 17[1][3] |
| JAK3 | 169[1][3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (Molecular Weight: 509.67 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out 5.1 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube until the powder is completely dissolved. If necessary, warm the tube to 37°C or sonicate briefly.
-
Aliquot the stock solution into smaller, single-use volumes.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
-
Protocol 2: In Vitro Cell Proliferation Assay
-
Cell Line: A JAK2-dependent cell line, such as HEL (human erythroleukemia, JAK2V617F positive).
-
Procedure:
-
Seed HEL cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of appropriate growth medium.
-
Prepare serial dilutions of this compound from your DMSO stock solution in the growth medium. Ensure the final DMSO concentration in all wells (including the vehicle control) is the same and does not exceed 0.5%.
-
Add the diluted this compound or vehicle control to the wells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Assess cell viability using a standard method, such as an MTS or XTT assay, following the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength and calculate the IC₅₀ value.
-
Visualizations
Caption: this compound inhibits the JAK2/STAT signaling pathway.
Caption: Troubleshooting workflow for this compound instability.
References
- 1. This compound | JAK inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. researchgate.net [researchgate.net]
- 4. Update on JAK2 Inhibitors in Myeloproliferative Neoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cotreatment with panobinostat and JAK2 inhibitor this compound attenuates JAK2V617F levels and signaling and exerts synergistic cytotoxic effects against human myeloproliferative neoplastic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNA Damage Stress and Inhibition of Jak2-V617F Cause Its Degradation and Synergistically Induce Apoptosis through Activation of GSK3β | PLOS One [journals.plos.org]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | CAS:936091-14-4 | JAK2/3 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
Technical Support Center: Overcoming Poor Bioavailability of TG101209 In Vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vivo bioavailability of TG101209, a selective JAK2 kinase inhibitor. Given its poor aqueous solubility, achieving optimal systemic exposure for in vivo studies can be a significant hurdle. This guide offers insights into formulation strategies and experimental protocols to enhance the oral bioavailability of this compound.
Frequently Asked Questions (FAQs)
Q1: My in vivo experiments with this compound are showing inconsistent results or lower than expected efficacy. Could this be related to its bioavailability?
A1: Yes, inconsistent efficacy in vivo is a common consequence of poor and variable oral bioavailability. This compound has low aqueous solubility, which is a primary factor limiting its dissolution in the gastrointestinal (GI) tract and subsequent absorption into the bloodstream. This can lead to suboptimal therapeutic concentrations at the target site.
Q2: What are the main physicochemical properties of this compound that contribute to its poor bioavailability?
A2: The primary contributor is its low solubility in water. This compound is soluble in organic solvents like DMSO and DMF but is practically insoluble in aqueous solutions, including physiological buffers.[1][2] This poor aqueous solubility limits the dissolution rate in the GI tract, which is often the rate-limiting step for the absorption of poorly soluble compounds.
Q3: The initial publications describe this compound as "orally bioavailable." Why am I still facing issues?
A3: While early studies demonstrated that this compound exhibits oral activity in preclinical models, "orally bioavailable" does not necessarily mean optimal or high bioavailability.[3][4][5] The doses used in these studies (e.g., 100 mg/kg) are often high to compensate for inefficient absorption.[1] For consistent and translatable results, and to potentially reduce the required dose, enhancing its bioavailability through advanced formulation strategies is often necessary.
Q4: What are the general strategies to improve the oral bioavailability of poorly soluble drugs like this compound?
A4: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble compounds. These include:
-
Particle Size Reduction: Increasing the surface area by reducing particle size (micronization or nanocrystals) can improve the dissolution rate.
-
Amorphous Solid Dispersions: Converting the crystalline form of the drug to a higher-energy amorphous state, typically dispersed in a polymer matrix, can significantly increase its apparent solubility and dissolution.
-
Lipid-Based Formulations: Encapsulating the drug in lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS), nanoemulsions, or Solid Lipid Nanoparticles (SLNs) can improve solubilization in the gut and may enhance absorption via the lymphatic pathway, bypassing first-pass metabolism.[6][7][8]
-
Complexation: Using complexing agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no detectable plasma concentration of this compound after oral gavage. | Poor dissolution of the compound in the GI tract. | 1. Optimize the vehicle for oral gavage: While simple aqueous suspensions are convenient, they are often inadequate for poorly soluble compounds. Consider using a suspension with wetting agents (e.g., Tween 80) or a solution in a water-miscible co-solvent (e.g., PEG 300, DMSO), though be mindful of potential toxicity with some organic solvents.[1] 2. Prepare a nanosuspension: Milling this compound to the nanoscale can significantly increase its dissolution rate. |
| High variability in efficacy between experimental animals. | Inconsistent absorption due to variable GI conditions (e.g., food effects, pH differences). | 1. Develop a lipid-based formulation: Self-emulsifying or nanoemulsion formulations can reduce the impact of physiological variables on absorption by presenting the drug in a solubilized state.[6][7] 2. Standardize feeding protocols: Ensure consistent fasting or fed states for all animals in the study to minimize variability. |
| Need to administer a very high dose to see a therapeutic effect. | Low bioavailability requiring a larger amount of drug to achieve therapeutic plasma concentrations. | 1. Formulate an amorphous solid dispersion: This can increase the apparent solubility and lead to a higher concentration of dissolved drug in the gut, potentially allowing for a lower administered dose. 2. Investigate lipid-based formulations: These are known to significantly enhance the bioavailability of many poorly soluble drugs.[8] |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) |
| JAK2 | 6 |
| FLT3 | 25 |
| RET | 17 |
| JAK3 | 169 |
Data sourced from multiple studies.[3][4][5]
Table 2: Solubility of this compound in Various Solvents
| Solvent | Solubility |
| DMSO | ≥25.5 mg/mL |
| DMF | 16 mg/mL |
| Ethanol | Insoluble / 0.12 mg/mL |
| Water | Insoluble |
Data sourced from multiple suppliers and publications.[1][2]
Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension for Oral Administration
Objective: To prepare a nanosuspension of this compound to improve its dissolution rate and oral bioavailability.
Materials:
-
This compound
-
Stabilizer (e.g., Hydroxypropyl methylcellulose (HPMC), Poloxamer 188)
-
Purified water
-
Wet milling equipment (e.g., planetary ball mill with zirconium oxide grinding beads)
-
Particle size analyzer
Methodology:
-
Prepare a pre-suspension by dispersing this compound (e.g., 1% w/v) and a stabilizer (e.g., 0.5% w/v HPMC) in purified water.
-
Homogenize the pre-suspension at high speed for 10-15 minutes.
-
Transfer the pre-suspension to the wet milling chamber containing grinding beads.
-
Mill the suspension at a set temperature (e.g., 4°C to prevent degradation) and speed for a specified duration (e.g., 2-8 hours).
-
Periodically withdraw samples to measure the particle size distribution until the desired size (e.g., <200 nm) is achieved.
-
Separate the nanosuspension from the grinding beads.
-
The resulting nanosuspension can be used directly for oral gavage or lyophilized into a powder for reconstitution.
Protocol 2: Formulation of a Lipid-Based Self-Emulsifying Drug Delivery System (SEDDS) for this compound
Objective: To formulate a SEDDS to improve the solubilization and oral absorption of this compound.
Materials:
-
This compound
-
Oil phase (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Kolliphor EL, Tween 80)
-
Co-surfactant/Co-solvent (e.g., Transcutol HP, PEG 400)
Methodology:
-
Solubility Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
Constructing a Ternary Phase Diagram: Based on the solubility data, construct a ternary phase diagram with the selected oil, surfactant, and co-surfactant to identify the self-emulsifying region.
-
Formulation Preparation:
-
Accurately weigh the chosen amounts of oil, surfactant, and co-surfactant into a glass vial.
-
Heat the mixture gently (e.g., to 40°C) and vortex until a homogenous isotropic mixture is formed.
-
Add the required amount of this compound to the mixture and vortex until the drug is completely dissolved.
-
-
Characterization:
-
Self-emulsification assessment: Add a small amount of the formulation to water under gentle agitation and observe the formation of an emulsion.
-
Droplet size analysis: Determine the globule size of the resulting emulsion using a particle size analyzer. A smaller droplet size (typically <200 nm) is desirable for better absorption.
-
Visualizations
Caption: Signaling pathway of JAK2-STAT and the inhibitory action of this compound.
Caption: Workflow for developing and testing an improved formulation of this compound.
References
- 1. This compound | JAK inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. jneonatalsurg.com [jneonatalsurg.com]
- 3. "FORMULATION STRATEGIES TO IMPROVE BIOAVAILABILITY AND ORAL ABSORPTION " by Henis J. Patel [scholar.stjohns.edu]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a small molecule JAK2-selective kinase inhibitor potently inhibits myeloproliferative disorder-associated JAK2V617F and MPLW515L/K mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insights into Lipid-Based Delivery Nanosystems of Protein-Tyrosine Kinase Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipid-based nanoformulations for TKIs delivery in cancer therapy – Journal of NanoScience Technology [jnanoscitec.com]
Adjusting TG101209 concentration for different cancer cell types
Welcome to the technical support center for TG101209, a potent JAK2 inhibitor. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during in vitro experiments with different cancer cell types.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective, ATP-competitive inhibitor of Janus kinase 2 (JAK2).[1][2] It has a high affinity for JAK2, with an IC50 of 6 nM in cell-free assays.[1][3] The inhibition of JAK2 blocks the downstream signaling of the JAK/STAT pathway, which is crucial for the proliferation and survival of certain cancer cells.[4][5] this compound is particularly effective against cells harboring the JAK2V617F mutation, commonly found in myeloproliferative neoplasms.[3][6] It also shows inhibitory activity against other kinases like FLT3 and RET, though with lower potency.[1][3]
Q2: How do I determine the optimal starting concentration of this compound for my cancer cell line?
A2: The optimal concentration of this compound is highly dependent on the cancer cell type and the specific mutation status of the JAK/STAT pathway. As a starting point, a dose-response experiment is recommended. Based on published data, effective concentrations generally range from 200 nM to 5 µM.[4][7] For cell lines with known JAK2 mutations, such as HEL (JAK2V617F), an IC50 of approximately 152-200 nM has been reported.[3][6] For multiple myeloma cell lines, the IC50 values are typically in the range of 2-5 µM.[4] It is advisable to perform a preliminary viability assay (e.g., MTT or XTT) with a broad range of concentrations (e.g., 10 nM to 10 µM) to determine the IC50 in your specific cell line.
Q3: I am not observing the expected level of apoptosis. What could be the reason?
A3: Several factors can influence the apoptotic response to this compound:
-
Cell Line Sensitivity: Not all cancer cell lines are equally sensitive to JAK2 inhibition. The dependency of the cell line on the JAK/STAT pathway is a critical determinant.
-
Concentration and Incubation Time: The concentration of this compound may be too low, or the incubation time may be too short. Apoptosis induction has been observed to be time-dependent, with significant effects seen after 24 to 48 hours of treatment.[4][6]
-
Crosstalk with other Signaling Pathways: Some cancer cells can activate alternative survival pathways to compensate for JAK2 inhibition. For instance, an upregulation of pErk and pAkt levels has been observed in some multiple myeloma cells upon treatment with this compound, indicating a potential crosstalk between signaling pathways.[4]
-
Experimental Readout: Ensure that your apoptosis assay is sensitive enough to detect the changes. Using multiple methods for confirmation, such as Annexin V/PI staining and caspase activity assays, is recommended.[4][7]
Q4: I am observing significant cytotoxicity in my control (non-cancerous) cell line. What should I do?
A4: While this compound is selective for JAK2, high concentrations can lead to off-target effects and toxicity in normal cells. If you observe significant cytotoxicity in your control cells, consider the following:
-
Lower the Concentration: Use the lowest effective concentration that induces the desired effect in your cancer cell line while minimizing toxicity in control cells.
-
Reduce Incubation Time: Shorter exposure times may be sufficient to inhibit the target pathway without causing excessive damage to normal cells.
-
Use a More Relevant Control: If possible, use a non-cancerous cell line from the same tissue of origin as your cancer cell line for a more accurate comparison of toxicity.
Troubleshooting Guides
Problem 1: Inconsistent results in cell viability assays.
-
Possible Cause 1: Drug Solubility. this compound has limited solubility in aqueous solutions.
-
Solution: Prepare a high-concentration stock solution in DMSO (e.g., 10-20 mM) and then dilute it in culture medium to the final desired concentration immediately before use. Ensure the final DMSO concentration in the culture does not exceed a non-toxic level (typically <0.1%).
-
-
Possible Cause 2: Cell Seeding Density. Inconsistent cell numbers at the start of the experiment can lead to variable results.
-
Solution: Ensure a uniform single-cell suspension before seeding. Perform a cell count for each experiment and seed the same number of cells per well.
-
-
Possible Cause 3: Assay Interference. The components of your viability assay (e.g., MTT, XTT) might interact with this compound.
-
Solution: Run a control with this compound in cell-free medium to check for any direct reaction with the assay reagent.
-
Problem 2: Difficulty in interpreting Western blot results for p-STAT.
-
Possible Cause 1: Suboptimal Antibody. The antibody against phosphorylated STAT may not be specific or sensitive enough.
-
Solution: Validate your antibody using positive and negative controls. Use a reputable antibody supplier and check the literature for antibodies validated for your specific application.
-
-
Possible Cause 2: Timing of Lysate Collection. The phosphorylation status of STAT proteins can change rapidly.
-
Solution: Perform a time-course experiment to determine the optimal time point for observing maximal inhibition of STAT phosphorylation after this compound treatment. This is often a short-term exposure (e.g., 1-8 hours).[4]
-
-
Possible Cause 3: Loading Controls. Inconsistent protein loading can lead to misinterpretation of the results.
-
Solution: Always use a reliable loading control (e.g., β-actin, GAPDH) and ensure equal protein loading across all lanes.[8]
-
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Mutation Status | IC50 (nM) | Reference |
| Ba/F3-JAK2V617F | Murine pro-B | JAK2V617F | ~200 | [1][3] |
| Ba/F3-MPLW515L | Murine pro-B | MPLW515L | ~200 | [1][3] |
| HEL | Human Erythroleukemia | JAK2V617F | 152 | [6] |
| MM1S | Multiple Myeloma | - | 2-5 µM | [4] |
| RPMI 8226 | Multiple Myeloma | - | 2-5 µM | [4] |
| HSD2 | T-cell Acute Lymphoblastic Leukemia | - | IC50 determined | [5] |
| PEER | T-cell Acute Lymphoblastic Leukemia | - | IC50 determined | [5] |
| HCC2429 | Lung Cancer | - | - | [9] |
| H460 | Lung Cancer | - | - | [9] |
Note: IC50 values can vary between laboratories and experimental conditions.
Experimental Protocols
Cell Viability Assay (XTT-based)
-
Cell Seeding: Seed approximately 2 x 10³ cells per well in 100 µL of RPMI-1640 growth media in a 96-well microtiter plate.[1]
-
Drug Treatment: Add the desired concentrations of this compound to the wells. Include untreated control wells.
-
Incubation: Incubate the plate for 24-96 hours at 37°C in a humidified 5% CO2 incubator.[4]
-
XTT Addition: Add 20 µL of XTT labeling mixture to each well.[1]
-
Incubation with XTT: Incubate the plate for 4-6 hours.[1]
-
Measurement: Measure the absorbance of the formazan product spectrophotometrically at 450 nm with a reference wavelength of 650 nm.[1]
-
Data Analysis: Normalize the absorbance values of the treated wells to the untreated control wells to determine the percentage of cell viability. Calculate the IC50 value using appropriate software (e.g., GraphPad Prism).[1]
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Seed cells (e.g., 1 x 10⁶ cells in a T25 flask) and treat with the desired concentration of this compound for the desired duration (e.g., 24-48 hours).[10] Include an untreated control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin to detach them.[10]
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[4]
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer.[4]
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.[4][10]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[4]
-
Flow Cytometry: Analyze the stained cells by flow cytometry.[4][10] Healthy cells will be Annexin V and PI negative. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be both Annexin V and PI positive.[11]
Western Blotting for p-STAT3
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.[8]
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[8]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against p-STAT3 overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total STAT3 and a loading control like β-actin to ensure equal protein loading.[8]
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a small molecule JAK2-selective kinase inhibitor potently inhibits myeloproliferative disorder-associated JAK2V617F and MPLW515L/K mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a novel JAK2 inhibitor, has significant in-vitro activity in multiple myeloma and displays preferential cytotoxicity for CD45+ myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of the JAK2 inhibitor this compound against T cell acute lymphoblastic leukemia (T-ALL) is mediated by inhibition of JAK-STAT signaling and activation of the crosstalk between apoptosis and autophagy signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cotreatment with panobinostat and JAK2 inhibitor this compound attenuates JAK2V617F levels and signaling and exerts synergistic cytotoxic effects against human myeloproliferative neoplastic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of JAK-STAT pathway is required for platelet-derived growth factor-induced proliferation of pancreatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of JAK2 signaling by this compound enhances radiotherapy in lung cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Technical Support Center: Investigating Unexpected Phosphorylation of Akt or Erk with TG101209 Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who encounter unexpected phosphorylation of Akt or Erk when using the JAK2 inhibitor, TG101209.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small-molecule inhibitor of Janus kinase 2 (JAK2), a tyrosine kinase.[1][2][3] Its primary mechanism of action is to competitively bind to the ATP-binding site of JAK2, thereby inhibiting its kinase activity. This leads to the downregulation of the JAK/STAT signaling pathway, which is often constitutively activated in various cancers, particularly myeloproliferative neoplasms (MPNs).[3][4][5][6] By inhibiting JAK2, this compound is designed to suppress the proliferation and induce apoptosis in cancer cells that are dependent on this pathway.[3][4][5]
Q2: We observed an increase in phosphorylated Akt (p-Akt) and/or phosphorylated Erk (p-Erk) in our cells following this compound treatment. Is this an expected outcome?
No, this is not the expected on-target effect of a JAK2 inhibitor. The canonical JAK/STAT pathway is generally considered to be distinct from the PI3K/Akt and MAPK/Erk pathways. However, several studies have reported a paradoxical or unexpected upregulation of p-Akt and p-Erk levels in certain cancer cell lines, such as multiple myeloma and lung cancer, upon treatment with this compound.[4][7] This suggests the activation of compensatory or feedback signaling pathways.
Q3: What are the potential mechanisms behind the unexpected phosphorylation of Akt and Erk?
The exact mechanisms are still under investigation and may be cell-type specific, but several hypotheses have been proposed:
-
Crosstalk between signaling pathways: Inhibition of the JAK/STAT pathway by this compound may lead to the activation of alternative survival pathways. There is evidence of crosstalk between the JAK/STAT, PI3K/Akt, and MAPK/Erk pathways.[4][8] The cell may compensate for the loss of JAK/STAT signaling by upregulating these other pro-survival pathways.
-
Feedback loops: The inhibition of a downstream target of the JAK/STAT pathway could relieve a negative feedback loop that normally keeps the PI3K/Akt or MAPK/Erk pathways in check.
-
Off-target effects: While this compound is a selective JAK2 inhibitor, it does have activity against other kinases such as Flt3 and RET.[1][2][3] Although less likely to be the primary cause, off-target effects at higher concentrations cannot be entirely ruled out and could contribute to the activation of other signaling cascades.
-
Receptor tyrosine kinase (RTK) activation: Inhibition of JAK2 could lead to the activation of certain RTKs, which in turn can activate the PI3K/Akt and/or MAPK/Erk pathways.
Q4: In which cellular contexts has this unexpected phosphorylation been observed?
This phenomenon has been documented in various cancer cell lines, including:
-
Multiple Myeloma (MM) cell lines: Studies have shown an upregulation of p-Akt and p-Erk levels in MM cell lines treated with this compound.[4]
-
Lung Cancer cell lines: Some lung cancer models have also exhibited altered Akt and Erk phosphorylation upon this compound treatment.[7][9]
It is important to note that this effect is not universal and can be dependent on the specific genetic background and signaling network of the cell line being studied.
Troubleshooting Guide
If you are observing unexpected phosphorylation of Akt or Erk with this compound treatment, consider the following troubleshooting steps:
| Issue | Possible Cause | Recommended Solution |
| Increased p-Akt and/or p-Erk signal in Western Blot | 1. Crosstalk/Feedback Loop Activation: The cell is compensating for JAK2 inhibition. | - Perform a dose-response experiment to see if the effect is concentration-dependent.- Perform a time-course experiment to understand the kinetics of this activation.- Use inhibitors of the PI3K/Akt pathway (e.g., LY294002) or MEK/Erk pathway (e.g., PD98059, U0126) in combination with this compound to see if this reverses the phenotype and enhances cytotoxicity.[4] |
| 2. Off-Target Effects: At higher concentrations, this compound may be inhibiting other kinases. | - Titrate this compound to the lowest effective concentration for JAK2 inhibition to minimize off-target effects. The IC50 for JAK2 is 6 nM.[1] | |
| 3. Experimental Variability: Inconsistent sample handling or antibody issues. | - Ensure consistent cell culture conditions, treatment times, and lysis procedures.- Validate the specificity of your phospho-antibodies using appropriate controls (e.g., phosphatase-treated lysates, specific activators/inhibitors of the pathway).- Normalize phospho-protein levels to total protein levels for both Akt and Erk. | |
| Inconsistent or difficult to reproduce results | 1. Cell Line Heterogeneity: The cell line may have subpopulations with different signaling responses. | - Perform cell line authentication to ensure the identity and purity of your cells.- Consider single-cell analysis techniques to investigate heterogeneity in the response. |
| 2. Reagent Quality: Degradation of this compound or antibodies. | - Ensure proper storage and handling of this compound.- Use fresh antibody dilutions for each experiment. |
Summary of Quantitative Data
| Compound | Target | IC50 | Reference |
| This compound | JAK2 | 6 nM | [1] |
| Flt3 | 25 nM | [1] | |
| RET | 17 nM | [1] | |
| JAK3 | 169 nM | [2] |
Experimental Protocols
Western Blotting for Phosphorylated and Total Akt and Erk
This protocol provides a general framework for detecting the phosphorylation status of Akt and Erk in response to this compound treatment. Optimization may be required for specific cell lines and antibodies.
1. Cell Lysis
-
Culture cells to the desired confluency and treat with this compound at the desired concentrations and time points.
-
Wash cells with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve phosphorylation states. A common choice is RIPA buffer supplemented with cocktails of these inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
2. SDS-PAGE and Protein Transfer
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
3. Immunoblotting
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody specific for the phosphorylated protein (e.g., anti-phospho-Akt (Ser473) or anti-phospho-Erk1/2 (Thr202/Tyr204)) overnight at 4°C with gentle agitation. Dilute the antibody in the blocking buffer as recommended by the manufacturer.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
4. Stripping and Re-probing for Total Protein
-
To normalize for protein loading, the membrane can be stripped of the phospho-specific antibody and re-probed for the corresponding total protein.
-
Incubate the membrane in a stripping buffer according to the manufacturer's instructions.
-
Wash the membrane thoroughly.
-
Repeat the blocking and immunoblotting steps using a primary antibody that recognizes the total protein (e.g., anti-Akt or anti-Erk1/2).
Visualizations
References
- 1. bosterbio.com [bosterbio.com]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Phospho-Akt Isoform Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 4. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Western blot troubleshooting guide! [jacksonimmuno.com]
- 6. ccrod.cancer.gov [ccrod.cancer.gov]
- 7. benchchem.com [benchchem.com]
- 8. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
Validation & Comparative
A Comparative Guide to JAK2 Inhibitors: TG101209 vs. TG101348 (Fedratinib)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent small molecule inhibitors of Janus kinase 2 (JAK2), TG101209 and TG101348 (Fedratinib). Both compounds have been instrumental in the investigation of JAK-STAT signaling pathways and the development of targeted therapies for myeloproliferative neoplasms (MPNs) and other hematological malignancies. This document outlines their performance based on available preclinical data, details the experimental methodologies used for their characterization, and visualizes key biological pathways and experimental workflows.
Executive Summary
This compound and TG101348 are both potent, ATP-competitive inhibitors of JAK2. While they share a primary target, they exhibit differences in their selectivity profiles and reported cellular activities. TG101348, also known as Fedratinib, has progressed to clinical use and is an approved therapeutic for myelofibrosis.[1] this compound has been extensively characterized in preclinical studies and has demonstrated significant anti-tumor activity.[2] This guide aims to provide a clear, data-driven comparison to aid researchers in selecting the appropriate tool compound for their studies or in the context of new drug development.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for this compound and TG101348 based on published literature. It is important to note that direct comparisons should be made with caution, as experimental conditions may have varied between studies.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
| Target Kinase | This compound IC50 (nM) | TG101348 (Fedratinib) IC50 (nM) |
| JAK2 | 6[3] | 3[4] |
| JAK2 (V617F) | Potent inhibitor | 3[4] |
| JAK1 | - | ~105 (35-fold selective for JAK2)[4] |
| JAK3 | 169 (~30-fold selective for JAK2)[2][3] | ~1002 (334-fold selective for JAK2)[4] |
| FLT3 | 25[3] | <50[4] |
| RET | 17[3] | <50[4] |
Table 2: In Vitro Cellular Activity
| Cell Line | Assay | This compound Effect | TG101348 (Fedratinib) Effect |
| Ba/F3-JAK2V617F | Proliferation | IC50 ≈ 200 nM[3] | IC50 = 270 nM[4] |
| HEL (human erythroleukemia, JAK2V617F homozygous) | Proliferation | Potent inhibition | IC50 = 305 nM[4] |
| Multiple Myeloma (MM) cell lines | Cytotoxicity | Dose and time-dependent cytotoxicity[5] | - |
| Burkitt Lymphoma (BL) cell lines (Raji, Ramos) | Proliferation | IC50: 7.23 - 8.18 µM[2] | - |
| Primary MPN cells | Colony Formation | Suppression of hematopoietic colonies[3] | Inhibition of hematopoietic progenitor colony formation[4] |
| Multiple Myeloma (MM) cell lines | Apoptosis | Induction of apoptosis[5] | - |
| Burkitt Lymphoma (BL) cell lines | Apoptosis | Induction of apoptosis[2] | - |
| HEL, Ba/F3-JAK2V617F | Apoptosis | Induction of apoptosis[3] | Induction of apoptosis[4] |
| Multiple Myeloma (MM) cell lines | Cell Cycle | G2/M arrest[5] | - |
| Burkitt Lymphoma (BL) cell lines | Cell Cycle | G2/M arrest[2] | - |
Key Signaling Pathway: JAK2-STAT3
Both this compound and TG101348 exert their effects by inhibiting the Janus kinase (JAK) family, particularly JAK2. This kinase is a critical component of the JAK-STAT signaling pathway, which transduces signals from cytokines and growth factors to the nucleus, regulating genes involved in cell proliferation, differentiation, and survival. The diagram below illustrates the canonical JAK2-STAT3 signaling pathway and the point of inhibition by these small molecules.
Caption: JAK2-STAT3 signaling pathway and inhibitor action.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of JAK2 inhibitors on cultured cells.
Materials:
-
Cells of interest (e.g., HEL, MM.1S)
-
96-well flat-bottomed culture plates
-
Complete culture medium
-
This compound or TG101348 stock solution (in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium per well.
-
Allow cells to adhere and stabilize for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Prepare serial dilutions of the JAK2 inhibitor in complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
If using adherent cells, carefully aspirate the medium. Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. For suspension cells, the solubilization buffer can be added directly.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with a JAK2 inhibitor.
Materials:
-
Cells of interest
-
JAK2 inhibitor
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed and treat cells with the JAK2 inhibitor at the desired concentration and for the specified time.
-
Harvest cells (including supernatant for suspension cells) and wash twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Live cells are Annexin V-FITC and PI negative, early apoptotic cells are Annexin V-FITC positive and PI negative, and late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.
Cell Cycle Analysis
Objective: To determine the effect of JAK2 inhibitors on cell cycle progression.
Materials:
-
Cells of interest
-
JAK2 inhibitor
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with the JAK2 inhibitor for the desired duration.
-
Harvest and wash cells with PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells twice with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer. The DNA content will allow for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.[6][7][8][9][10]
Western Blotting for Phosphorylated Proteins
Objective: To assess the inhibition of JAK2 and downstream STAT3 phosphorylation.
Materials:
-
Cells of interest
-
JAK2 inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-JAK2, anti-JAK2, anti-p-STAT3, anti-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the JAK2 inhibitor for the indicated times.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[11][12][13][14]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for screening and characterizing a novel JAK2 inhibitor.
Caption: A typical workflow for JAK2 inhibitor evaluation.
Conclusion
Both this compound and TG101348 (Fedratinib) are valuable tools for studying JAK2-mediated signaling and have demonstrated significant therapeutic potential. TG101348's progression to an approved drug for myelofibrosis underscores the clinical relevance of targeting this pathway.[1] this compound, with its well-documented preclinical activity, remains a critical reference compound for researchers. The choice between these inhibitors will depend on the specific research question, the desired selectivity profile, and the biological system under investigation. This guide provides the foundational data and methodologies to make an informed decision and to design rigorous, reproducible experiments in the field of JAK2 inhibition.
References
- 1. JAK Inhibitors and other Novel Agents in Myeloproliferative Neoplasms: Are We Hitting the Target? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The JAK2 inhibitor this compound exhibits anti-tumor and chemotherapeutic sensitizing effects on Burkitt lymphoma cells by inhibiting the JAK2/STAT3/c-MYB signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a small molecule JAK2-selective kinase inhibitor potently inhibits myeloproliferative disorder-associated JAK2V617F and MPLW515L/K mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic potential of JAK2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a novel JAK2 inhibitor, has significant in-vitro activity in multiple myeloma and displays preferential cytotoxicity for CD45+ myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flow cytometry with PI staining | Abcam [abcam.com]
- 8. wp.uthscsa.edu [wp.uthscsa.edu]
- 9. nanocellect.com [nanocellect.com]
- 10. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Jak/Stat Pathway Inhibitors Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 14. researchgate.net [researchgate.net]
Validating STAT5 Phosphorylation Inhibition by TG101209 In Vivo: A Comparative Guide
This guide provides an objective comparison of TG101209's performance in inhibiting STAT5 phosphorylation in vivo against other alternative inhibitors. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of signaling pathways and experimental workflows to aid researchers, scientists, and drug development professionals.
Introduction to JAK-STAT Signaling and this compound
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade that translates extracellular signals from cytokines and growth factors into transcriptional regulation of genes involved in cell proliferation, differentiation, and survival.[1] Dysregulation of this pathway, often through activating mutations in components like JAK2, is a hallmark of various myeloproliferative neoplasms (MPNs).[2][3] A key downstream effector in this pathway is STAT5, and its phosphorylation (p-STAT5) is crucial for its activation and subsequent pro-proliferative and anti-apoptotic functions.[4]
This compound is an orally bioavailable, small-molecule, ATP-competitive inhibitor that selectively targets JAK2 kinase.[5][6] By inhibiting JAK2, this compound effectively blocks the downstream phosphorylation of STAT5, thereby impeding the aberrant signaling that drives MPNs.[5][7]
This compound: In Vivo Validation of STAT5 Inhibition
In vivo studies have demonstrated the efficacy of this compound in inhibiting STAT5 phosphorylation and its therapeutic potential. In a mouse model where SCID mice were injected with Ba/F3 cells expressing the JAK2V617F mutation, oral administration of this compound led to a marked decrease in STAT5 phosphorylation in splenic tumors.[7][8] This inhibition of the target was associated with a dose-dependent reduction in circulating tumor cells and prolonged survival of the treated animals.[6][7]
Comparison of STAT5 Phosphorylation Inhibitors
Several other inhibitors targeting the JAK/STAT pathway have been developed. The following table provides a comparison of this compound with some of these alternatives.
| Inhibitor | Target(s) | IC50 (JAK2) | Key In Vivo Findings on STAT5 Phosphorylation |
| This compound | JAK2 (selective) | 6 nM [5][7] | Markedly decreased STAT5 phosphorylation in splenic tumors in a mouse model. [7][8] |
| Ruxolitinib | JAK1/JAK2 | 2.8 nM (JAK2)[9] | Potently inhibits the phosphorylation of STAT5 in vitro.[4] In vivo, it reduces splenomegaly and pro-inflammatory cytokines.[4] |
| Fedratinib | JAK2/FLT3 | 3 nM | |
| Pacritinib | JAK2/FLT3 | 23 nM | |
| Momelotinib | JAK1/JAK2 | 11 nM | |
| Lestaurtinib | JAK2/FLT3 | 1 nM | |
| AZ60 | JAK2 (selective) | 0.45 nM (Ki)[10] | Decreased phospho-STAT5 levels in a dose-dependent manner in cell lines.[10] |
| NS-018 | JAK2 | <1 nM[2] | Demonstrated therapeutic efficacy in a murine model of MPN.[2] |
| BMS-911543 | JAK2 | 1 nM[2] | Potent activity in preclinical models.[2] |
| BKM120 (in combination with Ruxolitinib) | PI3K (pan) | N/A | In combination with Ruxolitinib, it resulted in complete STAT5 inactivation by dephosphorylating both Ser and Tyr residues in vivo.[11][12] |
Experimental Protocols
In Vivo Mouse Model for STAT5 Phosphorylation Inhibition
This protocol describes a common method to assess the in vivo efficacy of a JAK2 inhibitor like this compound.
-
Cell Culture: Ba/F3 cells expressing the human JAK2V617F mutation and a green fluorescent protein (GFP) marker are cultured under standard conditions.
-
Animal Model: Severe combined immunodeficient (SCID) mice are used.
-
Tumor Cell Implantation: A suspension of Ba/F3-JAK2V617F-GFP cells is injected intravenously into the mice to induce a hematopoietic disease.
-
Drug Administration:
-
Monitoring:
-
Animal survival is monitored daily.
-
Peripheral blood is collected at specified time points to quantify the percentage of GFP-positive tumor cells by flow cytometry.[7]
-
-
Endpoint Analysis:
-
After a defined treatment period or when animals become moribund, they are euthanized.
-
Spleens are harvested, and lysates are prepared for Western blot analysis to determine the levels of phosphorylated STAT5 (p-STAT5) and total STAT5.[7]
-
Western Blotting for Phosphorylated STAT5
-
Protein Extraction: Spleen tissues are homogenized in lysis buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for phosphorylated STAT5 (p-STAT5) and total STAT5.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.
Visualizations
Caption: JAK/STAT signaling pathway and the inhibitory action of this compound on JAK2.
Caption: Workflow for in vivo validation of STAT5 phosphorylation inhibition.
References
- 1. Direct Targeting Options for STAT3 and STAT5 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Update on JAK2 Inhibitors in Myeloproliferative Neoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cotreatment with panobinostat and JAK2 inhibitor this compound attenuates JAK2V617F levels and signaling and exerts synergistic cytotoxic effects against human myeloproliferative neoplastic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MOLECULAR PATHWAYS: JAK/STAT PATHWAY: MUTATIONS, INHIBITORS, AND RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a small molecule JAK2-selective kinase inhibitor potently inhibits myeloproliferative disorder-associated JAK2V617F and MPLW515L/K mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | JAK inhibitor | Mechanism | Concentration [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. ashpublications.org [ashpublications.org]
- 9. JAK Inhibitors and other Novel Agents in Myeloproliferative Neoplasms: Are We Hitting the Target? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. ashpublications.org [ashpublications.org]
- 12. ash.confex.com [ash.confex.com]
Unveiling Synergistic Anticancer Effects: A Comparative Guide to TG101209 and PI3K Inhibitor Combination Therapy
For Immediate Release
Researchers and drug development professionals now have access to a comprehensive guide on the synergistic effects of the JAK2 inhibitor, TG101209, when combined with PI3K inhibitors like LY294002. This publication details the mechanistic rationale, experimental validation, and potential therapeutic applications of this combination strategy, particularly in the context of multiple myeloma (MM).
The core finding of multiple studies is that while this compound effectively inhibits the JAK/STAT signaling pathway, it can paradoxically lead to the upregulation of the pro-survival PI3K/Akt pathway.[1][2][3][4][5] This compensatory activation of Akt, a key signaling node for cell survival, can limit the therapeutic efficacy of this compound as a monotherapy. The addition of a PI3K inhibitor, such as LY294002, directly counteracts this survival signal, leading to a potent synergistic cytotoxic effect in cancer cells.[1][2][3][4][5] This guide provides an in-depth comparison and supporting data for this promising combination therapy.
Mechanistic Rationale for Synergy
Treatment of multiple myeloma cells with this compound, a potent JAK2 inhibitor, has been shown to downregulate downstream targets like pJak2 and pStat3.[1][2][3] However, a notable consequence of this inhibition is the observed upregulation of phosphorylated Akt (pAkt) and phosphorylated Erk (pErk), indicating a crosstalk between the JAK/STAT pathway and other critical survival pathways like the PI3K/Akt and MAPK/Erk pathways.[1][2][3][4][5] This upregulation of pAkt can serve as an escape mechanism for cancer cells.
The PI3K inhibitor LY294002 specifically targets the phosphatidylinositol 3-kinase (PI3K), thereby preventing the phosphorylation and activation of Akt. By combining this compound with LY294002, both the primary oncogenic signaling pathway (JAK/STAT) and the compensatory survival pathway (PI3K/Akt) are simultaneously inhibited. This dual blockade results in a more profound and synergistic induction of apoptosis and inhibition of cell proliferation than either agent alone.[1][6]
Figure 1: Simplified signaling pathway illustrating the synergistic action of this compound and LY294002.
Quantitative Analysis of Synergistic Cytotoxicity
The synergy between this compound and LY294002 has been quantitatively assessed using cell viability assays and calculated Combination Index (CI) values. A CI value less than 1.0 indicates a synergistic effect.[1] The following tables represent the expected outcomes based on published findings, demonstrating the enhanced cytotoxicity of the combination treatment in multiple myeloma cell lines.
Table 1: Cell Viability (MTT Assay) in MM1.S Cells
| Treatment | Concentration | % Viability (relative to control) |
| Control | - | 100% |
| This compound | 5 µM | ~60% |
| LY294002 | 10 µM | ~75% |
| This compound + LY294002 | 5 µM + 10 µM | ~25% |
Table 2: Apoptosis Induction (Annexin V Staining) in OPM2 Cells
| Treatment | Concentration | % Apoptotic Cells |
| Control | - | ~5% |
| This compound | 5 µM | ~20% |
| LY294002 | 10 µM | ~15% |
| This compound + LY294002 | 5 µM + 10 µM | ~55% |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. The following sections outline the standard protocols for the key experiments cited.
Cell Viability Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate multiple myeloma cells (e.g., MM1.S, OPM2) in 96-well plates at a density of 2 x 10^4 cells/well and incubate for 24 hours.
-
Drug Treatment: Treat cells with varying concentrations of this compound, LY294002, or the combination of both. Include a vehicle-only control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells.
Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, LY294002, or the combination for the desired time (e.g., 24, 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells, and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the cells by flow cytometry within one hour of staining. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Figure 2: Experimental workflow for assessing the synergy between this compound and LY294002.
Conclusion
The combination of the JAK2 inhibitor this compound with the PI3K inhibitor LY294002 represents a rational and effective strategy to overcome compensatory survival signaling in cancer cells. The provided data and protocols offer a guide for researchers to explore this synergistic interaction further. These findings strongly support the clinical evaluation of this compound in combination with PI3K/Akt pathway inhibitors for the treatment of multiple myeloma and potentially other malignancies with similar signaling dependencies.[1][2][3]
References
- 1. This compound, a novel JAK2 inhibitor, has significant in-vitro activity in multiple myeloma and displays preferential cytotoxicity for CD45+ myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. xcessbio.com [xcessbio.com]
- 5. This compound, a novel JAK2 inhibitor, has significant in vitro activity in multiple myeloma and displays preferential cytotoxicity for CD45+ myeloma cells. | Sigma-Aldrich [sigmaaldrich.cn]
- 6. ashpublications.org [ashpublications.org]
Comparative Analysis of TG101209 on CD45+ and CD45- Myeloma Cells: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the effects of TG101209, a novel JAK2 inhibitor, on CD45-positive (CD45+) and CD45-negative (CD45-) multiple myeloma (MM) cells. The data presented is based on preclinical studies and aims to offer an objective overview of the compound's performance and mechanism of action, supported by experimental evidence.
Executive Summary
This compound demonstrates significant in vitro activity against multiple myeloma cells, exhibiting a preferential cytotoxicity towards the CD45+ subpopulation.[1][2] This targeted activity is linked to the inhibition of the JAK/STAT signaling pathway, a critical mediator of cell proliferation and survival in myeloma. The differential sensitivity between CD45+ and CD45- cells suggests a potential therapeutic advantage, as the CD45+ population is often associated with a more proliferative disease state. This guide will delve into the experimental data supporting these findings, outline the methodologies used, and visualize the key signaling pathways involved.
Data Presentation
The following tables summarize the quantitative data from key experiments comparing the effects of this compound on CD45+ and CD45- myeloma cells.
Table 1: Cytotoxicity of this compound on U266 Myeloma Cell Subpopulations
| Cell Population | Treatment | % Viable Cells (48 hours) |
| CD45+ | Control (DMSO) | 87% |
| CD45+ | This compound | 45% |
| CD45- | Control (DMSO) | 94% |
| CD45- | This compound | 67% |
Data derived from Annexin V/PI staining and flow cytometry analysis of the U266 cell line, which is heterogeneous for CD45 expression.[2]
Table 2: Anti-proliferative Effect of this compound on U266 Myeloma Cell Subpopulations
| Cell Population | Treatment (24 hours) | Proliferation Inhibition |
| CD45+ | This compound | More pronounced |
| CD45- | This compound | Less pronounced |
Based on studies showing a more significant anti-proliferative effect on the CD45+ population of U266 cells after 24 hours of incubation with this compound.[2]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. Cell Culture
-
Cell Lines: The U266 multiple myeloma cell line, known to have both CD45+ and CD45- subpopulations, was used.
-
Culture Medium: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, penicillin, and streptomycin.
-
Incubation: Cells were maintained at 37°C in a humidified atmosphere of 5% CO2.
2. Cytotoxicity Assay (Annexin V/Propidium Iodide Staining)
-
Treatment: U266 cells were treated with this compound or DMSO (vehicle control) for 48 hours.
-
Staining: After treatment, cells were washed and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Analysis: Stained cells were analyzed by flow cytometry. Cells were gated based on CD45 expression to differentiate the CD45+ and CD45- populations. The percentages of viable (Annexin V- and PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V- and PI-positive) cells were determined for each subpopulation.
3. Proliferation Assay
-
Treatment: U266 cells were incubated with this compound for 24 hours.
-
Analysis: The anti-proliferative effect was assessed by measuring DNA synthesis, typically using assays such as tritiated thymidine incorporation or BrdU incorporation, followed by analysis to compare the proliferative rates of the CD45+ and CD45- populations.
4. Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: Myeloma cells were treated with this compound for various time points. After treatment, cells were lysed to extract total protein.
-
Protein Quantification: Protein concentration was determined using a standard assay (e.g., BCA assay).
-
Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes were blocked and then incubated with primary antibodies against pJak2, pStat3, Bcl-xl, pErk, and pAkt, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Visualization of Signaling Pathways and Workflows
Figure 1: this compound Mechanism of Action in Myeloma Cells
Caption: this compound inhibits JAK2 phosphorylation, leading to decreased STAT3 activation and Bcl-xl expression, thereby inducing apoptosis.
Figure 2: Experimental Workflow for Comparing this compound Effects on CD45+ and CD45- Myeloma Cells
Caption: Workflow for assessing the differential effects of this compound on myeloma cell subpopulations.
Discussion and Conclusion
The presented data indicate that this compound is a promising therapeutic agent for multiple myeloma, with a notable preference for targeting the CD45+ cell population.[1][2][3] This selectivity is significant because CD45 expression in myeloma has been linked to a higher proliferative index.[3] The mechanism of action involves the downregulation of key survival signals, including phosphorylated JAK2 and STAT3, and the anti-apoptotic protein Bcl-xl.[1][2] Interestingly, treatment with this compound also leads to the upregulation of pErk and pAkt, suggesting a potential crosstalk between the JAK/STAT pathway and other signaling cascades.[1][2]
The synergistic cytotoxicity observed when this compound is combined with PI3K inhibitors like LY294002 further underscores the potential of combination therapies in overcoming drug resistance and enhancing anti-myeloma activity.[1][2] These preclinical findings provide a strong rationale for the clinical evaluation of this compound, both as a single agent and in combination with other targeted therapies, for the treatment of multiple myeloma. Further research is warranted to fully elucidate the mechanisms underlying the differential sensitivity of CD45+ and CD45- myeloma cells to JAK2 inhibition.
References
- 1. This compound, a novel JAK2 inhibitor, has significant in vitro activity in multiple myeloma and displays preferential cytotoxicity for CD45+ myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel JAK2 inhibitor, has significant in-vitro activity in multiple myeloma and displays preferential cytotoxicity for CD45+ myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Prognostic Significance of CD45 Expression by Clonal Bone Marrow Plasma Cells in Patients with Newly Diagnosed Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
TG101209 Cross-Reactivity Profile: A Comparative Analysis with FLT3 and RET Tyrosine Kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the tyrosine kinase inhibitor TG101209, focusing on its cross-reactivity with FMS-like tyrosine kinase 3 (FLT3) and rearranged during transfection (RET) kinases. The information presented herein is supported by in vitro experimental data to assist researchers in evaluating the selectivity profile of this compound.
Inhibitory Activity of this compound against JAK2, FLT3, and RET
This compound is a potent inhibitor of Janus kinase 2 (JAK2). However, it also exhibits inhibitory activity against other tyrosine kinases, including FLT3 and RET. The half-maximal inhibitory concentration (IC50) values from cell-free kinase assays are summarized in the table below, providing a quantitative comparison of its potency against these targets.
| Kinase Target | This compound IC50 (nM) |
| JAK2 | 6[1][2][3][4][5][6] |
| FLT3 | 25[1][2][3][4][5][6] |
| RET | 17[1][2][3][4][5][6] |
Data represents findings from in vitro cell-free luminescence-based kinase assays.
Experimental Methodology: In Vitro Kinase Inhibition Assay
The IC50 values for this compound were determined using a luminescence-based kinase assay.[1] This method quantifies the amount of ATP remaining in the solution following a kinase reaction. A decrease in luminescence signal corresponds to higher kinase activity, as more ATP is consumed.
Protocol:
-
Reaction Setup: Recombinant human JAK2, FLT3, and RET kinases were used for the assays. The kinase reactions were carried out in a buffer solution with the following composition:
-
40 mM Tris buffer (pH 7.4)
-
50 mM MgCl₂
-
800 μM EGTA
-
350 μM Triton X-100
-
2 μM β-mercaptoethanol
-
100 μM peptide substrate[1]
-
-
Inhibitor Addition: Varying concentrations of this compound were added to the reaction mixture to determine its inhibitory effect.
-
Initiation of Reaction: The kinase reaction was initiated by the addition of ATP to a final concentration of 3 mM.[1]
-
Incubation: The reaction mixtures were incubated for 60 minutes, allowing the kinase to phosphorylate its substrate.[1]
-
Termination and Detection: The reaction was terminated by the addition of a Kinase-Glo® reagent. This reagent simultaneously stops the kinase reaction and initiates a luminescent reaction catalyzed by luciferase, which uses the remaining ATP.[1]
-
Data Analysis: The luminescence was quantified using a luminometer. The IC50 values, representing the concentration of this compound required to inhibit 50% of the kinase activity, were calculated from the dose-response curves using non-linear regression analysis.[1]
Signaling Pathway Diagrams
The following diagrams illustrate the canonical signaling pathways of JAK2, FLT3, and RET, highlighting their roles in cellular processes.
Caption: JAK2 Signaling Pathway
References
- 1. This compound | JAK inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. promega.com [promega.com]
- 3. researchgate.net [researchgate.net]
- 4. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. This compound, a small molecule JAK2-selective kinase inhibitor potently inhibits myeloproliferative disorder-associated JAK2V617F and MPLW515L/K mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anti-Proliferative Effects of TG101209 in Primary Patient Samples: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-proliferative effects of TG101209 in primary patient samples, supported by experimental data. We will delve into its mechanism of action, compare its performance with other relevant JAK inhibitors, and provide detailed experimental protocols for the key assays cited.
Mechanism of Action: Targeting the JAK-STAT Pathway
This compound is a potent and selective small-molecule inhibitor of Janus kinase 2 (JAK2).[1][2][3] The JAK-STAT signaling pathway is crucial for cell proliferation, differentiation, and survival, and its dysregulation is a key factor in the pathogenesis of various myeloproliferative neoplasms (MPNs) and other hematological malignancies.[4][5][6] this compound exerts its anti-proliferative effects by competitively binding to the ATP-binding site of the JAK2 kinase, thereby inhibiting its autophosphorylation and the subsequent phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5.[1][4][7][8] This blockade leads to the downregulation of anti-apoptotic proteins like Bcl-xL, ultimately inducing cell cycle arrest and apoptosis in malignant cells.[1][4][9]
References
- 1. This compound | JAK inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound, a small molecule JAK2-selective kinase inhibitor potently inhibits myeloproliferative disorder-associated JAK2V617F and MPLW515L/K mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a novel JAK2 inhibitor, has significant in-vitro activity in multiple myeloma and displays preferential cytotoxicity for CD45+ myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cotreatment with panobinostat and JAK2 inhibitor this compound attenuates JAK2V617F levels and signaling and exerts synergistic cytotoxic effects against human myeloproliferative neoplastic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. onesearch.sunyempire.edu [onesearch.sunyempire.edu]
- 7. researchgate.net [researchgate.net]
- 8. Cotreatment with panobinostat and JAK2 inhibitor this compound attenuates JAK2V617F levels and signaling and exerts synergistic cytotoxic effects against human myeloproliferative neoplastic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Comparing the radiosensitizing effects of TG101209 in different lung cancer cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the experimental evidence on the radiosensitizing effects of TG101209, a selective JAK2 inhibitor, in different non-small cell lung cancer (NSCLC) cell lines. The data presented herein is based on currently available published research.
Comparative Efficacy of this compound in NSCLC Cell Lines
This compound has been demonstrated to enhance the sensitivity of lung cancer cells to ionizing radiation. The extent of this radiosensitization, however, appears to be cell line-dependent. The primary study investigating this effect focused on two NSCLC cell lines: HCC2429 and H460.[1][2]
| Cell Line | KRAS Mutation Status | Dose Enhancement Ratio (DER) | p-value | Key Findings |
| HCC2429 | Mutant (KRAS-12V) | 1.34 | 0.002 | Significant radiosensitization observed.[1][2] |
| H460 | Wild-Type | 1.09 | 0.006 | Modest but statistically significant radiosensitization.[1][2] |
Note: At present, published data on the radiosensitizing effects of this compound in other lung cancer cell lines (e.g., A549, H1299) is not available. The existing evidence is limited to the HCC2429 and H460 cell lines.
Mechanism of Action: Modulation of Key Signaling Pathways
This compound exerts its radiosensitizing effects by inhibiting the JAK2/STAT3 signaling pathway, which is frequently activated in lung cancer and contributes to radioresistance.[1][2] Inhibition of JAK2 by this compound leads to decreased phosphorylation of STAT3 and subsequent downregulation of its target genes, including the anti-apoptotic protein survivin.[1][2]
Furthermore, this compound has been shown to impact the Ras/MAPK/ERK pathway. In both HCC2429 and H460 cells, treatment with this compound resulted in reduced levels of phospho-ERK.[1][2] Interestingly, radiation alone was found to increase phospho-Akt and phospho-ERK levels in H460 cells, an effect that was counteracted by this compound.[1][2]
The interplay of these pathways in response to this compound and radiation is depicted in the following diagram:
Caption: Signaling pathways affected by this compound and radiation in lung cancer cells.
Experimental Protocols
Clonogenic Survival Assay
This assay is the gold standard for assessing the reproductive viability of cells following treatment with ionizing radiation and/or cytotoxic agents.[3]
Workflow Diagram:
Caption: Workflow for a typical clonogenic survival assay.
Detailed Steps:
-
Cell Seeding: Prepare a single-cell suspension and seed an appropriate number of cells into 6-well plates. The number of cells seeded will depend on the expected survival fraction for each radiation dose.
-
Adherence: Incubate the plates overnight to allow the cells to attach to the surface.
-
Drug Treatment: Treat the cells with the desired concentration of this compound (e.g., 1 µM) for a specified duration before irradiation.
-
Irradiation: Irradiate the plates with a range of radiation doses (e.g., 0, 2, 4, 6 Gy).
-
Incubation: Incubate the plates for 8-14 days, allowing surviving cells to form colonies.
-
Fixing and Staining: Fix the colonies with a methanol/acetic acid solution and stain with 0.5% crystal violet.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment condition. The Dose Enhancement Ratio (DER) can be calculated by dividing the radiation dose that yields a certain survival fraction in the control group by the dose that gives the same survival fraction in the drug-treated group.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins, such as total and phosphorylated STAT3 and ERK.
Detailed Steps:
-
Cell Lysis: After treatment with this compound and/or radiation, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-phospho-STAT3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence detection system.
-
Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed with an antibody for a loading control (e.g., β-actin or GAPDH) or the total form of the protein to ensure equal protein loading.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
Detailed Steps:
-
Cell Harvesting: Following treatment, harvest the cells, including both adherent and floating populations.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while cells positive for both Annexin V and PI are in late apoptosis or necrosis.[4]
Influence of KRAS Mutation Status
The available data suggests that the KRAS mutation status of lung cancer cells may influence their response to this compound and radiation. In one study, HCC2429 cells transfected with a KRAS-12V mutant were found to be more resistant to apoptosis induced by both radiation and this compound compared to wild-type control cells.[1][2] This finding indicates that the presence of a KRAS mutation might confer a degree of resistance to the pro-apoptotic effects of this combination therapy, a factor that warrants further investigation in a broader range of cell lines with different KRAS mutation subtypes.
References
- 1. Inhibition of JAK2 Signaling by this compound Enhances Radiotherapy in Lung Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 3. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Head-to-Head: The Synergistic Potential of TG101209 and Panobinostat in Myeloproliferative Neoplasms
For researchers, scientists, and drug development professionals, the quest for more effective and durable treatments for myeloproliferative neoplasms (MPNs) is a continuous endeavor. A promising preclinical strategy involves the combination of the JAK2 inhibitor TG101209 with the pan-histone deacetylase (HDAC) inhibitor Panobinostat. This guide provides a comprehensive comparison of this combination therapy against established and alternative treatments, supported by key experimental data and detailed protocols.
Myeloproliferative neoplasms are a group of clonal hematopoietic disorders characterized by the overproduction of one or more types of blood cells. A key driver in many MPNs is the constitutively active JAK2V617F mutation, which leads to dysregulated downstream signaling through pathways such as STAT, RAS/MAPK, and PI3K/AKT, promoting cell proliferation and survival.[1][2] While JAK2 inhibitors like Ruxolitinib have become a cornerstone of MPN therapy, they often do not lead to complete or lasting responses, prompting the investigation of combination strategies.
The combination of this compound and Panobinostat is founded on a strong preclinical rationale. This compound directly targets the hyperactive JAK2 kinase, while Panobinostat, through its inhibition of HDACs, particularly HDAC6, disrupts the chaperone function of heat shock protein 90 (Hsp90).[2] This disruption leads to the proteasomal degradation of Hsp90 client proteins, including the mutated JAK2V617F, thus providing a dual-pronged attack on the primary driver of the disease.[3]
Performance Comparison: A Look at the Preclinical and Clinical Data
To objectively assess the potential of the this compound and Panobinostat combination, this guide compares its preclinical efficacy with data from both preclinical and clinical studies of this compound alone, Ruxolitinib monotherapy, and the combination of Ruxolitinib and Panobinostat.
| Treatment Regimen | Cell Lines / Patient Population | Key Efficacy Endpoints | Results | Reference |
| This compound + Panobinostat | HEL (human erythroleukemia, JAK2V617F+), Ba/F3-JAK2V617F | Apoptosis (Annexin V staining) | Synergistic induction of apoptosis. At 48h, combination of 200 nM this compound and 20 nM Panobinostat induced ~60% apoptosis in HEL cells, significantly higher than either agent alone. | [1][2] |
| Inhibition of JAK/STAT Signaling | Enhanced attenuation of p-JAK2, p-STAT3, and p-STAT5 levels compared to single agents. | [1][2] | ||
| Primary CD34+ MPN cells | Cytotoxicity | Greater cytotoxicity against primary CD34+ MPN cells compared to normal CD34+ hematopoietic progenitor cells. | [1][2] | |
| This compound (Monotherapy) | Ba/F3-JAK2V617F | Inhibition of Cell Growth (IC50) | ~200 nM | [4] |
| HEL cells | Apoptosis (Annexin V staining) | 600 nM this compound induced 46% apoptosis at 24h and 68% at 72h. | [5] | |
| Ruxolitinib (Monotherapy) | Patients with Myelofibrosis (COMFORT-I Trial) | Spleen Volume Reduction (≥35% at 24 weeks) | 41.9% of patients | [6] |
| Symptom Improvement (≥50% reduction in TSS at 24 weeks) | 45.9% of patients | [6] | ||
| Ruxolitinib + Panobinostat | Patients with Myelofibrosis (Phase I Trial) | Clinical Improvement (by modified IWG-MRT criteria) | 40% of patients | [7] |
| Spleen Response | 33% of patients achieved either a 35% spleen volume reduction or a 50% reduction in spleen size by palpation. |
Delving into the Mechanisms: Signaling Pathways and Experimental Workflows
The synergistic effect of this compound and Panobinostat stems from their complementary mechanisms of action targeting the dysregulated JAK/STAT signaling pathway in MPN cells.
Figure 1: Mechanism of Action of this compound and Panobinostat in MPN Cells.
The following workflow illustrates the key steps in the preclinical evaluation of the drug combination.
Figure 2: Preclinical Experimental Workflow.
Detailed Experimental Protocols
For the purpose of reproducibility and further investigation, detailed methodologies for the key experiments are provided below.
Cell Culture and Reagents
-
Cell Lines: Human erythroleukemia (HEL) cells harboring the JAK2V617F mutation and Ba/F3 murine pro-B cells engineered to express human JAK2V617F were utilized.
-
Culture Conditions: Cells were cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Drug Preparation: this compound and Panobinostat were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which were then diluted in culture medium to the desired concentrations for experiments.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cells were seeded in 6-well plates and treated with this compound, Panobinostat, or the combination for 24 to 48 hours.
-
Following treatment, cells were harvested, washed with cold phosphate-buffered saline (PBS), and resuspended in 1X binding buffer.
-
Annexin V-FITC and propidium iodide (PI) were added to the cell suspension according to the manufacturer's instructions.
-
The cells were incubated in the dark for 15 minutes at room temperature.
-
The percentage of apoptotic cells (Annexin V-positive, PI-negative) and necrotic/late apoptotic cells (Annexin V-positive, PI-positive) was determined by flow cytometry.
Western Blot Analysis
-
Cells were treated with the respective drugs for the indicated times.
-
Whole-cell lysates were prepared using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein concentration was determined using a BCA protein assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membranes were blocked and then incubated with primary antibodies against p-JAK2, total JAK2, p-STAT3, total STAT3, p-STAT5, total STAT5, and a loading control (e.g., β-actin).
-
After washing, the membranes were incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Colony-Forming Cell (CFC) Assay
-
Mononuclear cells were isolated from the bone marrow of MPN patients.
-
CD34+ hematopoietic progenitor cells were enriched using magnetic-activated cell sorting (MACS).
-
CD34+ cells were plated in a methylcellulose-based medium containing a cocktail of cytokines to support colony growth.
-
The cells were treated with this compound, Panobinostat, or the combination.
-
Plates were incubated for 14 days at 37°C in a humidified incubator.
-
The number of burst-forming unit-erythroid (BFU-E) and colony-forming unit-granulocyte/macrophage (CFU-GM) colonies were counted under an inverted microscope.
Concluding Remarks
The preclinical data strongly suggest that the combination of this compound and Panobinostat offers a synergistic and potent anti-leukemic activity against MPN cells harboring the JAK2V617F mutation. By targeting both the kinase activity and the protein stability of the key oncogenic driver, this combination strategy holds the potential to induce deeper and more durable responses than single-agent therapies. While these findings are promising, further in vivo studies and eventually, well-designed clinical trials are necessary to translate this preclinical potential into tangible benefits for patients with myeloproliferative neoplasms. This guide provides a foundational understanding for researchers and drug development professionals to build upon in the ongoing effort to improve outcomes for this patient population.
References
- 1. Cotreatment with panobinostat and JAK2 inhibitor this compound attenuates JAK2V617F levels and signaling and exerts synergistic cytotoxic effects against human myeloproliferative neoplastic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cotreatment with panobinostat and JAK2 inhibitor this compound attenuates JAK2V617F levels and signaling and exerts synergistic cytotoxic effects against human myeloproliferative neoplastic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Update on JAK2 Inhibitors in Myeloproliferative Neoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a small molecule JAK2-selective kinase inhibitor potently inhibits myeloproliferative disorder-associated JAK2V617F and MPLW515L/K mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Double-Blind Placebo-Controlled Trial of Ruxolitinib for Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A phase I study of panobinostat and ruxolitinib in patients with primary myelofibrosis (PMF) and post--polycythemia vera/essential thrombocythemia myelofibrosis (post--PV/ET MF) - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of TG101209 for JAK2V617F Mutant Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the Janus kinase (JAK) 2 inhibitor, TG101209, focusing on its specificity for cells expressing the JAK2V617F mutation. The JAK2V617F mutation is a key driver in myeloproliferative neoplasms (MPNs), making it a critical therapeutic target. This document summarizes key experimental data, outlines methodologies, and visually represents the underlying biological pathways and experimental workflows.
Introduction to this compound and JAK2V617F
The JAK-STAT signaling pathway is crucial for regulating hematopoiesis, and its dysregulation is a hallmark of various cancers. The acquired somatic mutation, JAK2V617F, leads to constitutive activation of the JAK2 kinase, promoting cell proliferation and survival independent of cytokine stimulation. This compound is a small-molecule, ATP-competitive inhibitor designed to target JAK2. Its efficacy and specificity are critical for maximizing therapeutic benefit while minimizing off-target effects.
Mechanism of Action of this compound
This compound selectively inhibits JAK2 by binding to its ATP-binding site, thereby preventing the phosphorylation and activation of downstream signaling molecules, primarily Signal Transducers and Activators of Transcription (STATs) such as STAT3 and STAT5.[1][2][3] In cells harboring the JAK2V617F mutation, where this pathway is constitutively active, this compound's inhibition leads to the downregulation of anti-apoptotic proteins like Bcl-xL, induction of cell cycle arrest, and ultimately, apoptosis.[1][2][3]
Data Presentation
The following tables summarize the quantitative data on the inhibitory activity and cellular effects of this compound.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) | Reference |
| JAK2 | 6 | [2][3][4][5] |
| JAK3 | 169 | [3][4][5] |
| FLT3 | 25 | [2][3][5] |
| RET | 17 | [2][3][5] |
| VEGFR2 | 150 | [6] |
| ABL | 820 | [6] |
This table demonstrates that this compound is a potent inhibitor of JAK2, with approximately 30-fold greater selectivity for JAK2 over JAK3.[2] It also shows inhibitory activity against other tyrosine kinases like FLT3 and RET.
Table 2: Cellular Activity of this compound in Various Cell Lines
| Cell Line | Key Mutation/Characteristic | IC50 for Cell Growth Inhibition (nM) | Reference |
| Ba/F3-JAK2V617F | Expressing JAK2V617F | ~200 | [2][3][5] |
| Ba/F3-MPLW515L | Expressing MPLW515L | ~220 | [5] |
| HEL | Homozygous for JAK2V617F | 152 | [5] |
| K562 | BCR-ABL positive | 2000 | [5] |
| CTLL-2 | IL-2 dependent (JAK3 signaling) | 3400 | [5] |
This table highlights the preferential activity of this compound against cells whose growth is dependent on the JAK2V617F mutation. The significantly higher IC50 values in cell lines dependent on other kinases (BCR-ABL, JAK3) underscore its specificity.
Table 3: Comparison of Selectivity with Other JAK Inhibitors
| Inhibitor | Primary Target(s) | Key Features |
| This compound | JAK2 | Potent JAK2 inhibitor with significant selectivity over JAK3.[7] Also inhibits FLT3 and RET.[2][3] |
| Ruxolitinib (Jakafi) | JAK1/JAK2 | Approved for myelofibrosis and polycythemia vera. Less selective between JAK1 and JAK2. |
| Fedratinib (Inrebic) | JAK2/FLT3 | Selective inhibitor of JAK2 and FLT3. Approved for myelofibrosis. |
| Pacritinib (Vonjo) | JAK2/FLT3 | Inhibits JAK2 and FLT3, with less myelosuppressive effects. |
| Lestaurtinib (CEP-701) | FLT3/JAK2 | A dual FLT3 and JAK2 inhibitor.[7] |
| CYT387 | Pan-JAK inhibitor | Inhibits JAK1 and JAK2 to a similar extent and JAK3 to a lesser extent.[7] |
Experimental Protocols
Below are the detailed methodologies for the key experiments cited in this guide.
1. In Vitro Kinase Assay
-
Objective: To determine the 50% inhibitory concentration (IC50) of this compound against a panel of purified kinases.
-
Methodology:
-
Kinase reactions are performed in a buffer containing Tris, MgCl₂, EGTA, Triton X-100, and β-mercaptoethanol.[2]
-
Recombinant kinase enzymes (e.g., JAK2, JAK3, FLT3, RET) are incubated with a specific peptide substrate and varying concentrations of this compound.
-
The reaction is initiated by the addition of ATP.[2]
-
After incubation, the amount of phosphorylated substrate is quantified. This is often done using a luminescence-based assay (e.g., Kinase-Glo), which measures the amount of remaining ATP.[2]
-
IC50 values are calculated by plotting the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
2. Cell Proliferation/Viability Assay
-
Objective: To assess the effect of this compound on the growth and viability of cell lines, particularly those dependent on JAK2V617F signaling.
-
Methodology:
-
Cells (e.g., Ba/F3-JAK2V617F, HEL) are seeded in 96-well plates.
-
The cells are treated with a range of concentrations of this compound or a vehicle control (DMSO).
-
After a specified incubation period (e.g., 48 or 72 hours), cell viability is measured. Common methods include:
-
The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is determined from the dose-response curves.
-
3. Western Blotting for Phospho-protein Analysis
-
Objective: To confirm the mechanism of action by measuring the inhibition of downstream signaling proteins in the JAK-STAT pathway.
-
Methodology:
-
JAK2V617F-expressing cells are treated with this compound for various times and concentrations.
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for phosphorylated forms of JAK2 (pJak2), STAT3 (pStat3), and STAT5 (pStat5), as well as antibodies for the total protein levels of these signaling molecules as loading controls.[1][2]
-
Following incubation with secondary antibodies, the protein bands are visualized using chemiluminescence. A reduction in the phosphorylated protein levels indicates successful inhibition of the pathway.
-
Mandatory Visualizations
Caption: JAK2-STAT signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing kinase inhibitor specificity.
Conclusion
The experimental data strongly support that this compound is a potent and selective inhibitor of JAK2, with marked specificity for cells driven by the JAK2V617F mutation. Its efficacy in inducing apoptosis and inhibiting proliferation in JAK2V617F-positive cell lines at nanomolar concentrations, compared to micromolar concentrations required for non-dependent cell lines, highlights its therapeutic potential.[5] While this compound also demonstrates activity against other kinases such as FLT3 and RET, its primary potency against JAK2 makes it a valuable tool for studying JAK2-driven diseases and a promising candidate for therapeutic development in MPNs. The off-target activities, however, should be considered in the design and interpretation of preclinical and clinical studies.
References
- 1. This compound, a novel JAK2 inhibitor, has significant in-vitro activity in multiple myeloma and displays preferential cytotoxicity for CD45+ myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | JAK inhibitor | Mechanism | Concentration [selleckchem.com]
- 3. This compound, a small molecule JAK2-selective kinase inhibitor potently inhibits myeloproliferative disorder-associated JAK2V617F and MPLW515L/K mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. ashpublications.org [ashpublications.org]
- 7. Update on JAK2 Inhibitors in Myeloproliferative Neoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effect of the JAK2 inhibitor this compound against T cell acute lymphoblastic leukemia (T-ALL) is mediated by inhibition of JAK-STAT signaling and activation of the crosstalk between apoptosis and autophagy signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of TG101209's Influence on Apoptosis and Autophagy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the JAK2 inhibitor TG101209 and its impact on the cellular processes of apoptosis and autophagy. By examining its effects alongside other JAK2 inhibitors such as ruxolitinib, fedratinib, and pacritinib, this document aims to offer a comprehensive resource for understanding the nuanced mechanisms of these compounds. The information presented is collated from various preclinical studies, with a focus on quantitative data and detailed experimental methodologies to support further research and drug development.
Comparative Impact on Apoptosis and Autophagy Markers
The following tables summarize the quantitative effects of this compound and other selected JAK2 inhibitors on key markers of apoptosis and autophagy. It is important to note that the data is compiled from different studies, which may involve varied cell lines and experimental conditions.
| Inhibitor | Cell Line | IC50 (nM) | Assay | Key Findings | Reference |
| This compound | Ba/F3-JAK2V617F | ~200 | Proliferation | Inhibition of cell growth | [1] |
| T-ALL cell lines | Dose-dependent | Annexin V/PI | Significant induction of apoptosis | [1] | |
| Multiple Myeloma | Dose-dependent | Annexin V/PI | Induction of apoptosis | [2] | |
| Ruxolitinib | K-562 (CML) | 20,000 | WST-1 | Cytotoxic effect | [3] |
| NCI-BL 2171 | 23,600 | WST-1 | Cytotoxic effect | [3] | |
| Fedratinib | NIH-3T3 | IC50 = 11,000 | MTT | Suppression of proliferation | [4] |
| Pacritinib | Various | Not specified | Apoptosis Assays | Induced apoptosis and cell-cycle arrest | [5] |
Table 1: Comparative IC50 Values and Proliferative Inhibition of JAK2 Inhibitors. This table presents the half-maximal inhibitory concentration (IC50) values of various JAK2 inhibitors in different cancer cell lines, providing a benchmark for their potency in inhibiting cell proliferation.
| Inhibitor | Cell Line | Apoptosis Marker | Effect | Reference |
| This compound | T-ALL cell lines | BCL2 | Significantly decreased expression | [1] |
| Multiple Myeloma | Bcl-xl, XIAP | Downregulation | [2] | |
| Lung Cancer | Cleaved Caspase-3 | Increased levels | [6] | |
| Ruxolitinib | JAK2V617F cells | Apoptosis | Increased when combined with autophagy inhibitors | [7] |
| Fedratinib | NIH-3T3 | Bcl-2 | Increased expression (resistance) | [4] |
| NIH-3T3 | Bax, Cleaved Caspase-3 | Decreased expression (resistance) | [4] | |
| Pacritinib | JAK2-dependent cells | Apoptosis | Induced | [5] |
Table 2: Comparative Effects of JAK2 Inhibitors on Apoptotic Markers. This table details the impact of different JAK2 inhibitors on key proteins involved in the apoptotic pathway, such as the Bcl-2 family and caspases.
| Inhibitor | Cell Line | Autophagy Marker | Effect | Reference |
| This compound | T-ALL cell lines | Beclin 1, LC3 | Decreased expression | [1] |
| Ruxolitinib | JAK2V617F cells | Autophagy | Induced | [7][8] |
| K-562 (CML) | LC3B-II | 2.11-fold increase | [3] | |
| Fedratinib | KBV20C | α-LC3B | Increased degradation (induction of autophagy) | [9] |
Table 3: Comparative Effects of JAK2 Inhibitors on Autophagic Markers. This table highlights the influence of JAK2 inhibitors on essential autophagy-related proteins like Beclin-1 and LC3, providing insights into their role in modulating this cellular degradation process.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the signaling pathways affected by this compound and a typical experimental workflow for assessing apoptosis and autophagy.
Caption: this compound inhibits the JAK/STAT pathway, leading to apoptosis and modulating autophagy.
Caption: Workflow for assessing apoptosis and autophagy in response to JAK2 inhibitor treatment.
Experimental Protocols
Annexin V/PI Staining for Apoptosis Detection
This protocol is a standard method for quantifying apoptosis by flow cytometry.
Materials:
-
Annexin V-FITC (or other fluorescent conjugate)
-
Propidium Iodide (PI) or 7-AAD
-
1X Binding Buffer (10 mM HEPES, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometry tubes
-
Micropipettes and tips
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Culture cells to the desired density and treat with this compound or other inhibitors for the indicated time.
-
Harvest cells by centrifugation (for suspension cells) or gentle trypsinization (for adherent cells).
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.[10]
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[10]
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]
-
Add 400 µL of 1X Binding Buffer to each tube.[10]
-
Add 5 µL of PI staining solution.[11]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible (ideally within 1 hour).[12]
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and gates.
-
Acquire data and analyze the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
-
Western Blot for LC3 and Beclin-1 Detection
This protocol outlines the procedure for detecting the autophagy markers LC3-I/II and Beclin-1 by Western blotting.
Materials:
-
RIPA buffer or other suitable lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-LC3, anti-Beclin-1, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Western blot imaging system
Procedure:
-
Protein Extraction:
-
After treatment, wash cells with ice-cold PBS and lyse them in lysis buffer on ice.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at high speed (e.g., 12,000 x g) for 15 minutes at 4°C to pellet cell debris.[13]
-
Collect the supernatant containing the protein extract.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[14]
-
Incubate the membrane with primary antibodies (e.g., anti-LC3 at 1:1000, anti-Beclin-1 at a suitable dilution) overnight at 4°C with gentle agitation.[15]
-
Wash the membrane three times with TBST for 5-10 minutes each.[16]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities, particularly the ratio of LC3-II to LC3-I, to quantify autophagy.
-
Conclusion
This compound demonstrates a clear capacity to induce apoptosis in various cancer cell lines, primarily through the inhibition of the JAK/STAT signaling pathway and subsequent downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xl.[1][2] Its effect on autophagy appears to be more complex and potentially cell-type dependent, with evidence suggesting it can decrease the expression of key autophagy proteins Beclin-1 and LC3 in some contexts.[1]
In comparison, other JAK2 inhibitors also modulate these pathways. For instance, ruxolitinib has been shown to induce autophagy, which may act as a resistance mechanism to its apoptotic effects.[7][8] Fedratinib can induce both apoptosis and autophagy.[4][9] Pacritinib is also known to induce apoptosis.[5] The differential effects of these inhibitors on the interplay between apoptosis and autophagy highlight the need for careful consideration of the specific cellular context and the potential for combination therapies that could enhance their therapeutic efficacy.
The provided experimental protocols offer a standardized approach for researchers to further investigate and compare the nuanced effects of this compound and other JAK2 inhibitors on these critical cellular processes. A deeper understanding of these mechanisms will be pivotal in the development of more effective and targeted cancer therapies.
References
- 1. The effect of the JAK2 inhibitor this compound against T cell acute lymphoblastic leukemia (T-ALL) is mediated by inhibition of JAK-STAT signaling and activation of the crosstalk between apoptosis and autophagy signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel JAK2 inhibitor, has significant in-vitro activity in multiple myeloma and displays preferential cytotoxicity for CD45+ myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ruxolitinib induces autophagy in chronic myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A Comprehensive Review of Pacritinib in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of JAK2 Signaling by this compound Enhances Radiotherapy in Lung Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Autophagy inhibition potentiates ruxolitinib-induced apoptosis in JAK2V617F cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. JAK2 Inhibitor, Fedratinib, Inhibits P-gp Activity and Co-Treatment Induces Cytotoxicity in Antimitotic Drug-Treated P-gp Overexpressing Resistant KBV20C Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bosterbio.com [bosterbio.com]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - FR [thermofisher.com]
- 12. Annexin V Staining Protocol [bdbiosciences.com]
- 13. origene.com [origene.com]
- 14. resources.novusbio.com [resources.novusbio.com]
- 15. Autophagy Assays (LC3B immunofluorescence, LC3B western blot, acridine orange assay) [bio-protocol.org]
- 16. benchchem.com [benchchem.com]
Validating TG101209-Induced Downregulation of Bcl-xL Expression: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental data and methodologies for validating the downregulation of the anti-apoptotic protein Bcl-xL by the JAK2 inhibitor, TG101209. We further compare its efficacy with other relevant inhibitors, offering a data-supported resource for researchers in oncology and drug discovery.
Mechanism of Action: this compound and Bcl-xL Regulation
This compound is a potent and selective inhibitor of Janus kinase 2 (JAK2), a key enzyme in the JAK/STAT signaling pathway. In many hematological malignancies and solid tumors, the JAK/STAT pathway is constitutively activated, leading to the transcription of genes that promote cell proliferation and survival. One of the critical downstream targets of this pathway is the B-cell lymphoma-extra large (Bcl-xL) protein, a pivotal anti-apoptotic member of the Bcl-2 family. By inhibiting JAK2, this compound effectively blocks the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5. This, in turn, prevents their translocation to the nucleus and subsequent transactivation of the BCL2L1 gene, which encodes for Bcl-xL. The resulting decrease in Bcl-xL protein levels sensitizes cancer cells to apoptosis.
Comparative Efficacy of Bcl-xL Downregulation
The following table summarizes the quantitative data on the downregulation of Bcl-xL expression by this compound and its alternatives. Data is compiled from various in vitro studies on cancer cell lines.
| Compound | Mechanism of Action | Cell Line(s) | Treatment Conditions (Concentration, Time) | Bcl-xL Downregulation (Relative to Control) | Experimental Method | Reference |
| This compound | JAK2 Inhibitor | TEL-JAK2 T-ALL cells | 2.5 µM, 48 hours | ~50% reduction in protein levels | Western Blot | [1] |
| AZ960 | JAK2 Inhibitor | SET-2 | Not specified | Significant reduction in mRNA and protein levels | qRT-PCR, Western Blot | [2][3] |
| Navitoclax (ABT-263) | Bcl-2/Bcl-xL Inhibitor | Not Applicable (Direct Inhibitor) | 1 µM, 60 hours | Does not directly downregulate expression, but inhibits function | Functional Assays | [4][5] |
| ABT-737 | Bcl-2/Bcl-xL Inhibitor | Not Applicable (Direct Inhibitor) | 0.5 µM (in combination with this compound) | Does not directly downregulate expression, but inhibits function | Functional Assays | [6] |
Experimental Protocols for Validation
Accurate validation of Bcl-xL downregulation is critical. The two most common and reliable methods are Western Blotting for protein level analysis and Quantitative Polymerase Chain Reaction (qPCR) for mRNA expression analysis.
Western Blotting for Bcl-xL Protein Expression
This method allows for the quantification of Bcl-xL protein levels in cell lysates.
-
Cell Lysis: Treat cancer cells with this compound or a control vehicle for the desired time. Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to Bcl-xL (e.g., Bcl-xL (54H6) Rabbit mAb).[7] A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using a chemiluminescence imaging system.
-
Quantification: Densitometrically quantify the Bcl-xL band intensity and normalize it to the loading control to determine the relative protein expression.
Quantitative PCR (qPCR) for BCL2L1 mRNA Expression
This technique measures the levels of mRNA transcribed from the BCL2L1 gene, which encodes Bcl-xL.
-
RNA Extraction: Treat cells as described for Western blotting. Extract total RNA from the cells using a commercial RNA isolation kit.
-
RNA Quantification and Quality Check: Measure the concentration and purity of the extracted RNA using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qPCR Reaction: Set up the qPCR reaction using a qPCR master mix, cDNA template, and specific primers for BCL2L1 and a reference gene (e.g., GAPDH or ACTB).
-
Thermal Cycling: Perform the qPCR amplification in a real-time PCR thermal cycler.
-
Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative expression of BCL2L1 using the ΔΔCt method, normalizing to the reference gene.
Visualizing the Pathways and Workflows
To further elucidate the mechanism of action and experimental validation process, the following diagrams are provided.
Caption: Signaling pathway of this compound-mediated Bcl-xL downregulation.
Caption: Experimental workflow for validating Bcl-xL downregulation.
References
- 1. Combined Targeting of JAK2 and Bcl-2/Bcl-xL to Cure Mutant JAK2-Driven Malignancies and Overcome Acquired Resistance to JAK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of the JAK2 inhibitor, AZ960, on Pim/BAD/BCL-xL survival signaling in the human JAK2 V617F cell line SET-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Frontiers | Clinical Review: Navitoclax as a Pro-Apoptotic and Anti-Fibrotic Agent [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. users.uoi.gr [users.uoi.gr]
Safety Operating Guide
Proper Disposal of TG101209: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidance on the proper disposal procedures for TG101209, a selective JAK2 inhibitor. Adherence to these protocols is crucial for maintaining laboratory safety and ensuring environmental compliance. The information presented is based on available safety data and standard laboratory practices for non-hazardous chemical waste.
Safety and Handling
According to the Safety Data Sheet (SDS) provided by MedChemExpress, this compound is not classified as a hazardous substance or mixture.[1] However, standard laboratory precautions should always be observed when handling this compound. This includes the use of personal protective equipment (PPE) such as lab coats, safety glasses, and gloves to minimize the risk of exposure.
In the event of accidental contact, the following first aid measures should be taken[1]:
-
Eye Contact: Immediately flush eyes with copious amounts of water, removing contact lenses if present. Seek medical attention.
-
Skin Contact: Rinse the affected area thoroughly with water and remove any contaminated clothing.
-
Inhalation: Move to an area with fresh air. If breathing is difficult, provide respiratory support.
-
Ingestion: Wash out the mouth with water. Do not induce vomiting and seek immediate medical attention.
Disposal Protocol for this compound
In the absence of specific disposal instructions for this compound in its Safety Data Sheet, the following general protocol for the disposal of non-hazardous chemical waste should be followed. It is imperative to consult and adhere to your institution's specific environmental health and safety (EHS) guidelines, as they may have unique requirements.
Step-by-Step Disposal Procedure:
-
Assessment: Confirm that the this compound waste is not mixed with any hazardous substances. If this compound is in a solution, the disposal method will be determined by the solvent's properties.
-
Containment: Ensure that solid this compound waste is securely sealed in a container to prevent dust or aerosol formation.
-
Labeling: Clearly label the waste container as "Non-Hazardous Waste" and specify the contents as "this compound."
-
Disposal Route:
-
Solid Waste: Dispose of the sealed container in the designated non-hazardous laboratory waste stream.
-
Aqueous Solutions: While this compound itself is not classified as hazardous, it is best practice to avoid drain disposal for any chemical. Consult your institutional guidelines for the disposal of non-hazardous aqueous waste.
-
Solutions in Hazardous Solvents: If this compound is dissolved in a hazardous solvent (e.g., flammable, corrosive, or toxic), the entire solution must be treated as hazardous waste and disposed of according to the specific protocols for that solvent.
-
Quantitative Data Summary
As this compound is not classified as a hazardous substance, there is no specific quantitative data, such as permissible exposure limits or disposal concentration thresholds, available in the provided safety information.
| Data Point | Value | Source |
| Hazardous Classification | Not a hazardous substance or mixture | MedChemExpress SDS[1] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling TG101209
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe and Effective Use of TG101209 in a Laboratory Setting.
This document provides crucial safety protocols, operational procedures, and disposal guidelines for the potent JAK2 inhibitor, this compound. Adherence to these protocols is essential to ensure personnel safety and maintain experimental integrity.
Immediate Safety and Handling Information
This compound is a potent, small-molecule kinase inhibitor. While a specific, comprehensive toxicology profile is not widely published, its mechanism of action as an inhibitor of critical cellular signaling pathways necessitates handling with care. Assume the compound is hazardous and take all necessary precautions to avoid exposure.
Personal Protective Equipment (PPE)
When handling this compound in solid or solution form, the following PPE is mandatory:
-
Gloves: Two pairs of nitrile gloves tested for use with chemotherapy drugs should be worn. The inner glove should be tucked under the cuff of the lab coat, and the outer glove should extend over the cuff.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are required.
-
Lab Coat: A disposable, fluid-resistant lab coat with long sleeves and tight-fitting cuffs is essential.
-
Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood or biological safety cabinet, a NIOSH-approved N95 respirator or higher is recommended to prevent inhalation of airborne particles.
Engineering Controls
-
Chemical Fume Hood: All weighing and initial dilutions of solid this compound must be performed in a certified chemical fume hood.
-
Biological Safety Cabinet (BSC): For cell culture experiments involving this compound, all manipulations should be conducted in a Class II BSC to maintain sterility and operator safety.
Quantitative Data Summary
This compound exhibits potent and selective inhibitory activity against several tyrosine kinases, with a primary targeting of the JAK/STAT signaling pathway. The following table summarizes its in vitro inhibitory concentrations (IC50) against key kinases and various cell lines.
| Target/Cell Line | IC50 (nM) | Notes |
| Kinases (Cell-Free Assays) | ||
| JAK2 | 6 | Primary target[1][2][3][4] |
| FLT3 | 25 | [1][4] |
| RET | 17 | [1][4] |
| JAK3 | 169 | Demonstrates selectivity for JAK2 over JAK3[1][3][4] |
| Cell Lines (Cell Proliferation Assays) | ||
| Ba/F3-JAK2V617F | ~200 | Murine pro-B cells expressing the mutant JAK2[2][3][4] |
| Ba/F3-MPLW515L | ~200 | Murine pro-B cells expressing the mutant MPL receptor[2][3] |
| HEL (JAK2V617F positive) | 152 | Human erythroleukemia cell line[3] |
| Multiple Myeloma Cell Lines | 2-5 µM | [5] |
| Glioblastoma Stem-like Cells | 1-2 µM | [6] |
Signaling Pathway
This compound exerts its biological effects by inhibiting the Janus kinase (JAK) family, primarily JAK2. This inhibition disrupts the downstream signaling cascade of the JAK/STAT pathway, which is crucial for cell proliferation, differentiation, and survival.
Figure 1. Mechanism of action of this compound on the JAK/STAT signaling pathway.
Operational Plan: From Receipt to Disposal
A meticulous, step-by-step approach to handling this compound is critical for safety and to prevent contamination.
1. Receiving and Unpacking
-
Upon receipt, inspect the package for any signs of damage.
-
Transport the unopened package to a designated unpacking area within the laboratory.
-
Wear a single pair of nitrile gloves during unpacking.
-
Carefully open the shipping container and inspect the primary container for any breaches.
-
Wipe the exterior of the primary container with a suitable decontaminating solution (e.g., 70% ethanol) before transferring it to the designated secure storage location.
2. Storage
-
Store solid this compound at -20°C in a desiccator.
-
Stock solutions, typically prepared in DMSO, should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.
-
Clearly label all containers with the compound name, concentration, date of preparation, and appropriate hazard symbols.
3. Preparation of Stock Solutions
-
All work with solid this compound must be performed in a chemical fume hood.
-
Don full PPE as described above.
-
Place a disposable, absorbent plastic-backed pad on the work surface of the fume hood.
-
Carefully weigh the desired amount of this compound.
-
Add the appropriate volume of sterile DMSO to the vial to create a high-concentration stock solution (e.g., 10 mM).
-
Ensure the compound is fully dissolved by gentle vortexing or sonication if necessary.
4. Preparation of Working Solutions
-
Prepare working solutions by diluting the stock solution in the appropriate cell culture medium or buffer.
-
Perform all dilutions within a biological safety cabinet to maintain sterility.
5. Disposal
-
All materials that have come into contact with this compound are considered hazardous waste.
-
Solid Waste: This includes empty vials, contaminated gloves, lab coats, plastic-backed pads, and pipette tips. Dispose of these items in a designated, clearly labeled cytotoxic waste container.
-
Liquid Waste: Unused or leftover this compound solutions should be collected in a designated hazardous waste container. Do not pour down the drain.
-
Follow all institutional and local regulations for the disposal of hazardous chemical waste.
Experimental Protocol: Cell Proliferation (XTT) Assay
This protocol outlines a common method to assess the effect of this compound on the proliferation of cancer cell lines.
1. Cell Seeding
-
Culture cells to approximately 80% confluency.
-
Harvest and count the cells using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to the desired seeding density in pre-warmed complete growth medium.
-
Seed approximately 2 x 10³ to 5 x 10³ cells per well in 100 µL of medium into a 96-well microtiter plate.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.
2. Compound Treatment
-
Prepare a serial dilution of this compound in complete growth medium from your stock solution. A typical concentration range might be from 1 nM to 10 µM.
-
Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound concentration) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the appropriate wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
3. XTT Reagent Preparation and Addition
-
Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use.
-
Add 50 µL of the XTT labeling mixture to each well.
-
Gently swirl the plate to ensure even distribution.
4. Incubation and Absorbance Reading
-
Incubate the plate for 2-4 hours at 37°C and 5% CO₂. The incubation time will depend on the metabolic activity of the cell line.
-
Measure the absorbance of the formazan product at 450 nm using a microplate reader. A reference wavelength of 650 nm is typically used to subtract background noise.
5. Data Analysis
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
Figure 2. Experimental workflow for a cell proliferation (XTT) assay with this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | JAK inhibitor | Mechanism | Concentration [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a small molecule JAK2-selective kinase inhibitor potently inhibits myeloproliferative disorder-associated JAK2V617F and MPLW515L/K mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a novel JAK2 inhibitor, has significant in-vitro activity in multiple myeloma and displays preferential cytotoxicity for CD45+ myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
